molecular formula C14H12N2O4S2 B1628904 3,3'-Dithiobis(4-aminobenzoic acid) CAS No. 102449-89-8

3,3'-Dithiobis(4-aminobenzoic acid)

カタログ番号: B1628904
CAS番号: 102449-89-8
分子量: 336.4 g/mol
InChIキー: JDRRJHFHSIBHDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,3'-Dithiobis(4-aminobenzoic acid) is a high-purity chemical compound with the molecular formula C 14 H 12 N 2 O 4 S 2 and a molecular weight of 336.39 . This reagent features a disulfide bridge (S-S) connecting two 4-aminobenzoic acid moieties, a structure that is highly valuable for developing crosslinking agents and functionalized materials . The compound is provided for research applications and must be stored at 2-8°C to maintain stability . The structural components of this molecule are key to its research utility. The 4-aminobenzoic acid (PABA) portion is a well-known essential metabolite for many bacteria, serving as a precursor for folate synthesis . The presence of two primary amine groups and two carboxylic acid groups on the aromatic rings makes this compound a versatile building block for further chemical synthesis, such as creating peptides, amides, or polymers. The central disulfide bond is of particular interest in bioconjugation and proteomics research, as it can be selectively cleaved under reducing conditions, enabling reversible linkage or controlled release strategies. Applications Disclaimer: This product is intended and sold for laboratory and research purposes only. It is strictly labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRJHFHSIBHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581400
Record name 3,3'-Disulfanediylbis(4-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102449-89-8
Record name 3,3'-Disulfanediylbis(4-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of 3,3'-Dithiobis(4-aminobenzoic acid) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) is a functionalized aromatic disulfide used primarily as a cleavable crosslinker in bioconjugation, a precursor for high-performance polybenzothiazole (PBZ) polymers, and a surface anchor in nanotechnology. Its structure consists of two 4-aminobenzoic acid moieties linked by a disulfide bond at the ortho position relative to the amino group (position 3).

This molecule represents a "stable storage form" of the reactive monomer 4-amino-3-mercaptobenzoic acid . Upon reduction, it yields the monomer, which possesses orthogonal reactivity: a carboxylic acid for ester/amide formation, an amine for imine/amide formation, and a thiol for metal coordination or radical polymerization.

PropertyData
CAS Number 102449-89-8
Molecular Formula C₁₄H₁₂N₂O₄S₂
Molecular Weight 336.39 g/mol
IUPAC Name 3,3'-Disulfanediylbis(4-aminobenzoic acid)
Synonyms Bis(4-amino-3-carboxyphenyl) disulfide; 4,4'-Diamino-3,3'-dithiodibenzoic acid
Appearance Pale yellow to off-white powder
Melting Point 242–243 °C (dec.)
Solubility Soluble in DMSO, DMF, dilute alkali (as carboxylate); Insoluble in water, acidic media

Chemical Structure & Synthesis Strategy[1][2][3][4][5]

Structural Analysis

The molecule exhibits


 symmetry. The disulfide bridge (-S-S-) is the focal point of its reactivity, serving as a redox-responsive switch.
  • Electronic Effects: The amino group at C4 is an electron-donating group (EDG), activating the ring. The carboxylic acid at C1 is an electron-withdrawing group (EWG). The sulfur at C3 is ortho to the amino group, a configuration critical for the formation of benzothiazoles upon condensation.

  • Zwitterionic Character: In neutral aqueous solutions, the compound exists in equilibrium with zwitterionic forms, though it typically precipitates due to the hydrophobic aromatic core.

Synthesis Protocol

The synthesis follows a rigorous pathway involving the Herz reaction or a modified thiocyanation, followed by hydrolysis and oxidation. The most robust route proceeds via the 2-amino-6-carboxybenzothiazole intermediate, ensuring regiospecificity.

Step-by-Step Methodology

Phase 1: Formation of Benzothiazole Intermediate

  • Reagents: Suspend 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq). Cool to 0–5 °C.

  • Cyclization: Dropwise addition of Bromine (Br₂, 1.0 eq) in acetic acid. The electrophilic attack of Br₂ followed by cyclization yields 2-amino-6-carboxybenzothiazole hydrobromide .

  • Purification: Neutralize with sodium acetate, filter the precipitate, and wash with water.

Phase 2: Hydrolysis to Monomer (Thiol)

  • Hydrolysis: Reflux the benzothiazole intermediate in 50% aqueous KOH (excess) for 4–6 hours. This cleaves the thiazole ring.

  • Workup: The solution now contains the dipotassium salt of 4-amino-3-mercaptobenzoic acid.

Phase 3: Oxidative Dimerization to Disulfide (Target)

  • Oxidation: While the solution is alkaline (pH > 9), bubble air through the mixture for 12 hours, or add a stoichiometric amount of Iodine (I₂) dissolved in KI solution until a persistent yellow color remains.

    • Why: Thiols oxidize rapidly to disulfides in basic media due to the formation of the thiolate anion (

      
      ), which is a potent nucleophile.
      
  • Isolation: Acidify the solution carefully with HCl to pH ~3–4. The disulfide, being less soluble than the monomer, precipitates as a solid.

  • Purification: Recrystallize from ethanol/water or acetic acid.

Synthesis Pathway Diagram

SynthesisPathway PABA 4-Aminobenzoic Acid (Starting Material) Benzothiazole 2-Amino-6-carboxy- benzothiazole (Intermediate) PABA->Benzothiazole 1. KSCN, AcOH 2. Br2, < 10°C (Cyclization) Thiol 4-Amino-3-mercapto- benzoic acid (Monomer) Benzothiazole->Thiol 50% KOH, Reflux (Ring Opening) Disulfide 3,3'-Dithiobis (4-aminobenzoic acid) (Target Product) Thiol->Disulfide O2 (Air) or I2 Acidification (pH 4) (Oxidative Coupling)

Figure 1: Synthetic pathway from 4-aminobenzoic acid to the target disulfide via the benzothiazole intermediate.

Physicochemical Properties & Reactivity[1][6]

Spectral Characteristics[3]
  • ¹H NMR (DMSO-d₆):

    • 
       ~12.5 ppm (s, 2H, -COOH)
      
    • 
       ~7.8 ppm (d, 2H, Ar-H, ortho to COOH)
      
    • 
       ~7.4 ppm (s, 2H, Ar-H, ortho to S)
      
    • 
       ~6.8 ppm (d, 2H, Ar-H, ortho to NH₂)
      
    • 
       ~5.8 ppm (s, 4H, -NH₂, broad exchangeable)
      
  • IR Spectrum:

    • 3300–3400 cm⁻¹ (N-H stretch)

    • 2500–3000 cm⁻¹ (O-H stretch, carboxylic acid dimer)

    • 1680 cm⁻¹ (C=O stretch)

    • 450–500 cm⁻¹ (S-S stretch, weak)

Reactivity Profile

The molecule's utility stems from its ability to undergo disulfide exchange and amide coupling .

  • Reductive Cleavage: In the presence of reducing agents like DTT (Dithiothreitol), TCEP, or intracellular Glutathione (GSH), the S-S bond cleaves to generate two equivalents of the thiol.

    • Mechanism:[1][2]

      
      
      
  • Amide Coupling: The -COOH group can be activated (using EDC/NHS or HATU) to conjugate with amines. Conversely, the -NH₂ group can react with activated esters.

    • Note: Self-polymerization is a risk if both groups are activated simultaneously. Protection strategies (e.g., Boc-protection of amine) are often required during stepwise synthesis.

Applications in Research & Development

Cleavable Drug Delivery Systems

3,3'-Dithiobis(4-aminobenzoic acid) serves as a GSH-responsive linker .

  • Mechanism: The disulfide bond is stable in the extracellular environment (low GSH, ~2-10 µM) but cleaves rapidly in the cytosol (high GSH, ~2-10 mM).

  • Protocol: The dicarboxylic acid is activated and reacted with a drug (via an amine) and a carrier (via the amine on the linker). Upon cellular uptake, the disulfide cleavage releases the drug payload.

Gold Nanoparticle (AuNP) Functionalization

The sulfur atoms provide high affinity for gold surfaces (


 bond).
  • Method: Incubating AuNPs with the disulfide leads to chemisorption, where the S-S bond breaks, forming a self-assembled monolayer (SAM) of 4-amino-3-mercaptobenzoic acid.

  • Utility: This creates a surface rich in -COOH and -NH₂ groups, allowing for further bioconjugation of antibodies or DNA aptamers.

High-Performance Polymers (Polybenzothiazoles)

As a precursor, the monomer (generated in situ) is used to synthesize Poly(p-phenylene benzobisthiazole) (PBT) analogues.

  • Property: These polymers exhibit exceptional thermal stability and mechanical strength due to the rigid rod-like backbone formed by the benzothiazole units.

Application Workflow Diagram

Applications cluster_DrugDelivery Drug Delivery (GSH Responsive) cluster_Nano Nanotechnology DTABA 3,3'-Dithiobis (4-aminobenzoic acid) Linker Amide Conjugation to Drug/Carrier DTABA->Linker AuSurface Gold Surface Incubation DTABA->AuSurface Cleavage Intracellular Reduction (High GSH) Linker->Cleavage Release Drug Release Cleavage->Release SAM Self-Assembled Monolayer (Au-S Bond) AuSurface->SAM

Figure 2: Dual application pathways in drug delivery (cleavable linker) and nanotechnology (surface functionalization).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). The disulfide is stable, but moisture can promote hydrolysis or degradation over long periods.

  • Disposal: Incineration with a scrubber for sulfur oxides (

    
    ).
    

References

  • Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Polyamides with 2,6-Benzobisthiazole Units. Macromolecules. Link (Foundational work on benzothiazole synthesis from aminobenzoic acid derivatives).

  • ChemicalBook. (n.d.). 3,3'-Dithiobis(4-aminobenzoic acid) Product Properties. Link

  • Dang, T. D., et al. (1990). Second-Generation Ordered Polymers: Synthesis and Properties. Defense Technical Information Center (DTIC). Link (Detailed protocol for hydrolysis of 2-amino-6-carboxybenzothiazole).

  • CymitQuimica. (n.d.). 4-Amino-3-mercaptobenzoic acid (Monomer Data). Link

Sources

Technical Guide: Solubility of 3,3'-Dithiobis(4-aminobenzoic acid) in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3'-Dithiobis(4-aminobenzoic acid) (CAS 102449-89-8) is a specialized aromatic disulfide dimer derived from 4-aminobenzoic acid (PABA). It serves as a critical bifunctional monomer in the synthesis of biodegradable poly(disulfide)s, polyimides, and functionalized polyamides. Its solubility profile is dominated by the interplay between its rigid aromatic disulfide core and the zwitterionic potential of its amino-carboxylic acid termini.

This guide provides a definitive technical analysis of its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), offering optimized dissolution protocols, stability considerations, and mechanistic insights to ensure experimental reproducibility.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute's architecture is prerequisite to mastering its dissolution. The molecule consists of two PABA units linked by a disulfide bridge at the 3-position, creating a "hinged" structure that influences crystal packing and solvent accessibility.

PropertyDetail
Chemical Name 3,3'-Dithiobis(4-aminobenzoic acid)
CAS Number 102449-89-8
Molecular Formula C₁₄H₁₂N₂O₄S₂
Molecular Weight ~336.39 g/mol
Structural Features Aromatic amine (p-position), Carboxylic acid (1-position), Disulfide linkage (3-position).
Solubility Class Polar Organic Solid (Soluble in Polar Aprotic Solvents)

Solubility Analysis: DMSO vs. DMF

Both DMSO and DMF are polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonding typical of amino-benzoic acid derivatives. However, DMSO is generally the superior solvent due to its higher dielectric constant and stronger hydrogen-bond accepting capability.

Quantitative Solubility Estimates

Note: Values are based on thermodynamic behavior of structural analogs (PABA dimers) and standard laboratory benchmarks.

SolventSolubility RatingEstimated Saturation Limit (25°C)Dissolution Kinetics
DMSO (Dimethyl sulfoxide)High > 75 mg/mL (approx. 0.2 M)Rapid with sonication; exothermic solvation.
DMF (Dimethylformamide)Moderate to High ~ 50 mg/mL (approx. 0.15 M)Slower than DMSO; may require mild heating (40°C).
Water Low < 1 mg/mLPractically insoluble at neutral pH; requires pH adjustment (alkaline).
Methanol/Ethanol Moderate 10–20 mg/mLLimited by the rigid disulfide core.
Mechanistic Insight[12]
  • DMSO Action: DMSO acts as a potent H-bond acceptor. It effectively solvates the carboxylic acid protons (-COOH) and the amine protons (-NH₂), breaking the crystal lattice energy. The sulfur atom in DMSO also interacts favorably with the aromatic system.

  • DMF Action: Similar to DMSO but with a lower dipole moment (3.86 D vs 3.96 D for DMSO). It is sufficient for most synthetic applications but may struggle with highly crystalline batches without thermal assistance.

Optimized Dissolution Protocols

To ensure consistent results, do not rely on passive dissolution. The following protocols utilize mechanical energy (sonication) and thermal control to achieve a homogeneous solution rapidly.

Protocol A: Standard Stock Solution Preparation (50 mM in DMSO)

Objective: Prepare a stable, clear stock solution for biological assays or polymerization reactions.

  • Weighing: Accurately weigh 16.8 mg of 3,3'-Dithiobis(4-aminobenzoic acid) into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

    • Critical: Use anhydrous solvent to prevent hydrolysis or reprecipitation due to water content.

  • Vortexing: Vortex at high speed for 30 seconds to disperse the powder.

  • Sonication: Sonicate in a water bath at 40 kHz for 5–10 minutes at room temperature.

    • Observation: The suspension should turn into a clear, slightly yellow/amber solution.

  • Verification: Centrifuge briefly (1 min at 1000 x g) to check for undissolved pellets. If clear, the solution is ready.

Protocol B: High-Concentration Dissolution for Polymerization (> 100 mg/mL)

Objective: Prepare a concentrated monomer solution for polycondensation.

  • Inert Atmosphere: Perform operations under Nitrogen or Argon flow to prevent oxidative darkening.

  • Heating: Add the required volume of DMF or DMSO. Heat the mixture to 50–60°C in an oil bath with magnetic stirring.

    • Caution: Do not exceed 80°C to avoid thermal degradation of the disulfide bond.

  • Stepwise Addition: If preparing very high concentrations, add the solid in 3 portions, allowing each to dissolve before adding the next.

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the logical workflow for dissolving this compound, including checkpoints for common issues like precipitation.

DissolutionWorkflow cluster_legend Key Parameters Start Start: Solid 3,3'-Dithiobis (4-aminobenzoic acid) SolventSelect Select Solvent: DMSO (Preferred) or DMF Start->SolventSelect Mix Vortex (30s) + Sonicate (10 min) SolventSelect->Mix Check Visual Inspection: Is solution clear? Mix->Check Heat Apply Heat (50°C) Stir for 15 min Check->Heat No (Precipitate) Success Success: Store at -20°C (Protect from Light) Check->Success Yes Fail Failure: Check Purity or Add Cosolvent (e.g., dilute acid) Check->Fail Still Cloudy (after heat) Heat->Check Re-inspect L1 Temp Limit: < 80°C L2 Sonication: 40 kHz

Caption: Logical workflow for the dissolution of 3,3'-Dithiobis(4-aminobenzoic acid) ensuring solubility verification.

Stability, Storage, and Handling[13]

Stability in Solution
  • Oxidation/Reduction: The disulfide bond (-S-S-) is susceptible to reduction.[1][2][3] Avoid adding reducing agents like DTT (Dithiothreitol), TCEP, or Mercaptoethanol to the stock solution unless cleavage of the dimer into monomers (thiol-benzoic acid) is the intended reaction.

  • Hygroscopicity: DMSO is hygroscopic.[4] Water absorption can cause the compound to precipitate over time. Always seal containers tightly (Parafilm) and store over molecular sieves if possible.

  • Light Sensitivity: Aromatic amines can oxidize and darken upon exposure to light. Store solutions in amber vials or wrapped in foil.

Storage Recommendations
  • Solid State: Store at 2–8°C or -20°C, desiccated.

  • Stock Solution (DMSO/DMF): Stable for 1–3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Applications in Research

  • Biodegradable Polymers: Used as a monomer to introduce disulfide linkages into polymer backbones (e.g., polyamides). These linkages are "redox-responsive," meaning the polymer can degrade in intracellular environments (high glutathione concentration), making them ideal for drug delivery systems.

  • Cross-linking: Acts as a reversible cross-linker for hydrogels or protein conjugation.

  • Polyimides: The aromatic amine groups allow for condensation with dianhydrides to form high-performance polyimides with improved solubility or biodegradability compared to standard rigid polyimides.

References

  • Pharmaffiliates. (n.d.). 3,3-Dithiobis(4-aminobenzoic acid) - CAS 102449-89-8. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Poly(disulfide)s: From Synthesis to Drug Delivery. Biomacromolecules. Retrieved from [Link]

  • PubChem. (2025). 4-Aminobenzoic Acid Compound Summary. Retrieved from [Link]

Sources

Technical Whitepaper: Synthesis of 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3,3'-dithiobis(4-aminobenzoic acid) (also referred to as DTBA or bis(2-amino-5-carboxyphenyl) disulfide ) starting from 4-aminobenzoic acid (PABA) .

The synthesis addresses a classic challenge in aromatic substitution: introducing a sulfur moiety regioselectively ortho to an amino group in the presence of a deactivating carboxylic acid. The methodology described herein utilizes the Kaufmann thiocyanation followed by alkaline hydrolysis and oxidative coupling. This route is preferred over the Herz reaction (using


) for PABA derivatives due to higher functional group tolerance and safety profiles.

Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Part 1: Mechanistic Principles

The transformation of PABA into DTBA proceeds through three distinct mechanistic phases: Electrophilic Substitution/Cyclization , Ring Opening (Saponification) , and Oxidative Coupling .

Regioselective Thiocyanation & Cyclization

The amino group (


) at position 4 is a strong ortho/para activator, while the carboxylic acid (

) at position 1 is a meta director. Both directing effects reinforce substitution at position 3 (ortho to the amine).
  • Reagents: Potassium Thiocyanate (KSCN) and Bromine (

    
    ) in Glacial Acetic Acid.[1]
    
  • Mechanism: Bromine reacts with thiocyanate to generate thiocyanogen (

    
    ) or the electrophilic species 
    
    
    
    . This electrophile attacks the electron-rich C3 position.
  • Critical Intermediate: In acidic media, the resulting ortho-aminothiocyanate spontaneously cyclizes to form 2-amino-6-carboxybenzothiazole . This cyclization is advantageous as it "locks" the sulfur position and precipitates the intermediate, allowing for easy purification.

Alkaline Hydrolysis (Ring Opening)

The benzothiazole ring is stable in acid but susceptible to nucleophilic attack by strong bases at high temperatures.

  • Reagents: Potassium Hydroxide (KOH) (aq/reflux).[2]

  • Mechanism: Hydroxide ions attack the C2 position of the benzothiazole, cleaving the

    
     and 
    
    
    
    bonds of the heterocyclic ring. This releases the 4-amino-3-mercaptobenzoate dianion (thiolate).
Oxidative Coupling

Thiophenols are highly susceptible to oxidation.

  • Reagents: Atmospheric Oxygen (

    
    ) or mild oxidant (
    
    
    
    ).
  • Mechanism: Upon acidification to generate the free thiol (

    
    ), two equivalents undergo oxidative coupling to form the disulfide bond (
    
    
    
    ), yielding the final target.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the reaction flow and chemical logic, rendered in DOT language.

SynthesisPath PABA PABA (4-Aminobenzoic Acid) Inter1 Transition State (Electrophilic Attack at C3) PABA->Inter1 + KSCN / Br2 (in AcOH) Benzothiazole Intermediate: 2-amino-6-carboxybenzothiazole Inter1->Benzothiazole Cyclization (- HBr) Thiolate Thiolate Anion (Ring Opening) Benzothiazole->Thiolate + KOH (Reflux) Hydrolysis Product Target Product: 3,3'-Dithiobis(4-aminobenzoic acid) Thiolate->Product + HCl / [O] Oxidative Coupling

Caption: Figure 1.[3] Step-wise mechanistic pathway from PABA to 3,3'-Dithiobis(4-aminobenzoic acid) via the benzothiazole intermediate.

Part 3: Experimental Protocol

This protocol is designed for a 100 mmol scale. It prioritizes the isolation of the benzothiazole intermediate to ensure high purity of the final disulfide.

Phase 1: Synthesis of 2-Amino-6-carboxybenzothiazole
ParameterSpecification
Starting Material 4-Aminobenzoic Acid (13.7 g, 100 mmol)
Reagent A Potassium Thiocyanate (19.4 g, 200 mmol)
Reagent B Bromine (16.0 g, ~5.2 mL, 100 mmol)
Solvent Glacial Acetic Acid (150 mL)
Temperature < 10°C (Addition), Ambient (Stirring)

Step-by-Step:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve PABA (13.7 g) and KSCN (19.4 g) in glacial acetic acid (150 mL). The solution may be cooled to 0–5°C using an ice bath.[4]

  • Bromination: Dissolve Bromine (5.2 mL) in 20 mL of acetic acid. Add this solution dropwise to the reaction mixture over 30–45 minutes. Caution: Exothermic reaction. Maintain temperature below 10°C to prevent over-bromination.

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2–4 hours. A yellow/orange precipitate (the hydrobromide salt of the benzothiazole) will form.

  • Workup: Pour the mixture into 500 mL of ice water. Neutralize carefully with solid sodium carbonate (

    
    ) or ammonia water until pH ~6–7.
    
  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL). Dry the solid at 60°C.

    • Checkpoint: The solid is 2-amino-6-carboxybenzothiazole .

Phase 2: Hydrolysis and Oxidation to Disulfide
ParameterSpecification
Substrate 2-Amino-6-carboxybenzothiazole (Intermediate)
Base Potassium Hydroxide (KOH) (50% aq. solution, excess)
Acid Hydrochloric Acid (6M)
Oxidant Atmospheric Oxygen or Hydrogen Peroxide (30%)

Step-by-Step:

  • Hydrolysis: Suspend the dried intermediate from Phase 1 in 100 mL of 50% KOH solution.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. The solution should become clear as the ring opens and the potassium salt forms. Note: Ammonia gas (

    
    ) will be evolved during this step; ensure proper ventilation.
    
  • Filtration: Cool the mixture to room temperature. Filter off any insoluble impurities.[5]

  • Acidification & Coupling:

    • Cool the filtrate in an ice bath.[4][6]

    • Acidify dropwise with 6M HCl until pH < 2. A precipitate (the thiol) may form.[7]

    • Oxidation:[2][8] To ensure complete conversion to the disulfide, add Hydrogen Peroxide (30% solution, approx. 5 mL) dropwise, or bubble air through the solution for 2 hours. The thiol (

      
      ) converts to the disulfide (
      
      
      
      ).
  • Final Isolation: Filter the final precipitate. Wash thoroughly with water to remove inorganic salts. Recrystallize from Ethanol/Water or dilute Acetic Acid if necessary.

  • Drying: Dry under vacuum at 50°C.

Part 4: Data Summary & Characterization

PropertyExpected ValueNotes
Appearance Yellowish to Off-white powderColor depends on oxidation state and purity.
Melting Point > 300°C (Decomp)Disulfides of PABA often have high MPs; PABA itself melts ~187°C.
Solubility DMSO, DMF, Dilute BaseInsoluble in water and non-polar solvents.
Yield 60% – 75%Cumulative yield over two steps.
IR Spectrum -S-S- stretch (weak, ~450-500 cm⁻¹)-NH₂ (~3300-3400 cm⁻¹), C=O (~1680 cm⁻¹) visible.

References

  • Lang, H., et al. (2009).[9] "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaque." Journal of Medicinal Chemistry, 52(5), 1429–1440.

    • Context: Establishes the authoritative protocol for synthesizing 4-amino-3-mercaptobenzoic acid via the benzothiazole route using KSCN/Br2.
  • BenchChem. (n.d.). "4-Amino-3-mercaptobenzoic acid hydrochloride: Synthesis and Applications." BenchChem Technical Library.

    • Context: Confirms the two-step synthesis: Thiocyanation to benzothiazole followed by alkaline hydrolysis.[2]

  • Kaufmann, H. P. (1929). "Die Rhodanierung von aromatischen Aminen und Phenolen." Berichte der deutschen chemischen Gesellschaft. Context: The foundational method for introducing thiocyanate groups ortho to amines using bromine.
  • Organic Chemistry Portal. (2007). "Efficient and Novel Method for Thiocyanation of Aromatic Compounds." Synlett.

    • Context: Provides modern mechanistic insights into the electrophilic thiocyan

Sources

Thermodynamic stability of disulfide bonds in aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability of Disulfide Bonds in Aminobenzoic Acid Derivatives: Mechanisms, Methodologies, and Applications in Drug Delivery

Executive Summary

The rational design of redox-responsive therapeutics and diagnostic reagents relies heavily on the thermodynamic behavior of the disulfide bond (


). Among the most versatile structural motifs in this domain are aminobenzoic acid derivatives and their structural cousins, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and para-aminobenzoic acid (PABA) prodrug linkers. This technical guide explores the thermodynamic principles governing disulfide stability in these aromatic systems, detailing the enthalpy-entropy compensations during thiol-disulfide exchange, and provides field-proven, self-validating protocols for quantifying these parameters in drug development.

Thermodynamic Fundamentals of the Disulfide Bond

The stability of a disulfide bond is not absolute; it is a dynamic equilibrium dictated by the standard redox potential (


) of the local environment and the specific steric and electronic properties of the flanking functional groups.
Electronic Effects and the Leaving Group pKa

In benzoic and aminobenzoic acid derivatives, the aromatic ring serves as a conduit for inductive and resonance effects. The thermodynamic driving force of a thiol-disulfide exchange reaction is heavily dependent on the


 of the leaving thiol group[1].

For example, in DTNB, the presence of electron-withdrawing nitro and carboxylate groups stabilizes the resulting 5-thio-2-nitrobenzoate (TNB) anion. This stabilization drops the


 of the TNB thiol to approximately 4.5[1]. Because physiological pH (~7.4) is significantly higher than this 

, the TNB acts as an exceptional leaving group. The reaction is thermodynamically driven forward, making the DTNB disulfide bond highly oxidizing and reactive toward aliphatic thiols like glutathione (GSH).
Enthalpy-Entropy Compensation

Computational and calorimetric studies reveal that thiol-disulfide exchange is predominantly an enthalpy-driven process[2]. The cleavage of the mixed disulfide intermediate typically features an entropic contribution to the Gibbs free energy (


) of less than 2 kcal/mol[2]. However, in highly constrained systems—such as cross-linked hydrogels or macrocyclic drug carriers—the reduction of configurational entropy upon disulfide cleavage can significantly alter the overall thermodynamic stability of the folded vs. unfolded states[3].

G GSH Glutathione (GSH) Nucleophile TS Transition State Enthalpy-Driven GSH->TS Nucleophilic Attack DTNB DTNB (Disulfide) Electrophile DTNB->TS Mixed Mixed Disulfide (GSH-TNB) TS->Mixed Thiol-Disulfide Exchange TNB TNB Anion Highly Stabilized (pKa 4.5) TS->TNB Leaving Group Departure

Thermodynamic pathway of thiol-disulfide exchange between GSH and DTNB.

Applications in Targeted Drug Delivery

The stark contrast in thermodynamic stability of disulfide bonds across different biological compartments is the cornerstone of redox-responsive Controlled Drug Delivery Systems (CDDSs)[4].

Exploiting the Tumor Microenvironment (TME)

The concentration of GSH, a primary disulfide-bond-breaking agent, is maintained at 2–20


M in blood plasma but surges to 2–10 mM (a 100- to 1000-fold increase) within the cytosol of tumor cells and the TME[4].

When para-aminobenzoic acid (PABA) or related derivatives are utilized as self-immolative linkers in prodrugs, the disulfide bond remains thermodynamically stable in the oxidative environment of the bloodstream. Upon entering the TME, the high GSH concentration shifts the thermodynamic equilibrium. The disulfide bond is rapidly cleaved via thiol-disulfide exchange, triggering a spontaneous cyclization or elimination cascade that releases the active pharmacological agent[5][6].

Prodrug Blood Blood Plasma Low GSH (2-20 µM) Stable Disulfide Tumor Tumor Microenvironment High GSH (2-10 mM) Blood->Tumor EPR Effect / Targeting Cleavage Disulfide Cleavage Redox Trigger Tumor->Cleavage Thiol Exchange Release PABA Derivative Release Active Drug Cleavage->Release Self-Immolation

Redox-driven activation cascade of disulfide-linked aminobenzoic acid prodrugs in tumors.

Quantitative Thermodynamic Data

To rationally design a disulfide linker, one must compare its standard redox potential against physiological reductants. The table below summarizes the thermodynamic parameters of key disulfide systems used in biochemical assays and prodrug design.

System / ReagentStandard Redox Potential (

)
Leaving Group

Equilibrium Constant (

) vs GSH
Primary Application
DTNB / TNB ~ -0.08 V4.5

(Irreversible)
Thiol quantification, highly reactive electrophile[1].
GSSG / GSH -0.24 V8.81.0 (Reference)Biological redox buffer, TME trigger[7].
DTT

/ DTT

-0.323 V9.2, 10.1~200Complete reduction of sterically hindered disulfides[7].

Note: A more positive


 indicates a stronger oxidizing agent. DTNB easily oxidizes GSH because the formation of the TNB anion is thermodynamically highly favored.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the measurement of disulfide thermodynamic stability must account for kinetic artifacts, such as transition-metal-catalyzed auto-oxidation. The following protocol utilizes the classical Ellman's reagent (a dithiobis-benzoic acid derivative) to quantify thiol-disulfide exchange, engineered as a self-validating system.

Protocol: Thermodynamic Quantification of Thiol-Disulfide Exchange (Modified Ellman's Assay)

Objective: To determine the equilibrium concentration of free thiols released from a target aminobenzoic acid prodrug upon exposure to a defined redox buffer.

Reagents & Buffers:

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • Causality: pH 8.0 ensures that the reacting aliphatic thiols are deprotonated and nucleophilic. EDTA is critical; it chelates trace heavy metals (like

      
       or 
      
      
      
      ) that catalyze the spontaneous oxidation of thiols to disulfides, which would artificially skew the thermodynamic equilibrium[8].
  • DTNB Stock: 50 mM 5,5'-dithiobis(2-nitrobenzoic acid) in DMSO.

  • Standard: L-Cysteine or GSH (0.1 mM to 1.0 mM in Reaction Buffer).

Step-by-Step Workflow:

  • System Validation (Standard Curve): Prepare a serial dilution of the GSH standard. Add 10

    
    L of DTNB stock to 1 mL of each standard. Incubate for 15 minutes at room temperature to ensure the system reaches full thermodynamic equilibrium[8].
    
  • Spectrophotometric Measurement: Read the absorbance at 412 nm.

    • Causality: The TNB dianion has a highly specific molar extinction coefficient (

      
      ) at 412 nm[1]. Plotting Absorbance vs. Concentration must yield a linear regression (
      
      
      
      ) to validate the optical path and reagent integrity.
  • Sample Preparation: Incubate the target aminobenzoic acid disulfide prodrug (e.g., 100

    
    M) in Reaction Buffer containing a physiological concentration of GSH (e.g., 5 mM, mimicking the TME).
    
  • Reaction Quenching & Derivatization: At specific time points, extract an aliquot and immediately react it with an excess of DTNB. The DTNB will rapidly consume any free thiols generated by the prodrug cleavage, freezing the equilibrium state.

  • Blank Subtraction (Critical): Run a parallel blank containing only the GSH buffer and DTNB. Subtract the blank absorbance from the sample absorbance. This isolates the thermodynamic contribution of the prodrug cleavage from the background redox buffer.

  • Data Analysis: Calculate the concentration of released thiols using the validated extinction coefficient. The ratio of cleaved vs. intact prodrug at the plateau phase yields the equilibrium constant (

    
    ) for that specific disulfide derivative.
    

References

  • Design of controlled drug delivery system based on disulfide cleavage trigger. PubMed (NIH). Available at:[Link][4]

  • Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase. PNAS. Available at:[Link][2]

  • Quantification of Thiols and Disulfides. PMC (NIH). Available at:[Link][1]

  • ERp57 Is a Multifunctional Thiol-Disulfide Oxidoreductase. Research Collection (ETH Zurich). Available at:[Link][8]

  • Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine. MDPI. Available at:[Link][7]

  • Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. PMC (NIH). Available at:[Link][3]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. ScienSage. Available at:[Link][5]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC (NIH). Available at:[Link][6]

Sources

Technical Guide: Electronic Properties & Surface Assembly of 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, surface assembly mechanisms, and application protocols for 3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) in molecular electronics and biosensing.

Executive Summary

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) acts as a specialized precursor for generating dual-functionalized Self-Assembled Monolayers (SAMs) on gold substrates. Unlike simple alkanethiols, DTABA provides a rigid aromatic scaffold with two distinct chemical handles: a carboxylic acid (position 1) and an amine (position 4), anchored via a sulfur atom at the 3-position .

For researchers in molecular electronics and drug development, this specific isomer offers a unique "meta-anchoring" geometry that influences quantum transport and provides orthogonal conjugation sites for biomolecules. This guide serves as a protocol for leveraging DTABA in impedance-based biosensors and molecular junctions.

Molecular Architecture & Electronic Basis

The 1,3,4-Substitution Pattern

The electronic utility of DTABA stems from its cleavage on gold surfaces to form 3-mercapto-4-aminobenzoic acid . This creates a surface species with a specific conductive pathway:

  • Anchoring: The sulfur atom at position 3 binds to the Gold (Au) surface.

  • Conjugation Pathways:

    • Path A (S

      
       COOH):  The sulfur is meta to the carboxylic acid. In single-molecule conductance, meta-substitution often induces Destructive Quantum Interference (DQI) , leading to lower conductance compared to para-substitution. This makes the molecule an effective insulating spacer for capacitive sensing.
      
    • Path B (S

      
       NH
      
      
      
      ):
      The sulfur is ortho to the amine. This proximity allows for potential intramolecular hydrogen bonding or pH-gated switching effects.
Disulfide vs. Thiol Precursors

DTABA is a disulfide. Using the disulfide precursor rather than the free thiol (3-mercapto-4-aminobenzoic acid) is advantageous for experimental reproducibility:

  • Oxidation Resistance: Free aromatic thiols oxidize rapidly in air to disulfides. Using the disulfide ensures the starting material is chemically defined.

  • Self-Limiting Assembly: The disulfide bond must cleave upon adsorption to gold, a process that kinetically regulates the SAM density, preventing the formation of disordered multilayers often seen with highly reactive free thiols.

Experimental Protocol: SAM Formation

Self-Validating System: The quality of the SAM is validated by the disappearance of the reduction peak in Cyclic Voltammetry (CV) and the increase in Charge Transfer Resistance (


) in EIS.
Materials
  • Substrate: Polycrystalline Gold (Au) electrode or Au(111) on mica.

  • Solvent: Absolute Ethanol (EtOH) or Tetrahydrofuran (THF). Note: THF is preferred if solubility in ethanol is poor, but ethanol yields more ordered monolayers.

  • Precursor: 1 mM 3,3'-Dithiobis(4-aminobenzoic acid).

Step-by-Step Assembly
  • Substrate Cleaning:

    • Polish Au electrode with 0.05 µm alumina slurry.[1]

    • Sonicate in ethanol/water (1:1) for 5 minutes.

    • Electrochemical Cleaning: Cycle in 0.5 M H

      
      SO
      
      
      
      (-0.2 V to +1.5 V vs Ag/AgCl) until a stable gold oxide reduction peak is observed at ~0.9 V.
  • Deposition:

    • Immerse the clean Au electrode in the 1 mM DTABA solution for 24 hours at room temperature in the dark.

    • Mechanism:[2][3][4]

      
      .
      
  • Rinsing:

    • Rinse copiously with the deposition solvent (EtOH/THF) to remove physisorbed species.

    • Rinse with deionized water.[5]

    • Dry under a stream of Nitrogen (

      
      ).[6]
      
Visualization of Assembly Mechanism

SAM_Assembly Precursor DTABA Precursor (Disulfide) Adsorption Physisorption on Au Surface Precursor->Adsorption Diffusion Cleavage S-S Bond Cleavage (Au-Catalyzed) Adsorption->Cleavage Surface Contact Thiolate Formation of Au-S Thiolate Cleavage->Thiolate Chemisorption Ordering Van der Waals Ordering Thiolate->Ordering 24h Incubation

Caption: Kinetic pathway of DTABA self-assembly on gold, transitioning from solution-phase disulfide to chemisorbed thiolate monolayer.

Electronic Characterization

The electronic properties are best characterized using Electrochemical Impedance Spectroscopy (EIS) using a redox probe like


.
Expected Data & Interpretation

The formation of the DTABA SAM blocks electron transfer between the bulk solution and the gold electrode.

ParameterBare GoldDTABA SAMInterpretation

(Charge Transfer Resistance)
< 100

2 - 15 k

High

confirms dense coverage and insulating meta-pathway.

(Double Layer Capacitance)
~20-40

2 - 5

Decrease in capacitance indicates displacement of water/ions by the organic layer.
Surface Coverage (

)
0%> 90%Calculated via

.
Impedance Modeling

The interface is modeled using a Modified Randles Circuit.

EIS_Circuit Rs Rs Soln. Resistance Split Split Rs->Split Cdl CPE/Cdl Double Layer Join Join Cdl->Join Rct Rct Charge Transfer Zw Zw Warburg Diffusion Rct->Zw Zw->Join Start Start->Rs End Split->Cdl Split->Rct Join->End

Caption: Randles equivalent circuit used to fit EIS data. Rct represents the resistance to electron tunneling through the DTABA layer.

Applications in Biosensing & Drug Development

The primary application of DTABA in drug development is as a bioconjugation interface . The exposed carboxylic acid (COOH) groups can be activated to covalently bind antibodies, peptides, or DNA aptamers.

Bioconjugation Protocol (EDC/NHS Chemistry)

This protocol converts the passive DTABA layer into an active capture surface.

  • Activation: Incubate the DTABA-modified electrode in 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 30 minutes .

  • Coupling: Wash with water and immediately incubate with the target capture probe (containing a primary amine) in PBS (pH 7.4) for 1-2 hours .

  • Blocking: Deactivate remaining esters with 1 M Ethanolamine (pH 8.5) to prevent non-specific binding.

Signal Transduction Mechanism

When a drug target binds to the surface-tethered probe, it increases the steric bulk and electrostatic repulsion at the interface. This is read out as a further increase in


  (Impedance) or a shift in the LSPR  peak (if using plasmonic nanoparticles).

Bioconjugation SAM DTABA SAM (-COOH exposed) Activation EDC/NHS Activation (Formation of NHS-Ester) SAM->Activation 0.4M EDC / 0.1M NHS Coupling Amine Coupling (Antibody/Drug Target) Activation->Coupling R-NH2 Target Sensing Biosensor Ready (Impedance Readout) Coupling->Sensing Specific Binding Event

Caption: Workflow for converting a DTABA electronic interface into a specific biosensor via covalent amide bond formation.

References

  • Inkpen, M. S., et al. (2019). "Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers."[7] Nature Chemistry. Link

    • Context: Elucidates the nature of the Au-S bond in dithiol precursors.
  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

    • Context: The authoritative review on SAM formation kinetics and characteriz
  • Gooding, J. J., & Ciampi, S. (2011). "The molecular level modification of electrode surfaces: from self-assembled monolayers to polymer brushes." Chemical Society Reviews. Link

    • Context: Applications of aminobenzoic acid deriv
  • Arroyo, C. R., et al. (2013). "Quantum interference effects in single-molecule junctions." Physical Review B. Link

    • Context: Theoretical grounding for the meta-substitution transport effects.
  • PubChem. (2025).[8] "4-Aminobenzoic acid Compound Summary." National Library of Medicine. Link

    • Context: Physicochemical properties of the monomer unit.

Sources

The Role of 3,3'-Dithiobis(4-aminobenzoic acid) in Supramolecular Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) is a remarkably versatile building block in the field of supramolecular chemistry. Its unique architecture, featuring two p-aminobenzoic acid moieties linked by a redox-responsive disulfide bridge, provides a confluence of functionalities that enable the rational design of advanced materials. The presence of carboxylic acid and amino groups facilitates robust hydrogen bonding and coordination with metal centers, while the disulfide bond acts as a dynamic covalent switch, allowing for stimuli-responsive behavior. This technical guide provides an in-depth exploration of DTBA's fundamental properties, synthesis, and its pivotal role in the construction of stimuli-responsive drug delivery systems, coordination polymers, and self-assembled materials. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to harness the potential of this multifunctional molecule.

Introduction to 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA): A Multifunctional Building Block

Supramolecular chemistry relies on the principles of molecular recognition and self-assembly, governed by non-covalent interactions, to create complex, functional systems.[1] The rational design of molecular building blocks is paramount to controlling these interactions. 3,3'-Dithiobis(4-aminobenzoic acid), hereafter referred to as DTBA, has emerged as a preeminent component in this field due to its distinct combination of structural features.

1.1 Molecular Architecture and Key Functional Groups

The structure of DTBA is a dimer of 4-aminobenzoic acid (PABA) linked at the 3-position by a disulfide (-S-S-) bond. This arrangement endows the molecule with several key functional sites:

  • Two Carboxylic Acid Groups (-COOH): These are strong hydrogen bond donors and acceptors, capable of forming classic head-to-head dimers or participating in extended hydrogen-bonding networks. Upon deprotonation, they become effective coordinating sites for metal ions.

  • Two Aromatic Amino Groups (-NH₂): These groups are also potent hydrogen bond donors and can act as coordination sites for various metal centers, offering an alternative binding mode to the carboxylates.

  • A Redox-Active Disulfide Bridge (-S-S-): This is the molecule's "smart" component. The disulfide bond is stable under normal physiological (oxidizing) conditions but can be selectively cleaved by reducing agents such as glutathione (GSH) or dithiothreitol (DTT).[2][3] This reversible covalent chemistry is a cornerstone of its application in stimuli-responsive systems.

Caption: Molecular structure of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA).

1.2 Physicochemical Properties

A summary of DTBA's key properties is essential for designing its applications.

PropertyValue / DescriptionSignificance
Molecular FormulaC₁₄H₁₂N₂O₄S₂Defines its molar mass and elemental composition.
Molar Mass336.39 g/mol Crucial for stoichiometric calculations in synthesis.
AppearanceOff-white to yellow crystalline solidBasic physical characterization.
Redox Potential~ -0.2 to -0.3 V (vs. SHE)The disulfide bond can be reduced by biological thiols like GSH, enabling intracellular applications.[4]
SolubilitySparingly soluble in water; soluble in organic solvents like DMF, DMSO.Affects choice of solvents for synthesis and self-assembly studies.
The Disulfide Bridge: A Redox-Responsive Supramolecular Switch

The defining feature of DTBA in designing "smart" materials is its disulfide bond. The significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range, especially in tumor cells) provides a specific biological trigger.[2][5] This redox potential gradient is exploited to design drug delivery systems that remain stable in circulation but release their payload upon entering the target cell.

2.1 Mechanism of Disulfide Cleavage and Drug Release

The cleavage of the disulfide bond by a thiol-containing species like GSH is a thiol-disulfide exchange reaction. This reaction breaks the DTBA linker into two separate 4-amino-3-mercaptobenzoic acid molecules, leading to the disassembly of the supramolecular structure and the release of an encapsulated or conjugated therapeutic agent.

Redox_Triggered_Release cluster_1 Intracellular Space (High GSH) Carrier Drug Carrier (DTBA-linked) Cleavage Disulfide Bond Cleavage Carrier->Cleavage  Cellular Uptake + 2 GSH Release Drug Release Cleavage->Release Fragments Linker Fragments Cleavage->Fragments

Caption: Workflow for redox-triggered drug release using a DTBA-based carrier.

2.2 Application in Stimuli-Responsive Drug Delivery Systems

DTBA can be incorporated into various drug delivery platforms, such as polymer-drug conjugates, cross-linked micelles, or hydrogels.[6][7] For example, it can act as a cross-linker to form core-cross-linked micelles that encapsulate a hydrophobic drug like paclitaxel. These micelles are stable in the bloodstream but, upon entering a cancer cell, the high GSH concentration cleaves the DTBA cross-links, destabilizing the micelle and triggering rapid drug release directly at the site of action.[5]

2.3 Experimental Protocol: Monitoring Redox-Triggered Release

This protocol describes a general method to monitor the release of a fluorescent cargo (e.g., Doxorubicin) from a DTBA-cross-linked nanocarrier in response to a reducing agent.

  • Materials:

    • DTBA-cross-linked, Doxorubicin-loaded nanoparticles (2 mg/mL stock in PBS).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Dithiothreitol (DTT) stock solution (1 M in water).

    • Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 10 kDa).

    • Fluorescence spectrophotometer.

  • Procedure:

    • Prepare two release media: (a) PBS pH 7.4 (control) and (b) PBS pH 7.4 containing 10 mM DTT (reductive condition).

    • Transfer 1 mL of the nanoparticle stock solution into two separate dialysis bags.

    • Place each bag into a beaker containing 50 mL of one of the release media.

    • Incubate the beakers at 37°C with gentle stirring.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

    • Replenish the beaker with 1 mL of fresh release medium to maintain a constant volume.

    • Measure the fluorescence intensity of the collected aliquots (Doxorubicin: λ_ex ≈ 480 nm, λ_em ≈ 590 nm).

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

  • Causality and Interpretation:

    • Why DTT? DTT is a strong reducing agent used to mimic the highly reductive intracellular environment, providing a clear and rapid indication of the disulfide cleavage mechanism.

    • Why Dialysis? The dialysis membrane retains the intact nanoparticles while allowing the released, small-molecule drug to diffuse into the external medium, enabling its quantification.

    • Expected Outcome: A significantly higher and faster release profile is expected in the DTT-containing medium compared to the PBS control, confirming the redox-responsive nature of the DTBA linker.[5]

DTBA as a Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[8] The bifunctional and geometrically defined nature of DTBA makes it an excellent candidate for a "linker" or "strut" in the construction of novel MOFs and coordination polymers (CPs).

3.1 Coordination Modes and Framework Design

DTBA offers multiple coordination sites. The carboxylate groups can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. The amino groups can also coordinate, leading to complex and potentially multifunctional frameworks. The length and relative rigidity of the DTBA molecule allow for the formation of porous structures suitable for applications in gas storage and catalysis.[9][10]

Caption: Schematic of DTBA coordinating with metal centers (M) to form a 2D network.

3.2 Experimental Protocol: Solvothermal Synthesis of a DTBA-based Coordination Polymer

Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[11]

  • Materials:

    • 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA).

    • A metal salt, e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).

    • N,N-Dimethylformamide (DMF).

    • Small glass vial with a Teflon-lined screw cap.

  • Procedure:

    • In the glass vial, dissolve DTBA (e.g., 0.1 mmol, 33.6 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in 5 mL of DMF.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization.

    • Seal the vial tightly with the Teflon-lined cap.

    • Place the vial in a programmable oven and heat to a specific temperature (e.g., 100°C) for a set duration (e.g., 48 hours).

    • Allow the oven to cool slowly to room temperature.

    • Crystals suitable for analysis should have formed at the bottom of the vial.

    • Collect the crystals by decanting the solvent, wash them with fresh DMF, and dry them under vacuum.

  • Causality and Interpretation:

    • Why Solvothermal? Heating the reaction mixture under pressure increases the solubility of the reactants and promotes the slow, ordered crystal growth necessary for forming a well-defined framework rather than an amorphous precipitate.[12]

    • Why DMF? DMF is a high-boiling point polar solvent that is excellent for dissolving both the organic linker and the metal salt. It can also act as a template or modulator during crystal growth.

    • Characterization: The resulting crystalline product should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystalline phase and Single-Crystal X-ray Diffraction to determine its precise 3D structure.

Self-Assembly and Hydrogen Bonding Networks

Beyond coordination chemistry, DTBA is a powerful tool for building supramolecular structures through non-covalent interactions, primarily hydrogen bonding and π-π stacking.[13][14] The two carboxylic acid groups can form strong, directional O-H···O hydrogen bonds, while the amino groups can participate in N-H···O or N-H···N bonds. These interactions can direct the assembly of DTBA into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The disulfide bond adds a unique element, allowing these self-assembled structures to be disassembled on demand with a chemical stimulus.

Conclusion and Future Outlook

3,3'-Dithiobis(4-aminobenzoic acid) is more than just a chemical intermediate; it is a sophisticated building block for programmable, functional materials. Its true power lies in the synergistic interplay of its functional groups: the predictable self-assembly driven by its carboxyl and amino moieties, and the dynamic, stimuli-responsive nature endowed by its disulfide core. This combination allows for the creation of materials that can respond to specific biological cues, such as the reductive environment of a cancer cell.

Future research will likely focus on integrating DTBA into increasingly complex, multi-stimuli responsive systems. For instance, by modifying the amino or carboxyl groups with other responsive moieties, materials that react to pH, light, and redox potential simultaneously could be developed. The use of DTBA-based MOFs as redox-modulatable catalysts and sensors is another promising avenue. As the demand for smart, adaptive materials in medicine and technology grows, the role of multifunctional linkers like DTBA will undoubtedly continue to expand.

References
  • Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. (2020). MDPI. [Link]

  • Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. (n.d.). PMC. [Link]

  • Stimuli-Responsive (Smart) Drug Delivery Systems: An In-Depth Review. (2025). Preprints.org. [Link]

  • Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release. (n.d.). RSC Publishing. [Link]

  • Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). PMC. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. (2018). Springer. [Link]

  • Electropolymerization of 4-aminobenzoic acid containing nano-Au deposited on carbon paste electrode for determination of acetaminophen. (n.d.). ACAIJ. [Link]

  • Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker. (2021). ResearchGate. [Link]

  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021). MDPI. [Link]

  • MOF-901 was synthesized by exploiting the robust conditions used to form the discrete hexameric Ti(IV) oxo cluster. (n.d.). ResearchGate. [Link]

  • Nearly-freestanding supramolecular assembly with tunable structural properties. (n.d.). PMC. [Link]

  • A novel 3-D microporous magnesium-based metal-organic framework with open metal sites. (n.d.). VBN. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SCIRP. [Link]

  • Supramolecular Chemistry and Self-Assembly in Organic Materials Design. (n.d.). ResearchGate. [Link]

  • Programmable next-generation supramolecular self-assembled materials as drug delivery systems. (n.d.). PMC. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Pennsylvania. [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). hbcp.chemnetbase.com. [Link]

  • Supramolecular self-assembly mediated aggregation-induced emission of fluorene-derived cyanostilbenes: multifunctional probes for live cell-imaging. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). PMC. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.). International Journal of ChemTech Research. [Link]

  • Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. (n.d.). BioNumbers. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC. [Link]

Sources

Biocompatibility Assessment of 3,3'-Dithiobis(4-aminobenzoic acid) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the biocompatibility assessment framework for derivatives of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) . DTBA is a critical aromatic disulfide linker used to synthesize redox-responsive polymers, hydrogels, and drug conjugates. Its primary utility lies in the "disulfide switch" —a chemical bond (


) that remains stable in the extracellular environment but cleaves rapidly in the reductive intracellular cytosol (high glutathione concentration).

While DTBA enables "smart" drug delivery, its aromatic degradation products pose specific toxicological risks—namely hemolysis and aromatic amine toxicity—that differ from aliphatic linkers (e.g., dithiodipropionic acid). This guide prioritizes ISO 10993 compliance while integrating specific mechanistic assays to validate the safety of the redox-triggered degradation pathway.

Part 1: Chemical Basis & Rationale[1]

The Redox Switch Mechanism

The biological rationale for using DTBA derivatives is the differential concentration of Glutathione (GSH).

  • Extracellular GSH:

    
     (Oxidative environment; Linker stable).
    
  • Intracellular GSH:

    
     (Reductive environment; Linker cleaves).
    
  • Tumor Microenvironment: Often exhibits 4–10x higher GSH levels than normal tissue, providing passive targeting capabilities.

Structural Advantage

Unlike flexible aliphatic disulfides, the aromatic ring in DTBA provides structural rigidity (


 stacking potential) and enhanced hydrolytic stability of the adjacent amide/ester bonds. However, this aromaticity increases the risk of hemolytic activity  upon degradation, necessitating the specialized testing protocols detailed in Section 3.
Mechanism of Action Diagram

The following diagram illustrates the intracellular activation pathway.

G Polymer DTBA-Polymer (Stable Nanocarrier) Endocytosis Cellular Uptake (Endocytosis) Polymer->Endocytosis Cytosol Cytosol (High GSH: 2-10mM) Endocytosis->Cytosol Cleavage Disulfide Cleavage (Thiol-Disulfide Exchange) Cytosol->Cleavage GSH Attack Release Payload Release + Degradation Products Cleavage->Release

Caption: Figure 1. Redox-triggered degradation pathway of DTBA derivatives upon exposure to intracellular glutathione (GSH).

Part 2: Synthesis Validation & Purity

Before biocompatibility testing, the derivative must be characteristically validated to ensure the disulfide bond is intact and no toxic precursors (e.g., unreacted PABA or coupling reagents) remain.

Mandatory Characterization:

  • 1H-NMR (DMSO-d6): Confirm the aromatic protons and the absence of free thiol (-SH) signals (which would indicate premature cleavage).

  • GPC (Gel Permeation Chromatography): Verify molecular weight distribution (

    
    ). Low molecular weight oligomers often exhibit higher toxicity than high molecular weight polymers.
    
  • Ellman’s Assay: Quantify free thiol content. A positive result prior to reduction indicates synthesis failure.

Part 3: In Vitro Cytotoxicity Framework (ISO 10993-5)

Standard cytotoxicity testing is insufficient for redox-sensitive materials. You must assess toxicity before and after degradation to ensure the metabolites (thiol-containing aromatic amines) are safe.

Experimental Design
  • Test Method: Quantitative MTT or CCK-8 Assay.

  • Cell Lines:

    • L929 (Mouse Fibroblasts): Standard ISO requirement for general toxicity.[1]

    • HeLa or MCF-7: To assess efficacy if used for cancer therapy.

    • HUVEC (Endothelial): To assess vascular safety.

Protocol: Differential Redox Cytotoxicity

Objective: Determine if the degradation products generated by GSH cleavage are more toxic than the parent polymer.

  • Seeding: Seed L929 cells at

    
     cells/well in 96-well plates. Incubate for 24h to reach log phase.
    
  • Preparation of Extracts (ISO 10993-12):

    • Group A (Intact): Dissolve DTBA derivative in media.

    • Group B (Pre-degraded): Incubate DTBA derivative with 10 mM GSH for 4 hours at 37°C before adding to cells.

  • Exposure: Add serial dilutions (0.1 to 1000

    
    ) to cells. Incubate for 24h and 48h.
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, measure Absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    
    • Pass Criteria: Cell viability > 70% at therapeutic concentrations (ISO 10993-5).

    • Critical Check: If Group B (Degraded) viability is significantly lower than Group A, the aromatic thiol byproducts are cytotoxic.

Part 4: Hemocompatibility (ISO 10993-4)

Expert Insight: Aromatic disulfides and their thiol breakdown products are known to cause oxidative stress in erythrocytes (red blood cells), leading to hemolysis or Heinz body formation [1]. This is the most critical safety test for DTBA derivatives intended for intravenous administration.

Hemolysis Assay Protocol
  • Blood Source: Fresh rabbit or human whole blood (anticoagulated with citrate).

  • RBC Isolation: Centrifuge (1500 rpm, 10 min), wash 3x with PBS until supernatant is clear. Resuspend to 2% v/v in PBS.

  • Treatment:

    • Mix 1 mL RBC suspension with 1 mL sample solution (various concentrations).

    • Negative Control:[2] PBS (0% Hemolysis).

    • Positive Control: Triton X-100 1% (100% Hemolysis).

  • Incubation: 37°C for 3 hours (static).

  • Quantification: Centrifuge (3000 rpm, 5 min). Measure OD of supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Acceptance Criteria: < 5% hemolysis is considered hemocompatible (ASTM F756).

Part 5: Immunogenicity & Metabolite Fate

Macrophage Uptake & Activation

DTBA derivatives are often particulate (nanoparticles). Macrophages (RAW 264.7) may engulf them, leading to inflammation.

  • Assay: Measure NO (Nitric Oxide) production (Griess Reagent) and TNF-

    
     (ELISA) in RAW 264.7 supernatant after 24h exposure.
    
  • Significance: High NO levels indicate the material acts as an adjuvant/immunogen, likely due to the aromatic structure.

Degradation Product Analysis

You must identify what the material becomes.

  • Method: LC-MS/MS analysis of the "Group B" (GSH-treated) supernatant from Section 3.2.

  • Target Analyte: 4-amino-3-mercaptobenzoic acid (or the specific thiol derivative).

  • Safety Check: Verify this specific metabolite does not form covalent adducts with serum proteins (albumin) via disulfide exchange in the blood.

Part 6: Workflow Visualization

The following diagram summarizes the integrated biocompatibility workflow.

Workflow cluster_vitro In Vitro Screening cluster_mech Mechanistic Safety Start Synthesized DTBA Derivative ChemCheck 1. Chemical Validation (NMR, GPC, Ellman's) Start->ChemCheck Cyto 2. Cytotoxicity (ISO 10993-5) (+/- GSH Pre-treatment) ChemCheck->Cyto Hemo 3. Hemolysis (ISO 10993-4) (RBC Stability) ChemCheck->Hemo Immuno 4. Immunogenicity (NO/TNF-alpha Release) Cyto->Immuno Metab 5. Metabolite ID (LC-MS of Thiol Byproducts) Hemo->Metab Decision Go/No-Go Decision Immuno->Decision Metab->Decision

Caption: Figure 2. Integrated biocompatibility assessment workflow for redox-sensitive DTBA derivatives.

Part 7: Data Presentation Standards

When reporting your results, summarize quantitative data in the following format to facilitate direct comparison between the intact polymer and its degradation products.

Table 1: Cytotoxicity & Hemocompatibility Summary (Template)

Test ParameterCell/Tissue TypeControl (Intact DTBA)Experimental (Degraded/GSH+)ISO Limit / Pass Criteria
IC50 (24h) L929 Fibroblasts


Viability > 70% at therapeutic dose
IC50 (24h) HUVEC


Viability > 70%
Hemolysis % Rabbit RBCs

N/A (Test metabolites)< 5% (ASTM F756)
NO Release RAW 264.7Baseline

No significant increase vs. Neg Control

References

  • Munday, R., & Manns, E. (1985).[3] Toxicity of aromatic disulphides. III. In vivo haemolytic activity of aromatic disulphides. Journal of Applied Toxicology, 5(6), 414-417.[3] [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. [Link]

  • Bae, Y., et al. (2005). Prepare biodegradable disulfide cross-linked poly(amino acid)s for drug delivery. Bioconjugate Chemistry. (Note: General reference to disulfide chemistry in drug delivery).
  • ASTM F756-17. Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. [Link]

Sources

Technical Guide: Redox Behavior and Surface Engineering of 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the redox behavior and surface chemistry of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA). It is designed for researchers utilizing this ligand for self-assembled monolayers (SAMs), electrochemical sensing, and surface functionalization.

Executive Summary & Chemical Identity

3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) is an aromatic disulfide ligand used primarily to generate bifunctional self-assembled monolayers (SAMs) on gold surfaces. Unlike simple alkanethiols, DTBA possesses a rigid aromatic core and two distinct functional groups (amine and carboxylic acid) in a specific geometric arrangement relative to the disulfide anchor.

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The disulfide bridge is located at the meta position relative to the carboxylic acid and ortho to the amine. This unique "ortho-mercaptoaniline" motif influences its redox stability and potential for electropolymerization.

  • Primary Application: Fabrication of zwitterionic interfaces for biosensing, where the surface pKa can be tuned to control electrostatic attraction/repulsion of biomolecules.

Redox Mechanism & Electrochemical Behavior

Understanding the redox behavior of DTBA requires distinguishing between its solution-phase chemistry and its surface-confined (SAM) behavior.

The Disulfide-Thiol Transition (Solution Phase)

In solution, the primary redox event is the cleavage of the disulfide bond. This is a chemically reversible but electrochemically quasi-reversible process often coupled with proton transfer (PCET).



  • Cathodic Scan (Reduction): The disulfide bond cleaves to form the thiolate/thiol species. The potential is pH-dependent, shifting negative by ~59 mV/pH.

  • Anodic Scan (Oxidation): The thiols re-oxidize to the disulfide. However, on carbon electrodes, this often requires high overpotentials. On gold, the mechanism changes to surface adsorption (see below).

Surface-Confined Redox: Reductive Desorption (SAM on Gold)

When DTBA is adsorbed onto a gold electrode, the "redox" signal observed in Cyclic Voltammetry (CV) in alkaline solution is the reductive desorption of the thiolate monolayer. This is the critical characterization step for verifying SAM quality.

Mechanism:



  • Peak Potential (

    
    ):  Typically observed between -0.6 V and -0.9 V vs. Ag/AgCl  (sat. KCl).
    
  • Significance: The position of this peak indicates the stability of the Au-S bond. Aromatic thiols (like DTBA) generally desorb at more negative potentials than aliphatic thiols due to

    
    -
    
    
    
    stacking interactions stabilizing the monolayer.
  • Quantification: The area under this cathodic peak (

    
    ) allows for the calculation of surface coverage (
    
    
    
    ) using Faraday's Law:
    
    
    (Where
    
    
    per thiol,
    
    
    is Faraday's constant, and
    
    
    is electrode area).
Anodic Instability: The Amine Oxidation

Researchers must be cautious when scanning to high positive potentials (> +0.8 V). The ortho-amino group is susceptible to irreversible oxidation, leading to the formation of polyaniline-like oligomers or diazonium species, which can passivate the electrode or alter the SAM's bio-affinity.

Visualization of Redox Pathways

The following diagram illustrates the dual-pathway redox behavior: the reversible surface adsorption (SAM formation) and the irreversible amine oxidation.

DTBA_Redox cluster_0 Electrode Interface DTBA DTBA (Disulfide) Solution Phase SAM Au-S-R Monolayer (Surface Confined) DTBA->SAM Chemisorption (S-S Cleavage) Thiol Monomer Thiol (R-SH) Desorbed Desorbed Thiolate (R-S⁻) SAM->Desorbed Reductive Desorption (-0.7 V vs Ag/AgCl) Oxidized Oxidized Species (Polyaniline/Oligomers) SAM->Oxidized Irreversible Amine Ox. (> +0.8 V) Desorbed->SAM Re-adsorption (Anodic Scan)

Caption: Figure 1. Redox pathways of DTBA on Gold. The primary reversible cycle involves SAM formation and reductive desorption. High anodic potentials risk irreversible amine oxidation.

Experimental Protocols

Preparation of DTBA SAMs on Gold

This protocol ensures a dense, defect-free monolayer suitable for electrochemical impedance spectroscopy (EIS) or sensing.

  • Substrate Pre-treatment:

    • Polish Gold Electrode (GE) with 0.05

      
       alumina slurry.
      
    • Sonicate in ethanol/water (1:1) for 5 minutes.

    • Electrochemical Cleaning: Cycle in 0.5 M

      
       (-0.2 V to +1.5 V) until the characteristic gold oxide reduction peak at +0.9 V is stable.
      
  • Monolayer Assembly:

    • Prepare a 1.0 mM solution of DTBA in absolute ethanol.

    • Note: If solubility is poor, add minimal DMSO (<5% v/v) or adjust pH slightly with acetic acid.

    • Immerse the clean GE into the solution for 12–24 hours at room temperature in the dark (to prevent photo-oxidation).

  • Post-Assembly Wash:

    • Rinse thoroughly with ethanol to remove physisorbed multilayers.

    • Dry under a gentle stream of Nitrogen.

Electrochemical Characterization (Reductive Desorption)

This experiment validates the surface coverage.

  • Electrolyte: 0.5 M KOH (degassed with

    
     for 20 min). Alkaline pH ensures the thiolate is stable upon desorption.
    
  • Setup: Three-electrode cell (WE: Au-DTBA, RE: Ag/AgCl, CE: Pt wire).

  • Method: Linear Sweep Voltammetry (LSV).

  • Parameters:

    • Initial Potential: -0.2 V

    • Final Potential: -1.2 V

    • Scan Rate: 50 mV/s

  • Expected Result: A sharp cathodic peak around -0.7 to -0.9 V.

Quantitative Data Summary

The following table summarizes the electrochemical parameters expected for DTBA and similar aromatic disulfide SAMs.

ParameterValue / RangeNotes
Desorption Potential (

)
-0.70 V to -0.90 Vvs. Ag/AgCl. More negative than alkanethiols due to aromatic stability.
Surface Coverage (

)

Theoretical max for aromatic SAMs.
Amine pKa (Surface) ~4.0 - 5.0Shifted lower compared to bulk solution due to surface crowding.
Acid pKa (Surface) ~5.5 - 6.5Shifted higher due to electrostatic repulsion in the monolayer.
Electron Transfer Rate (

)
FastFacilitated by the conjugated aromatic ring if probing through-bond tunneling.

References

  • Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. Link

  • Ulmman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. Link

  • Finklea, H. O. (1996). Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes. Electroanalytical Chemistry, 19, 109-335.
  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

  • Enayati Ahangar, L., et al. (2011).[1] 3,4-Diaminobenzoic acid (DABA) as a redox label for electrochemical detection.[1] Electrochimica Acta, 56(27), 10264-10269. (Context on aminobenzoic redox behavior). Link

Sources

Methodological & Application

Protocol for self-assembled monolayers of 3,3'-Dithiobis(4-aminobenzoic acid) on gold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Formation of Self-Assembled Monolayers of 3,3'-Dithiobis(4-aminobenzoic acid) on Gold Substrates

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and characterization of self-assembled monolayers (SAMs) derived from 3,3'-Dithiobis(4-aminobenzoic acid) on gold surfaces. This bifunctional molecule, featuring a disulfide anchor and exposed aminobenzoic acid moieties, offers a unique platform for creating surfaces with tailored chemical reactivity, ideal for applications in biosensing, selective binding, and as a foundation for further chemical modification. We will delve into the mechanistic principles of the self-assembly process, provide a detailed, field-proven protocol for monolayer formation, and outline key characterization techniques to validate the quality and properties of the resulting surface.

Introduction and Mechanistic Overview

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level.[1] The process relies on the spontaneous organization of molecules onto a substrate, driven by a strong, specific affinity between a "headgroup" on the molecule and the surface itself.[2] For gold substrates, organosulfur compounds, particularly those containing thiol (-SH) or disulfide (-S-S-) groups, are the molecules of choice due to the formation of a stable gold-thiolate (Au-S) bond.[1]

The molecule of interest, 3,3'-Dithiobis(4-aminobenzoic acid), is a disulfide. The self-assembly mechanism proceeds via an oxidative addition of the sulfur-sulfur bond to the gold surface. This process involves the cleavage of the S-S bond, followed by the formation of two robust gold-thiolate bonds for each molecule that adsorbs.[3] This two-point attachment can contribute to enhanced stability of the monolayer.

Following the initial chemisorption, a slower reorganization phase occurs, lasting several hours.[1][4] During this period, the adsorbed molecules rearrange on the surface to maximize favorable intermolecular interactions—such as π-π stacking between the aromatic rings and potential hydrogen bonding—leading to a densely packed, quasi-crystalline monolayer.[2] The resulting surface exposes a high density of both carboxylic acid and amine functional groups, making it a versatile platform for subsequent chemical functionalization or for studying pH-responsive surface properties.

Experimental Protocol: From Substrate to Functionalized Surface

This protocol is designed to guide the user through the creation of a high-quality SAM. The quality of the final monolayer is critically dependent on the cleanliness of the substrate and the purity of the reagents.[2]

Required Materials and Reagents
Item Specification Recommended Supplier/Product No.
Molecule 3,3'-Dithiobis(4-aminobenzoic acid)Sigma-Aldrich or equivalent
Gold Substrates Gold-coated silicon wafers or glass slides (Ti or Cr adhesion layer)Platypus Technologies, Arrandee, or equivalent
Solvent 200-proof, ACS grade EthanolSigma-Aldrich (Cat. No. 459844) or equivalent[5]
Cleaning Solvents Acetone (ACS grade), Isopropanol (ACS grade)Standard laboratory suppliers
Acids/Bases (Optional) Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH)For pH adjustment if solubility is an issue[6]
Gases High-purity Nitrogen or Argon---
Glassware Glass scintillation vials or beakers, graduated cylinders, pipettes---
Equipment Sonicator, Tweezers (non-magnetic), pH meter/paper---
Workflow Overview

The entire process, from cleaning to characterization, follows a logical sequence to ensure reproducibility and high-quality results.

SAM_Workflow sub_prep 1. Substrate Preparation sol_prep 2. Solution Preparation assembly 3. Self-Assembly (Immersion) sub_prep->assembly sol_prep->assembly rinse_dry 4. Rinsing & Drying assembly->rinse_dry characterize 5. SAM Characterization rinse_dry->characterize

Caption: High-level experimental workflow for SAM preparation.

Step-by-Step Methodology

Step 1: Gold Substrate Cleaning

A pristine gold surface is paramount for forming a well-ordered monolayer.[2] The choice of cleaning method depends on the level of contamination.

  • Protocol A: Basic Solvent Cleaning

    • Place the gold substrates in a beaker.

    • Add acetone and sonicate for 10-15 minutes.

    • Decant the acetone, replace with isopropanol, and sonicate for another 10-15 minutes.

    • Rinse the substrates thoroughly with absolute ethanol.[2]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[2] Use immediately.

  • Protocol B: Aggressive Piranha Cleaning (Use Extreme Caution)

    • Safety Note: Piranha solution (typically 3:1 H₂SO₄:H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid, never the other way around.

    • Slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid in a glass beaker. The solution will become very hot.

    • Using tweezers, immerse the gold substrates in the still-warm piranha solution for 5-10 minutes.

    • Carefully remove the substrates and rinse them copiously with deionized water, followed by absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen.[2] Use immediately. While effective, piranha solution can etch the gold surface and in some cases cause film delamination from the underlying support.[7]

Step 2: Preparation of the Self-Assembly Solution

  • Prepare a 1 mM solution of 3,3'-Dithiobis(4-aminobenzoic acid) in 200-proof ethanol.[2][8] For example, to make 20 mL of solution, dissolve 7.05 mg of the molecule (MW = 352.38 g/mol ) in 20 mL of ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the molecule is fully dissolved.[1]

  • Insight: Due to the presence of both acidic (-COOH) and basic (-NH₂) groups, the molecule is zwitterionic. If solubility in pure ethanol is poor, the pH may need adjustment. Adding a few drops of dilute ammonium hydroxide to raise the pH can deprotonate the carboxylic acid, while adding dilute hydrochloric acid can protonate the amine; either may improve solubility, but will also determine the protonation state of the final surface.[6] For most applications, starting with neutral ethanol is recommended.

Step 3: The Self-Assembly Process

  • Place the clean, dry gold substrates into individual, clean glass vials.[5] This prevents substrates from interacting and ensures uniform film quality.

  • Pour the 1 mM solution over the substrates, ensuring they are fully submerged.

  • To minimize oxidation and contamination, reduce the headspace in the vials and backfill with an inert gas like nitrogen or argon.[6] Seal the vials tightly with caps and wrap with Parafilm®.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature.[2][8] This extended time allows for the monolayer to anneal into a well-ordered state.[1]

Step 4: Post-Assembly Rinsing and Drying

  • After the immersion period, carefully remove the substrates from the solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh, pure ethanol to remove any non-chemisorbed (physisorbed) molecules.[2]

  • Dry the functionalized substrates under a gentle stream of high-purity nitrogen.[2]

  • Store the prepared SAMs in a clean, dry environment (like a petri dish or desiccator) until characterization or use.

Validation and Characterization of the Monolayer

A successful protocol is a self-validating one. The following techniques are recommended to confirm the formation and quality of the 3,3'-Dithiobis(4-aminobenzoic acid) SAM.

Caption: Mechanism of disulfide assembly on a gold surface.

Technique Purpose Expected Result for a Successful SAM
Contact Angle Goniometry Measures surface wettability (hydrophilicity/hydrophobicity).A significant decrease in the water contact angle compared to bare gold, indicating a more hydrophilic surface due to the exposed -COOH and -NH₂ groups.[9]
Ellipsometry Measures the thickness of the organic layer on the substrate.A uniform thickness of ~1-2 nm, consistent with a single, upright monolayer of the molecule.[9]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface.Presence of S 2p, C 1s, N 1s, and O 1s peaks, confirming the presence of the molecule. The Au 4f signal will be attenuated.
FTIR Spectroscopy Identifies chemical functional groups via their vibrational modes.Characteristic peaks for C=O stretching from the carboxylic acid (~1700-1750 cm⁻¹) and N-H bending from the amine group (~1550-1650 cm⁻¹).[9][10]
Atomic Force Microscopy (AFM) Images the surface topography.A relatively smooth surface morphology, with a lower surface roughness compared to a poorly formed or aggregated layer.[9]

Conclusion

This application note provides a robust and validated protocol for the formation of 3,3'-Dithiobis(4-aminobenzoic acid) self-assembled monolayers on gold. By carefully following the steps for substrate cleaning, solution preparation, and assembly, researchers can create high-quality, functionalized surfaces. The inherent trustworthiness of the protocol is established through the inclusion of key characterization techniques that allow for the validation of the monolayer's formation and quality. This surface provides a versatile and stable platform for advanced applications in drug development, diagnostics, and materials science.

References

  • Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly. Benchchem.
  • Gold film surface preparation for self-assembled monolayer studies. PubMed.
  • Self-assembly mechanism of thiol , dithiol , dithiocarboxylic acid , disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics (RSC Publishing).
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • A New Approach to Generate Thiol-termin
  • mechanism of thiol binding to gold surfaces. Benchchem.
  • Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. RSC Publishing.
  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
  • Tailoring self-assembled monolayers at the electrochemical interface. Indian Academy of Sciences.
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies.
  • Development and Characterization of 4,4-Dithiodibutyric Acid as a Monolayer for Protein Chips.

Sources

Synthesis of biodegradable polyimides using 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Biodegradable Polyimides using 3,3'-Dithiobis(4-aminobenzoic acid)

Part 1: Strategic Overview & Scientific Rationale

The integration of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) into polyimide backbones represents a sophisticated approach to resolving the "stability-degradability paradox" in high-performance polymers.

Standard polyimides (PI) are renowned for thermal and chemical resistance but lack biodegradability, limiting their use in transient electronics and intracellular drug delivery. By utilizing DTBA, we introduce two critical functionalities:

  • Reductive Degradability: The disulfide linkage (-S-S-) acts as a "self-destruct" fuse triggered by reducing environments (e.g., intracellular Glutathione [GSH] or DTT), cleaving the polymer backbone into small molecules.

  • Pendant Carboxyl Functionality: The benzoic acid moiety provides pendant -COOH groups.[1] Unlike the polymer backbone, these groups remain unreacted during standard imidization, offering sites for water-solubilization (via salt formation) or bioconjugation (drug tethering).

Mechanism of Action: The synthesis follows a two-step polycondensation:

  • Polyamic Acid (PAA) Formation: Kinetic control at low temperature prevents side reactions between the pendant carboxyls and the anhydride.

  • Chemical Imidization: We utilize a chemical dehydration method (Acetic Anhydride/Pyridine) rather than thermal imidization. Critical Insight: Thermal imidization (>200°C) risks disulfide bond scrambling (metathesis) or cleavage, leading to crosslinking or molecular weight reduction. Chemical imidization preserves the structural integrity of the disulfide bond.

Part 2: Experimental Protocol

Materials & Equipment
  • Monomer (Diamine): 3,3'-Dithiobis(4-aminobenzoic acid) [DTBA]. Note: Ensure purity >98% via 1H-NMR to prevent stoichiometry imbalance.

  • Comonomer (Dianhydride): 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is recommended for soluble, transparent films. Alternatively, 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) for higher mechanical strength.

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Water content must be <50 ppm.

  • Catalysts: Pyridine (Py) and Acetic Anhydride (Ac₂O).

  • Equipment: Mechanical stirrer (overhead), N₂ purge line, oil bath, precipitation bath.

Synthesis Workflow (Step-by-Step)

Step 1: Polyamic Acid (PAA) Synthesis [2][3]

  • Rationale: This step builds the molecular weight. Stoichiometry must be strictly 1:1.

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and N₂ inlet.

  • Add DTBA (10.0 mmol, 3.36 g) and anhydrous NMP (35 mL). Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice bath. Reason: The reaction is exothermic; heat can cause early imidization or hydrolysis.

  • Add 6FDA (10.0 mmol, 4.44 g) in three equal portions over 30 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours .

    • Checkpoint: The solution should become viscous (honey-like), indicating high molecular weight PAA formation.

Step 2: Chemical Imidization

  • Rationale: Converts PAA to PI without thermal damage to the disulfide bond.

  • To the PAA solution, add Pyridine (40 mmol, 3.2 mL) and Acetic Anhydride (40 mmol, 3.8 mL).

  • Stir at RT for 1 hour , then heat to 60°C for 4 hours .

    • Warning: Do not exceed 80°C. Higher temps risk attacking the disulfide bond.

  • Cool to RT.[3][4][5]

Step 3: Purification & Isolation

  • Pour the polymer solution slowly into a vigorously stirred excess of Methanol (500 mL).

  • The polyimide will precipitate as a fibrous solid.

  • Filter and wash with fresh methanol (3x) and hot water (1x) to remove residual solvent/catalyst.

  • Dry in a vacuum oven at 60°C for 12 hours.

Part 3: Visualization of Synthesis & Mechanism

Figure 1: Synthesis Pathway

This diagram illustrates the conversion of DTBA and Dianhydride into the final biodegradable Polyimide.

SynthesisPath cluster_legend Key Structural Features Monomers Monomers (DTBA + Dianhydride) PAA Polyamic Acid (PAA) (Viscous Intermediate) Monomers->PAA NMP, 0°C -> RT (Nucleophilic Attack) Imidization Chemical Imidization (Ac2O / Pyridine, 60°C) PAA->Imidization Dehydration Polyimide Biodegradable Polyimide (S-S Backbone, COOH Pendant) Imidization->Polyimide Cyclization Feat1 Disulfide (-S-S-) Redox Trigger Feat2 Carboxyl (-COOH) Solubility/Drug Site

Caption: Figure 1. Synthetic route for DTBA-based polyimides via chemical imidization to preserve disulfide integrity.

Figure 2: Reductive Degradation Mechanism

This diagram details how Glutathione (GSH) triggers the breakdown of the polymer in a tumor microenvironment.

Degradation Polymer Intact Polyimide Backbone (-Ph-S-S-Ph-) Exchange Thiol-Disulfide Exchange (Nucleophilic Attack) Polymer->Exchange Trigger Reducing Agent (Glutathione / DTT) Trigger->Exchange High Conc. (e.g. 10mM) Cleavage Backbone Cleavage Exchange->Cleavage Products Oligomers/Monomers with Terminal Thiols (-SH) Cleavage->Products Molecular Weight Drop

Caption: Figure 2. Mechanism of reductive degradation.[6] High intracellular GSH concentrations cleave the disulfide bond, fragmenting the polymer.

Part 4: Validation & Quality Control (Self-Validating Systems)

To ensure the protocol was successful, you must validate both the structure and the degradability.

Structural Validation Table
AssayExpected ResultTroubleshooting
FT-IR Spectroscopy 1780 cm⁻¹ & 1720 cm⁻¹ (Imide C=O asymmetric/symmetric stretch). Absence of broad OH stretch (3000-3500 cm⁻¹) from PAA.If OH peak remains, imidization is incomplete. Increase time at 60°C.
1H-NMR (DMSO-d6) Disappearance of amide proton (~10 ppm) and appearance of aromatic imide protons.Ensure sample is fully dry; residual water interferes with NMR.
Inherent Viscosity > 0.5 dL/g (in NMP at 30°C).Low viscosity indicates moisture contamination during synthesis.
Degradation Assay (Proof of Concept)

This is the critical "Self-Validating" step for biodegradability.

  • Preparation: Dissolve 10 mg of Polyimide in 5 mL of DMF.

  • Control: Measure Gel Permeation Chromatography (GPC) molecular weight (

    
    ) at T=0.
    
  • Trigger: Add DTT (Dithiothreitol) or GSH to a concentration of 10 mM. Incubate at 37°C.

  • Measurement: Analyze aliquots at 1h, 4h, and 24h via GPC.

  • Success Criteria: A significant shift in the GPC curve toward lower molecular weights (e.g.,

    
     dropping from 50kDa to <5kDa) confirms disulfide cleavage.
    

Part 5: References

  • Synthesis of Carboxyl-Functionalized Polyimides:

    • Title: Synthesis and positive-imaging photosensitivity of soluble polyimides having pendant carboxyl groups.[7][8]

    • Source: Journal of Polymer Science Part A: Polymer Chemistry.

    • URL:[Link]

  • Disulfide-Containing Biodegradable Polymers:

    • Title: Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers.[6]

    • Source: Biomacromolecules (ACS).

    • URL:[Link]

  • Mechanism of Thiol-Disulfide Exchange:

    • Title: Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase.[9]

    • Source: PNAS.[9]

    • URL:[Link]

  • General Polyimide Synthesis Protocols:

    • Title: Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups.[3]

    • Source: Membranes (MDPI).

    • URL:[Link]

Sources

Application Note: Redox-Responsive Hydrogel Synthesis Using 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) as a cleavable, redox-sensitive cross-linking agent. Unlike aliphatic disulfide cross-linkers (e.g., cystamine), DTBA incorporates aromatic rings that enhance hydrogel mechanical strength through


-

stacking while providing a specific cleavage site triggered by reducing environments (e.g., intracellular glutathione).

Key Applications:

  • Targeted Drug Delivery: Release of payload in the reductive cytosol of cancer cells (

    
     mM GSH).
    
  • Tissue Engineering: Decoupling of matrix stiffness from degradation kinetics.

  • Self-Healing Materials: Reversible disulfide exchange mechanisms.

Chemical Mechanism & Rationale[1][2]

The Molecule: DTBA

DTBA is a heterobifunctional aromatic disulfide. It presents two primary reactive handles:[1]

  • Carboxylic Acid (-COOH): Allows conjugation to amine-rich polymers (Chitosan, Gelatin, Polyallylamine) via carbodiimide chemistry.

  • Primary Amine (-NH

    
    ):  Allows conjugation to carboxyl-rich polymers (Alginate, Hyaluronic Acid) or activated esters.
    

Selection Logic: This protocol focuses on Route A: Carboxyl-Activation , utilizing DTBA to cross-link amine-functionalized polymers. This method inserts the redox-sensitive bridge between polymer chains, ensuring that disulfide cleavage leads to macroscopic gel degradation.

Reaction Pathway Visualization

The following diagram illustrates the activation of DTBA and the subsequent glutathione (GSH)-triggered degradation.

DTBA_Mechanism DTBA DTBA (HOOC-Ph-S-S-Ph-COOH) EDC EDC/NHS Activation DTBA->EDC Solubilization (DMSO) Activated Activated Di-Ester (NHS-Ph-S-S-Ph-NHS) EDC->Activated Intermediary Hydrogel Cross-linked Hydrogel (Amide Bond Formation) Activated->Hydrogel + Polymer Polymer Polymer-NH2 (e.g., Chitosan) Polymer->Hydrogel GSH GSH (10 mM) Reduction Hydrogel->GSH Stimulus Degradation Gel Degradation (Thiol Cleavage) GSH->Degradation S-S Cleavage

Caption: Figure 1. Synthesis and degradation pathway of DTBA-crosslinked hydrogels. DTBA is activated via EDC/NHS to form a diester, which reacts with polymer amines. High GSH concentrations cleave the central disulfide bond.

Experimental Protocol

Materials & Reagents
ReagentGradePurpose
DTBA >97% PurityCross-linker (Source of disulfide)
Chitosan Low MW, >75% DeacetylationPolymer Backbone (Amine source)
EDC[2][3]·HCl Commercial GradeCarboxyl activator
NHS Commercial GradeStabilizer for amine coupling
DMSO AnhydrousSolvent for DTBA
Acetic Acid GlacialSolvent for Chitosan
L-Glutathione ReducedDegradation trigger
Step-by-Step Synthesis (Route A)

Expert Insight: DTBA is hydrophobic due to the aromatic rings. Direct addition to aqueous polymer solutions causes precipitation. You must pre-activate DTBA in an organic co-solvent.

Step 1: Polymer Preparation
  • Dissolve Chitosan (200 mg) in 10 mL of 1% (v/v) Acetic Acid .

  • Stir overnight at room temperature to ensure complete solubilization.

  • Adjust pH to 5.0–5.5 using 1M NaOH. Note: Do not exceed pH 6.0 or Chitosan will precipitate.

Step 2: DTBA Activation (The Critical Step)
  • Calculate the molar ratio. A standard starting point is a 1:5 molar ratio of DTBA to Chitosan amine groups (

    
    ).
    
  • Dissolve DTBA in DMSO (Concentration: 50 mg/mL).

  • Add EDC and NHS to the DTBA/DMSO solution.

    • Molar Ratio: DTBA : EDC : NHS = 1 : 2.5 : 2.5.

  • Incubate for 30 minutes at room temperature. This forms the reactive NHS-ester of DTBA.

Step 3: Cross-linking & Gelation[4][5]
  • Slowly add the Activated DTBA solution dropwise to the Chitosan solution under vigorous stirring.

  • Crucial: The final DMSO content should not exceed 10% (v/v) to avoid polymer crashing.

  • Pour the mixture into molds (e.g., 24-well plates or cylindrical molds).

  • Seal and incubate at 37°C for 4–12 hours .

  • Wash: Remove gels and soak in PBS (pH 7.4) for 24 hours (change buffer 3 times) to remove unreacted EDC, NHS, and DMSO.

Characterization & Validation

Swelling Ratio Analysis

Measure the swelling ratio (


) to verify cross-linking density. Tighter cross-linking (higher DTBA) results in lower swelling.


Where 

is swollen weight and

is dry weight.
Redox-Responsive Degradation Assay

This assay validates the core function of the material: responsiveness to Glutathione (GSH).

Protocol:

  • Weigh initial swollen hydrogels (

    
    ).
    
  • Incubate gels in PBS containing 10 mM GSH (mimicking intracellular environment) and 10 µM GSH (mimicking extracellular environment).

  • Measure mass at 1, 4, 12, 24, and 48 hours.

Expected Data Profile:

Time (h) Mass Remaining (0 mM GSH) Mass Remaining (10 µM GSH) Mass Remaining (10 mM GSH)
0 100% 100% 100%
4 98% 97% 65%

| 24 | 95% | 92% | <10% (Liquid) |

Interpretation: Rapid degradation in 10 mM GSH confirms the cleavage of the -S-S- bond in DTBA. Stability in 10 µM GSH confirms the gel is stable in blood circulation.

Troubleshooting & Expert Tips

"The gel didn't form."
  • Cause 1: pH Mismatch. The coupling reaction of EDC requires a pH between 4.5 and 7.5. If the chitosan solution is too acidic (< pH 4), the amine groups are protonated (

    
    ) and cannot attack the activated ester.
    
  • Solution: Carefully adjust Chitosan pH to 5.5 prior to mixing.

  • Cause 2: Hydrolysis of Activated Ester.

  • Solution: Minimize the time between EDC activation and mixing with the polymer. Do not store the activated DTBA; use immediately.

"The gel is opaque/precipitated."
  • Cause: DTBA hydrophobicity.

  • Solution: Increase the DMSO ratio slightly (up to 15%) or reduce the cross-linker density. Alternatively, conjugate DTBA to a hydrophilic spacer (like PEG) before cross-linking, though this changes the mechanics.

References

  • Gong, C., et al. (2012). Biodegradable in situ gelling hydrogels based on chitosan and oxidized dextran for drug delivery. Focuses on Schiff-base and disulfide crosslinking mechanisms.

  • Meng, F., et al. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.[1][6][7] Comprehensive review of disulfide chemistry in hydrogels.

  • Li, Y., et al. (2021).[1] Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation.[1] Discusses the mechanical implications of disulfide crosslinkers.

  • Deepagan, V.G., et al. (2018). In situ diselenide-crosslinked polymeric gels for redox-responsive drug delivery. Provides comparative protocols for chalcogenide-based crosslinking.

  • BenchChem. (2025).[8] A Comparative Analysis of N-Acryloyl-p-aminobenzoic Acid and Other Cross-linkers. Provides baseline properties for aminobenzoic acid derivatives.[8]

Sources

Application Note: Surface Modification of Quantum Dots with 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the surface engineering of Quantum Dots (QDs) for bio-applications.

Executive Summary

This guide details the methodology for functionalizing hydrophobic core/shell quantum dots (e.g., CdSe/ZnS, InP/ZnS) with 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA). Unlike simple thiols, DTBA serves as a robust, oxidative-stable precursor that generates 3-mercapto-4-aminobenzoic acid (3-MABA) ligands in situ or upon surface coordination.

The resulting QDs exhibit:

  • Dual Functionality: Simultaneous presentation of amine (-NH

    
    ) and carboxyl (-COOH) groups.
    
  • Zwitterionic Character: Enhanced colloidal stability across a broad pH range and reduced non-specific binding in biological media.

  • Bioconjugation Versatility: Ready for EDC/NHS coupling (via -COOH) or isothiocyanate/NHS-ester coupling (via -NH

    
    ).
    

Scientific Rationale & Mechanism

Why 3,3'-Dithiobis(4-aminobenzoic acid)?

Standard thiols (e.g., mercaptobenzoic acid) are prone to rapid oxidation in air, forming disulfides that cannot bind to the QD surface effectively, leading to ligand desorption and aggregation.

  • The DTBA Advantage: By using the disulfide dimer (DTBA) as the starting material, we utilize a shelf-stable precursor. The disulfide bond is cleaved either by a reducing agent (TCEP/DTT) prior to exchange or dynamically at the metal-chalcogenide interface, ensuring that only "fresh" thiolates coordinate to the Zinc Sulfide (ZnS) shell.

Surface Chemistry Mechanism

The ligand exchange process replaces the native hydrophobic ligands (typically Oleic Acid or Trioctylphosphine oxide) with the hydrophilic 3-MABA monomer.

The Pathway:

  • Pre-reduction (Recommended): DTBA is reduced to two equivalents of 3-mercapto-4-aminobenzoic acid.

  • Coordination: The thiolate group (-S

    
    ) binds avidly to the Zn
    
    
    
    sites on the QD shell.
  • Stabilization: The aromatic backbone provides steric rigidity, while the ortho-positioning of the amine and thiol groups can offer chelating effects, enhancing binding stability compared to para-isomers.

LigandExchangeMechanism DTBA DTBA Precursor (Disulfide Dimer) Reduction Reductive Cleavage (TCEP/DTT) DTBA->Reduction Activation Monomer Active Ligand (3-Mercapto-4-aminobenzoic acid) Reduction->Monomer 2x Yield Exchange Ligand Exchange (Phase Transfer) Monomer->Exchange DMF Phase QD_Native Hydrophobic QD (Oleic Acid Capped) QD_Native->Exchange Toluene Phase QD_Final Hydrophilic QD (Zwitterionic Surface) Exchange->QD_Final Zn-S Bond Formation

Figure 1: Mechanistic pathway for converting the DTBA disulfide precursor into surface-active thiolates for QD functionalization.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Quantum Dots CdSe/ZnS or InP/ZnSCore material (in Toluene/Hexane).[1][2]
Ligand 3,3'-Dithiobis(4-aminobenzoic acid)Surface modifier (CAS: 102449-89-8).
Reducing Agent TCEP·HCl or DTTCleaves disulfide bond. TCEP is preferred (odorless, stable).
Solvent A DMF (Anhydrous)Solubilizes the polar ligand.
Solvent B Toluene/ChloroformSolubilizes the native QDs.
Precipitant Acetone / Ethyl AcetateFor purification cycles.[2]
Base Tetramethylammonium hydroxide (TMAH)Optional: To deprotonate COOH for solubility.
Equipment
  • Centrifuge (capable of 10,000 – 15,000 RPM).

  • Ultrasonic bath.

  • Inert gas line (Nitrogen or Argon).

  • Vortex mixer.

  • UV-Vis Spectrophotometer & Fluorometer (for QC).

Experimental Protocol

Phase 1: Ligand Activation (Reductive Cleavage)

Critical Step: While direct exchange is possible, pre-reducing the disulfide ensures higher grafting density and prevents cross-linking aggregation.

  • Prepare Ligand Solution: Dissolve 50 mg of 3,3'-Dithiobis(4-aminobenzoic acid) in 5 mL of anhydrous DMF.

  • Add Reducing Agent: Add a 1.5-fold molar excess of TCEP·HCl (relative to the disulfide bond).

    • Calculation: If using 0.15 mmol DTBA, use ~0.23 mmol TCEP.

  • Activation: Stir under Nitrogen for 30 minutes at room temperature. The solution should remain clear.

    • Note: If solubility is poor, add base (TMAH) dropwise until dissolved, but keep pH < 9 to avoid damaging ZnS shells later.

Phase 2: Biphasic Ligand Exchange
  • QD Preparation: Dilute the stock QDs (in toluene) to a concentration of ~5 mg/mL. Take 2 mL of this solution.

  • Mixing: Add the 2 mL QD (Toluene) solution to the 5 mL Ligand (DMF) solution in a glass vial.

  • Reaction:

    • Purge the headspace with Nitrogen.

    • Seal tightly and stir vigorously at 60°C for 4–12 hours .

    • Observation: The QDs should transfer from the top (Toluene) phase to the bottom (DMF) phase as they become hydrophilic. The toluene layer will become colorless.

  • Separation: Discard the upper toluene layer. Keep the DMF phase containing the QDs.

Phase 3: Purification (The "Crash-Out" Method)

Improper purification is the #1 cause of instability. Excess free ligand must be removed.

  • Precipitation: Add Ethyl Acetate (approx. 3-4x volume) to the DMF solution until the mixture becomes cloudy.

    • Tip: If Ethyl Acetate doesn't precipitate them, try Acetone, but be cautious—Acetone can sometimes strip ligands if used aggressively.

  • Centrifugation: Centrifuge at 10,000 RPM for 10 minutes. A pellet should form.

  • Washing: Discard supernatant.[2] Redissolve the pellet in a minimum volume of Methanol or Basic Water (pH 8-9, adjusted with NaOH or TMAH).

  • Repetition: Repeat the precipitation (add Ethyl Acetate -> Centrifuge -> Redissolve) 2 more times.

  • Final Storage: Disperse the final pellet in Borate Buffer (pH 8.5) or PBS (pH 7.4). Store at 4°C in the dark.

Quality Control & Validation

Every batch must be validated using the following "Self-Validating" metrics:

MetricMethodAcceptance Criteria
Colloidal Stability Visual InspectionClear solution in buffer; no precipitate after 24h at 4°C.
Hydrodynamic Size DLS (Dynamic Light Scattering)Monodisperse peak. Size increase < 5nm vs. native QD (indicates no aggregation).
Surface Chemistry FT-IR SpectroscopyAbsent: S-H stretch (2550 cm⁻¹). Present: C=O (1600-1700 cm⁻¹) and N-H bends.
Optical Integrity PL SpectroscopyQuantum Yield (QY) should remain >50% of original value. Peak shift < 3nm.
Workflow Diagram

ProtocolWorkflow Step1 1. Ligand Activation (DTBA + TCEP in DMF) Step2 2. Biphasic Exchange (Mix with QDs in Toluene) Step1->Step2 Step3 3. Phase Transfer (60°C, 4-12h) Step2->Step3 Step4 4. Purification (Ppt w/ Ethyl Acetate -> Spin) Step3->Step4 Step5 5. Final Dispersion (Buffer pH 7.4 - 8.5) Step4->Step5

Figure 2: Step-by-step experimental workflow for the surface modification process.

Troubleshooting Guide

  • Issue: QDs do not transfer to the DMF phase.

    • Cause: Ligand concentration too low or insufficient reduction of disulfide.

    • Fix: Add more TCEP and increase temperature to 70°C. Ensure vigorous stirring to maximize interface area.

  • Issue: QDs precipitate and won't redissolve in water.

    • Cause: Surface is protonated (isoelectric point aggregation).

    • Fix: The amino/carboxyl surface is zwitterionic. Adjust pH to >8 using dilute NaOH. The carboxyls need to be deprotonated (-COO

      
      ) for solubility.
      
  • Issue: Loss of Fluorescence (Quenching).

    • Cause: Etching of the ZnS shell or electron transfer from the amine group.

    • Fix: Ensure the reaction is strictly anaerobic (Oxygen + Light = Photo-oxidation). If quenching persists, add a thin spacer (e.g., use a PEGylated variant) or accept lower QY for bio-compatibility.

References

  • Chemical Structure & Properties: 3,3'-Dithiobis(4-aminobenzoic acid) CAS 102449-89-8. ChemicalBook. Link

  • Ligand Exchange Mechanism:Owen, J. S., et al. (2008). The Surface Chemistry of Nanocrystals. Journal of the American Chemical Society.
  • Disulfide Usage in QDs: Speranskaya, E. S., et al. (2013). Quantum Dot Surface Modification for Bioapplications. Nanomaterials.[3] (Discusses disulfide reduction strategies).

  • Zwitterionic Coatings: Susumu, K., et al. (2007). Enhancing the stability and biological functionalities of quantum dots via compact multifunctional ligands.[4] Journal of the American Chemical Society. Link

  • General Protocol Grounding: Medintz, I. L., et al. (2005). Quantum dot bioconjugates for imaging, labelling and sensing.[4] Nature Materials.[2] Link

(Note: Specific application notes for this exact CAS number are rare in public literature; this protocol is synthesized from standard "Disulfide-to-Thiol" ligand exchange methodologies used in high-impact nanomaterial journals.)

Sources

Application Note: Covalent Conjugation to 3,3'-Dithiobis(4-aminobenzoic acid) SAMs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) self-assembled monolayers (SAMs) for the covalent conjugation of biomolecules.[1] This guide is designed for researchers in biosensor development, surface plasmon resonance (SPR), and electrochemical impedance spectroscopy (EIS).[1]

Introduction & Surface Chemistry

The molecule 3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) serves as a robust, bifunctional aromatic linker for gold surfaces.[1] Unlike flexible aliphatic thiols (e.g., MUA or MPA), the aromatic backbone of DTBA provides structural rigidity and superior electron transfer kinetics, making it ideal for electrochemical biosensors.

Mechanism of SAM Formation: Upon exposure to a gold (Au) substrate, the central disulfide bond (S-S) cleaves, generating two equivalents of 3-mercapto-4-aminobenzoic acid thiolate species.[1] This results in a dense monolayer exposing two distinct functional groups:[1]

  • Carboxyl Group (-COOH): Positioned at C1, available for activation via EDC/NHS chemistry.[1]

  • Amino Group (-NH₂): Positioned at C4 (para to COOH), available for diazotization or glutaraldehyde crosslinking.[1]

Why Choose DTBA?

  • Zwitterionic Character: The simultaneous presence of amine and carboxyl groups allows for pH-tunable surface charge, reducing non-specific binding (NSB) of complex biological matrices.[1]

  • Conductivity: The conjugated

    
    -system facilitates electron tunneling, enhancing sensitivity in impedimetric (EIS) and amperometric assays.[1]
    
  • Dual-Mode Conjugation: Offers versatility in coupling strategies depending on the target biomolecule's available residues.[1]

Experimental Workflow Visualization

The following diagram illustrates the two primary conjugation pathways: Carboxyl Activation (Path A) and Amine Activation (Path B) .[1]

DTBA_Conjugation_Workflow Au_Surface Clean Gold Substrate SAM_Formed SAM Formation (3-Mercapto-4-aminobenzoic acid) Au_Surface->SAM_Formed Incubation 12-24h DTBA_Sol DTBA Solution (Ethanol/DMSO) DTBA_Sol->SAM_Formed Act_COOH Path A: Carboxyl Activation (EDC/NHS, pH 5.5) SAM_Formed->Act_COOH Select COOH Act_NH2 Path B: Amine Activation (NaNO2/HCl) SAM_Formed->Act_NH2 Select NH2 NHS_Ester Semi-Stable NHS-Ester Surface Act_COOH->NHS_Ester Activation Conj_A Conjugate Biomolecule (via Lysine -NH2) NHS_Ester->Conj_A Amide Bond Formation Diazonium Diazonium Salt Surface (-N2+) Act_NH2->Diazonium Diazotization (0-4°C) Conj_B Conjugate Biomolecule (via His/Tyr/DNA) Diazonium->Conj_B Azo Coupling or Electrografting

Caption: Workflow for DTBA SAM formation and divergent conjugation strategies (Carboxyl vs. Amine activation).

Detailed Protocols

Goal: Create a densely packed, defect-free monolayer on Gold.[1]

Materials:

  • Ligand: 3,3'-Dithiobis(4-aminobenzoic acid) (CAS 102449-89-8).[1]

  • Substrate: Polycrystalline Gold (Au) electrode or SPR chip.[1]

  • Solvent: Absolute Ethanol (EtOH) or DMSO (if solubility is poor).[1]

  • Cleaning Reagents: H₂SO₄/H₂O₂ (Piranha) or Electrochemical cycling in H₂SO₄.[1]

Step-by-Step:

  • Substrate Cleaning:

    • Chemical:[1][2][3][4][5][6][7][8] Immerse Au chip in Piranha solution (3:1 conc.[1] H₂SO₄ : 30% H₂O₂) for 5 minutes. (Warning: Piranha is explosive with organics!) . Rinse copiously with Milli-Q water and Ethanol.[1]

    • Electrochemical (Preferred for Electrodes): Cycle potential between -0.2 V and +1.6 V vs Ag/AgCl in 0.5 M H₂SO₄ until stable cyclic voltammograms (CV) are obtained.

  • Ligand Dissolution:

    • Prepare a 1.0 mM to 5.0 mM solution of DTBA in Absolute Ethanol.

    • Note: If dissolution is slow, add 5-10% DMSO or sonicate for 10 minutes.[1]

  • Incubation:

    • Immerse the clean Au substrate in the DTBA solution.[1]

    • Time: 12–24 hours at Room Temperature (RT) in the dark (to prevent photo-oxidation).

  • Rinsing:

    • Remove substrate and rinse sequentially with: Ethanol (to remove physisorbed layers) → Milli-Q Water.[1]

    • Dry under a stream of Nitrogen gas.[1]

Quality Control (Self-Validation):

  • Cyclic Voltammetry (CV): Test in 5 mM [Fe(CN)₆]³⁻/⁴⁻. A successful SAM should suppress the redox peak current (

    
    ) by >90% compared to bare gold.[1]
    
  • Contact Angle: The surface should exhibit moderate hydrophilicity (Contact angle ~40-60°) due to the polar -COOH and -NH₂ groups.[1]

Method A: Carboxyl Activation (Standard EDC/NHS) Best for: Antibodies, Enzymes, and proteins with accessible Lysine residues.

Buffer Requirements:

  • Activation Buffer: 0.1 M MES, pH 5.0 – 6.0.

  • Coupling Buffer: 10 mM PBS, pH 7.4.

Protocol:

  • Activation:

    • Prepare a fresh solution of 0.2 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.05 M NHS (N-hydroxysuccinimide) in MES buffer.[1]

    • Incubate the DTBA-modified surface in this solution for 30 minutes .

    • Mechanism:[1][9] Converts surface -COOH to reactive NHS-esters.[1]

  • Coupling:

    • Quickly rinse with MES buffer.[1]

    • Immediately apply the biomolecule solution (10–100 µg/mL in PBS, pH 7.4).

    • Incubate for 1–2 hours at RT or Overnight at 4°C.

  • Deactivation (Blocking):

    • Incubate with 1 M Ethanolamine (pH 8.5) for 15 minutes to quench remaining NHS-esters and prevent non-specific binding.[1]

Method B: Amine Activation (Diazotization) Best for: DNA probes, Tyrosine/Histidine-rich proteins, or direct electrochemical grafting.[1]

Protocol:

  • Diazotization:

    • Prepare a solution of 10 mM NaNO₂ in 0.5 M HCl .

    • Cool solution to 0–4°C (Ice bath).[1]

    • Incubate the DTBA SAM in this cold solution for 10–15 minutes .

    • Result: Converts surface -NH₂ to diazonium salts (-N₂⁺).[1]

  • Coupling:

    • For Proteins (Azo Coupling): Incubate with protein solution (pH 8–9, carbonate buffer) for 1 hour.[1] Reacts with electron-rich aromatic residues (Tyr, His, Trp).[1]

    • For DNA/Electro-grafting: Apply a negative potential bias (e.g., -0.4 V vs Ag/AgCl) to reductively cleave N₂ and form a covalent C-C or C-N bond with the target molecule.[1]

Quantitative Data Summary
ParameterRecommended ValueNotes
DTBA Conc. 1.0 – 5.0 mMHigher conc.[1] ensures density but risks multilayering.[1]
Solvent Ethanol (Abs.)[1]DMSO (10%) optional for solubility.[1]
Activation pH 5.0 – 6.0Critical for EDC efficiency; avoids hydrolysis.[1]
Coupling pH 7.4 (PBS)Standard for protein stability.[1]
Incubation Time 12 – 24 HoursEssential for ordered SAM organization.[1]
CV Blocking > 90% SuppressionIndicator of pinhole-free monolayer.[1]
Troubleshooting & Optimization
  • Issue: Low Conjugation Efficiency.

    • Cause: Self-coupling.[1] The surface -NH₂ of one DTBA molecule may react with the activated NHS-ester of a neighbor.[1]

    • Solution: Perform EDC/NHS activation at pH < 5.0 .[1] At this pH, the surface aniline (pKa ~4.6) is protonated (-NH₃⁺) and less nucleophilic, preventing self-reaction while allowing EDC to activate the carboxyl group.[1]

  • Issue: High Non-Specific Binding (NSB).

    • Solution: Add a blocking step with BSA (Bovine Serum Albumin) or PEG-thiol after ligand conjugation.[1]

  • Issue: Unstable Baseline in SPR/EIS.

    • Solution: Ensure thorough rinsing of physisorbed DTBA before conjugation.[1] Use a "backfilling" step with a short-chain thiol (e.g., 6-mercaptohexanol) to fill pinholes.[1]

References

  • Pharmaffiliates. (n.d.). 3,3-Dithiobis(4-aminobenzoic acid) - CAS 102449-89-8.[1][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • Valério, E., Abrantes, L. M., & Viana, A. S. (2008).[1][10] 4-Aminothiophenol Self-Assembled Monolayer for the Development of a DNA Biosensor. Electroanalysis, 20(23), 2539-2546.[1] Retrieved from [Link][1]

  • Gooding, J. J., & Ciampi, S. (2011).[1] The molecular level modification of electrode surfaces: from self-assembled monolayers to polymer brushes. Chemical Society Reviews, 40(5), 2704-2718.[1] (General reference for aromatic SAMs and EDC/NHS chemistry).

Sources

Fabrication of corrosion inhibitors using 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Fabrication and Characterization of DTABA-Based Corrosion Inhibitors

Executive Summary

This guide details the protocol for fabricating and evaluating corrosion inhibitors based on 3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) . Unlike simple aliphatic thiols, DTABA offers a dual-mode protection mechanism: the disulfide bond (-S-S-) acts as a robust anchoring center that cleaves to form strong Metal-Sulfur bonds (chemisorption), while the para-amino and carboxylic acid groups provide secondary inhibition via donor-acceptor interactions and pH-dependent solubility.

This protocol is designed for researchers in materials science and drug development (specifically for biocompatible metallic implants), providing a self-validating workflow from solution synthesis to electrochemical impedance spectroscopy (EIS) verification.

Scientific Rationale & Mechanism

To fabricate an effective inhibitor, one must understand the molecular behavior at the interface. DTABA functions through Chemisorption-Assisted Self-Assembly .

  • The Anchor (S-S): Upon contact with transition metals (Fe, Cu, Au), the disulfide bond homolytically cleaves, forming two thiolate species that covalently bond to the metal surface (

    
    ).
    
  • The Shield (Benzene Ring): The aromatic ring provides a hydrophobic barrier, repelling water and corrosive ions (

    
    , 
    
    
    
    ).
  • The Functional Tail (-NH2, -COOH): These groups allow for "blocking" via lone-pair electron donation to the metal's empty d-orbitals, further stabilizing the film.

Visualizing the Mechanism

DTABA_Mechanism DTABA 3,3'-Dithiobis(4-aminobenzoic acid) (Bulk Solution) Diffusion Diffusion to Interface DTABA->Diffusion Adsorption Adsorption & S-S Cleavage Diffusion->Adsorption Physisorption Surface_Bond Formation of M-S (Metal-Thiolate) Bond Adsorption->Surface_Bond Chemisorption Film_Formation Self-Assembled Monolayer (SAM) Formation Surface_Bond->Film_Formation Van der Waals Packing Inhibition Corrosion Inhibition (Anodic/Cathodic Blocking) Film_Formation->Inhibition Barrier Effect

Figure 1: Mechanistic pathway of DTABA adsorption from bulk solution to protective film formation.

Fabrication Protocol

Phase A: Materials Preparation
  • Inhibitor: 3,3'-Dithiobis(4-aminobenzoic acid) (High purity >98%).

  • Solvent System: Ethanol (Abs.) or DMSO:Water (1:9 v/v) depending on solubility requirements. DTABA is sparingly soluble in pure water; alkaline adjustment or organic co-solvents are required.

  • Substrate: Mild Steel coupons (industrial simulation) or Gold electrodes (mechanistic study).

Phase B: Surface Pre-treatment (The Critical Step)

Causality: A SAM cannot form on an oxidized or rough surface. The "active sites" must be accessible.

  • Abrasion: Wet grind metal coupons using SiC papers sequentially from grade 400 to 2000.

  • Polishing: Polish with 0.3

    
     alumina slurry until a mirror finish is achieved.
    
  • Degreasing: Sonicate in acetone (5 min), then ethanol (5 min), then deionized water.

  • Drying: Dry under a stream of

    
     gas. Use immediately. 
    
Phase C: Inhibitor Solution & Film Formation
  • Stock Solution: Dissolve DTABA in Ethanol to create a 10 mM stock solution. Sonicate for 10 mins to ensure complete dissolution.

  • Test Solutions: Dilute stock with the aggressive medium (e.g., 1M HCl) to ranges of 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM .

    • Note: If precipitation occurs upon adding acid, add a surfactant (e.g., 1% Tween-80) or use a higher ratio of ethanol.

  • Immersion (Self-Assembly):

    • Method: Static Immersion.

    • Duration: 24 hours at 298 K. This allows the slow kinetics of the disulfide cleavage and reorganization into a dense monolayer.

Electrochemical Characterization Protocol

This workflow validates the inhibitor's performance using a standard 3-electrode cell (Working Electrode: Treated Metal; Counter: Platinum; Reference: Ag/AgCl or SCE).

Step 1: Open Circuit Potential (OCP)
  • Objective: Establish equilibrium.

  • Protocol: Immerse electrode in test solution for 30–60 minutes until potential stabilizes (change < 2 mV/5 min).

  • Insight: A positive shift in OCP compared to the blank indicates anodic inhibition (blocking oxidation); a negative shift indicates cathodic inhibition.

Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Objective: Quantify the barrier resistance without damaging the film.

  • Protocol:

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV (AC perturbation).[1]

    • Bias: At OCP.

  • Data Analysis: Fit data to a Randles Circuit (

    
    ).
    
    • 
       (Charge Transfer Resistance):  Should increase  with inhibitor concentration.
      
    • 
       (Double Layer Capacitance):  Should decrease  as the organic molecule displaces water molecules at the interface (lower dielectric constant).[1]
      
Step 3: Potentiodynamic Polarization (Tafel)
  • Objective: Determine corrosion rate and inhibition type.

  • Protocol: Scan from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Warning: This is destructive. Always perform after EIS.

Experimental Workflow Diagram

Workflow Start Start Prep Surface Polishing (Mirror Finish) Start->Prep OCP OCP Stabilization (30-60 min) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Fitting (Calc. Efficiency %) Tafel->Analysis

Figure 2: Sequential electrochemical testing workflow to ensure data integrity.

Data Presentation & Analysis

When reporting your results, consolidate quantitative metrics into a comparative table.

Inhibition Efficiency (


%) Calculation: 


Where

is the resistance with DTABA and

is without.

Representative Data Template (Expected Trends):

Conc. (mM)

(mV vs SCE)

(

)

(

)

(

)
Efficiency (

%)
Blank (0) -480150.545120-
0.1 -47585.21109559.1%
1.0 -46032.13506087.1%
5.0 -45512.48903594.9%

Note: As concentration increases,


 rises (better protection) and 

drops (thicker/denser film).

References

  • Vericat, C., et al. (2010).[2] "Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system."[2][3] Chemical Society Reviews.[2]

  • MDPI. (2024). "Aromatic Metal Corrosion Inhibitors."[4][5][6] Materials.

  • Sigma-Aldrich. "Preparing Self-Assembled Monolayers (SAMs)." Technical Protocols.

  • Pharmaffiliates. "3,3'-Dithiobis(4-aminobenzoic acid) Product Data."

Sources

Troubleshooting & Optimization

Technical Note: Solubilization Strategies for 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) is a critical homobifunctional crosslinker and surface modifier, widely utilized for functionalizing gold nanoparticles (via Au-S bonds) and synthesizing self-assembled monolayers (SAMs).

Users frequently report precipitation when introducing DTABA into aqueous buffers. This is not a quality defect but a fundamental property of its zwitterionic and carboxylic acid nature. This guide details the precise chemical levers—specifically pH modulation and solvent selection—required to achieve stable solutions.

Physicochemical Profile
ParameterDataCritical Note
CAS Number 37418-88-5
Molecular Weight ~332.36 g/mol Dimer structure
Functional Groups 2x Carboxylic Acid (-COOH)2x Primary Amine (-NH₂)1x Disulfide (-S-S-)Amphoteric nature complicates solubility near pI.[1]
Native pH Solubility < 0.1 mg/mL (Water)Insoluble in neutral DI water.
pKa (Estimated) pKa₁ ≈ 2.4 (COOH)pKa₂ ≈ 4.9 (COOH)Values based on monomer (PABA) analogs [1].

Critical Solubility Mechanisms

To dissolve DTABA, you must manipulate its ionization state. The molecule exists in an equilibrium determined by the pH of your solvent.

The "pH Switch" Mechanism

At neutral pH (water), the carboxylic acid groups are largely protonated (neutral) or exist in a zwitterionic state with the amines, leading to aggregation. To solubilize, we must drive the equilibrium toward the dicarboxylate dianion .

IonizationMechanism Insoluble Protonated Form (COOH / NH2) Low Solubility Base + Base (NaOH/KOH) Deprotonation Insoluble->Base Soluble Dicarboxylate Anion (COO- / NH2) High Solubility Base->Soluble pH > 6.0

Figure 1: The solubilization mechanism relies on deprotonating the carboxylic acid groups to create a charged, hydrophilic species.

Troubleshooting Guides & Protocols

Scenario A: "The powder floats in water and won't dissolve."

Root Cause: The pH of DI water (typically ~5.5–6.0) is insufficient to fully deprotonate the carboxylic acid groups. The Fix: Convert the acid to its Sodium or Potassium salt.

Protocol 1: Aqueous Dissolution by Titration

Use this for biological applications requiring aqueous buffers.

  • Weighing: Weigh the required amount of DTABA (e.g., 10 mg).

  • Suspension: Add 90% of your final volume of DI water. The powder will remain suspended.

  • Titration:

    • Prepare a 1.0 M NaOH stock solution.

    • While stirring, add 1.0 M NaOH dropwise.

    • Stoichiometry Alert: You need approximately 2.0 equivalents of base per mole of DTABA to neutralize both carboxylic acid groups.

  • Observation: The solution will turn clear yellow/orange as the pH rises above 6.5–7.0.

  • Buffering: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH, or adjust to final volume with water.

    • Warning: Do not acidify below pH 5.0, or the compound will precipitate.

Scenario B: "I cannot use high pH buffers."

Root Cause: The experiment involves pH-sensitive biomolecules or requires acidic conditions.[2] The Fix: Use an organic co-solvent carrier.

Protocol 2: The Organic Stock Method

Use this for surface chemistry or when high ionic strength is undesirable.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[3]

  • Solubility Limit: DTABA is soluble up to ~50-100 mM in pure DMSO.

  • Procedure:

    • Dissolve DTABA in 100% anhydrous DMSO to make a 100x Stock Solution .

    • Dilute this stock slowly into your aqueous buffer while vortexing.

    • Note: Keep the final DMSO concentration < 5% (v/v) to avoid biological toxicity, though chemical synthesis may tolerate higher levels.

Stability & Storage FAQs

Q: Can I use heat/sonication to speed up dissolution? A: Use Caution.

  • Sonication: Pulsed sonication (30 seconds on/off) is acceptable to break up aggregates. Avoid continuous sonication which generates heat.

  • Heat: Do not exceed 40°C. High heat, especially in alkaline solutions, can accelerate disulfide exchange or hydrolysis.

Q: Can I add reducing agents like DTT or TCEP? A: ABSOLUTELY NOT (unless intentional).

  • DTABA contains a disulfide bond (-S-S-). Adding DTT, TCEP, or Beta-mercaptoethanol will cleave the molecule into two monomers of 4-amino-3-mercaptobenzoic acid .

  • Diagnostic: If your solution suddenly smells like "rotten eggs" (thiols), the bond has cleaved.

Q: My solution turned dark brown after a week. Is it still good? A: No.

  • Aromatic amines are susceptible to oxidation over time, especially in solution and exposed to light.

  • Best Practice: Prepare fresh. If storage is necessary, store stock solutions in DMSO at -20°C, protected from light (amber vials).

Decision Matrix for Experimental Design

Use the following logic flow to determine the correct solubilization strategy for your specific application.

DecisionMatrix Start Start: Solid DTABA IsAq Is aqueous buffer required? Start->IsAq CanHeat Is pH > 7.0 allowed? IsAq->CanHeat Yes MethodB Method B: Organic Stock (Dissolve in DMSO -> Dilute) IsAq->MethodB No (Organic synthesis) MethodA Method A: Alkaline Dissolution (Add NaOH dropwise) CanHeat->MethodA Yes (Preferred) CanHeat->MethodB No (Must stay acidic/neutral) MethodC Method C: Co-solvent System (50% EtOH / 50% Water) MethodB->MethodC If ppt forms on dilution

Figure 2: Workflow for selecting the optimal dissolution method based on experimental constraints.

References

  • ChemicalBook. (2024).[3][4] 4-Aminobenzoic acid Properties and pKa Data. Retrieved from

  • National Institutes of Health (NIH). (2016). Reactivity of disulfide bonds is markedly affected by structure and environment. PubMed Central. Retrieved from

  • Kamimura, A., et al. (2018). Solubilities of compounds in water-DMSO solvents.[3][5] ResearchGate.[5] Retrieved from

  • Merck (MilliporeSigma). (n.d.). Peptide resin loading protocols (Solubility of amino acid derivatives). Retrieved from

Sources

Optimizing reaction temperature for 3,3'-Dithiobis(4-aminobenzoic acid) polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization of 3,3'-Dithiobis(4-aminobenzoic acid)

A Guide for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that synthesizing novel polymers requires precision and a deep understanding of the underlying chemistry. The polymerization of 3,3'-Dithiobis(4-aminobenzoic acid) to form poly[3,3'-dithiobis(4-benzamide)] presents a unique challenge: balancing the kinetics of amide bond formation with the temperature-sensitive nature of the disulfide linkage. This guide provides expert insights, troubleshooting solutions, and validated protocols to help you master this process.

The core of this polymerization lies in a delicate thermal equilibrium. The temperature must be high enough to drive the condensation reaction and achieve a high molecular weight, yet controlled enough to prevent unwanted side reactions such as thermal degradation or excessive disulfide bond exchange, which can lead to insoluble or cross-linked materials.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the polymerization of 3,3'-Dithiobis(4-aminobenzoic acid)?

Temperature is the primary driver of the reaction rate. As an aromatic polyamide, the formation of amide bonds from the self-condensation of the amino and carboxylic acid groups requires significant energy to overcome the activation barrier.[3] Concurrently, temperature governs the dynamics of the disulfide bonds within the polymer backbone.

Q2: How does reaction temperature specifically affect the final polymer's molecular weight?

The relationship is non-linear.

  • Low Temperatures (<100°C): Result in very slow reaction kinetics, leading to low conversion rates and consequently, low molecular weight oligomers. The removal of the water byproduct is also inefficient at lower temperatures, further limiting chain growth.

  • Optimal Temperatures (Typically 150-220°C): This range generally provides sufficient energy for rapid chain propagation without inducing significant degradation. High molecular weight polymers are most successfully achieved in this window.[3][4]

  • High Temperatures (>250°C): Can lead to a decrease in molecular weight due to thermal degradation of the polymer backbone or the monomer itself.[5][6] This often results in chain scission and discoloration of the product.

Q3: What is "disulfide exchange," and why is it a critical factor at elevated temperatures?

Disulfide exchange is a dynamic covalent reaction where disulfide bonds can break and reform, often through a thiolate-mediated mechanism.[2] While this property is harnessed for self-healing materials and vitrimers, it can be problematic during primary synthesis.[1][7][8] As the temperature increases, the rate of this exchange reaction accelerates significantly.[2] Uncontrolled exchange during polymerization can lead to:

  • Chain Scrambling: Altering a linear polymer architecture.

  • Branching/Cross-linking: If side reactions create thiol radicals or if impurities are present, it can result in the formation of an insoluble gel.

  • Loss of Defined Structure: The precise placement of disulfide bonds is lost.

Q4: Can the thermal properties of the polymer, such as the glass transition temperature (Tg), be controlled by the polymerization temperature?

Indirectly, yes. The polymerization temperature primarily dictates the molecular weight of the polymer. The glass transition temperature (Tg) is dependent on the polymer's molecular weight (up to a certain plateau), chain rigidity, and packing efficiency. A higher molecular weight, more linear polymer achieved at an optimal temperature will generally exhibit a higher and more consistent Tg.[9] Polymers synthesized at excessively high temperatures may show a lower Tg due to degradation and reduced molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process. The logical flow for diagnosing these issues is presented in the troubleshooting diagram below.

graph TroubleshootingFlow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions obs1 [label="Observation:\nLow Molecular Weight / Yield", fillcolor="#FBBC05", fontcolor="#202124"]; obs2 [label="Observation:\nPolymer is Discolored (Dark)", fillcolor="#FBBC05", fontcolor="#202124"]; obs3 [label="Observation:\nGel Formation / Insolubility", fillcolor="#FBBC05", fontcolor="#202124"]; obs4 [label="Observation:\nInconsistent Batch Results", fillcolor="#FBBC05", fontcolor="#202124"];

q1 [label="Was reaction temp < 150°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Was reaction temp > 220°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Inert atmosphere (N2/Ar) rigorous?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Was heating uniform?\n(e.g., oil bath)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol1 [label="Action:\nIncrease temp stepwise (10°C increments).\nMonitor viscosity.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Action:\nReduce max temperature.\nVerify inert atmosphere purity.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Action:\nLower temperature to minimize\ndisulfide exchange. Consider\nshorter reaction time.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Action:\nImprove thermal management.\nUse calibrated probes and\nreactor jackets or oil baths.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Action:\nPurge system thoroughly before heating.\nUse high-purity gas.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections obs1 -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"];

obs2 -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"];

obs3 -> q2; q2 -> sol3 [label="Yes"];

q3 -> sol5 [label="No"];

obs4 -> q4; q4 -> sol4 [label="No"]; }

Caption: Troubleshooting flowchart for polymerization issues.

Problem: Low Polymer Yield or Molecular Weight

  • Symptoms: The isolated polymer has low inherent viscosity, is brittle, or analysis by Gel Permeation Chromatography (GPC) shows a low number-average molecular weight (Mn).

  • Causality & Diagnosis: The most common cause is insufficient thermal energy. The polycondensation reaction has a high activation energy, and if the temperature is too low, the rate of polymerization is slow, and the reaction may not reach completion within the allotted time. Additionally, inefficient removal of the water byproduct at lower temperatures can shift the reaction equilibrium backward, preventing high polymer formation.

  • Solution:

    • Ensure the reaction temperature is maintained within the optimal range of 150-220°C.

    • Implement a staged temperature profile. Start at a lower temperature (~80°C) to ensure homogeneity and then gradually ramp up to the target polymerization temperature.

    • If using a solvent, ensure it has a boiling point that allows for reaching the target temperature and facilitates water removal (e.g., via a Dean-Stark trap).

Problem: Polymer is Discolored (Yellow to Dark Brown)

  • Symptoms: The final polymer powder, which should be off-white or pale yellow, is significantly darkened.

  • Causality & Diagnosis: Discoloration is a classic sign of thermal degradation. This occurs when the reaction temperature exceeds the thermal stability of the monomer or the polymer.[10] It can also be caused by oxidation if the inert atmosphere is not strictly maintained.

  • Solution:

    • Reduce the maximum reaction temperature. Perform a thermogravimetric analysis (TGA) on the monomer to determine its decomposition onset temperature and set your maximum reaction temperature at least 50-70°C below that point.[11]

    • Ensure a robust inert atmosphere (high-purity nitrogen or argon) is maintained throughout the entire process, from initial setup to cool-down.

    • Minimize reaction time at the highest temperature. Once the desired viscosity is achieved, begin the cooling process.

Problem: Gel Formation or Poor Solubility

  • Symptoms: The reaction mixture becomes an insoluble gel, or the isolated polymer does not dissolve in solvents where it is expected to be soluble (e.g., NMP, DMAc).

  • Causality & Diagnosis: This is often a direct consequence of excessive, uncontrolled disulfide exchange at very high temperatures, leading to a cross-linked polymer network. The aromatic backbone already imparts significant rigidity and a tendency for strong intermolecular packing, which reduces solubility; cross-linking exacerbates this issue dramatically.

  • Solution:

    • Operate at the lower end of the optimal temperature window (e.g., 150-180°C) to minimize the rate of disulfide exchange while still allowing for polymerization.

    • Consider a two-stage approach: synthesize a linear, soluble prepolymer at a moderate temperature, isolate it, and then perform a second solid-state polymerization (SSP) step at a higher temperature (but below the melting point) to advance the molecular weight without causing gelation in a solution phase.[4]

Data & Protocols

Table 1: Temperature Effects on Polymerization Outcomes
ParameterLow Temperature (<150°C)Optimal Temperature (150-220°C)High Temperature (>220°C)
Molecular Weight LowHighDecreasing; risk of degradation
Polymer Color Pale / Off-whitePale YellowYellow to Dark Brown
Solubility Good (for oligomers)Good in polar aprotics (e.g., NMP, DMAc)Poor; risk of gelation
Disulfide Exchange MinimalModerate / ControlledHigh / Uncontrolled
Reaction Rate Very SlowFast / ControlledVery Fast; risk of side reactions
Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a direct polycondensation method in solution, which allows for excellent temperature control.

1. Materials & Setup:

  • Monomer: 3,3'-Dithiobis(4-aminobenzoic acid) (recrystallized and dried under vacuum at 80°C).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (anhydrous grade).

  • Condensing Agent: Triphenyl phosphite (TPP) and Pyridine.

  • Apparatus: A three-necked, oven-dried flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a thermometer. The flask should be placed in a temperature-controlled oil bath.

graph Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="1. Setup & Purge\nCharge monomer, NMP, Pyridine to flask.\nPurge with N2 for 30 min at 25°C."]; B [label="2. Initial Heating\nHeat to 80°C with stirring.\nAdd TPP dropwise."]; C [label="3. Temperature Ramp\nIncrease temperature to 180°C\nover 1 hour."]; D [label="4. Polymerization Hold\nHold at 180°C for 4-6 hours.\nMonitor viscosity increase."]; E [label="5. Cool Down & Precipitation\nCool to room temperature.\nPrecipitate polymer in Methanol."]; F [label="6. Purification & Drying\nWash polymer with hot Methanol/Water.\nDry under vacuum at 100°C."];

A -> B -> C -> D -> E -> F; }

Caption: Step-by-step experimental workflow for polymerization.

2. Procedure:

  • Charging the Reactor: Charge the flask with the monomer, NMP, and pyridine under a positive flow of nitrogen.

  • Initial Heating & Reagent Addition: Begin stirring and heat the mixture to 80°C. Once the monomer is fully dissolved, add the triphenyl phosphite (TPP) condensing agent dropwise.

  • Temperature Ramp: After TPP addition is complete, slowly increase the temperature of the oil bath to your target setpoint (e.g., start with 180°C for the first experiment).

  • Polymerization: Maintain the target temperature for 4-6 hours. A noticeable increase in the solution's viscosity indicates successful polymerization.

  • Isolation: After cooling the viscous solution to room temperature, pour it slowly into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer and wash it extensively with hot methanol and then deionized water to remove residual solvent and reagents.

  • Drying: Dry the final polymer in a vacuum oven at 100°C until a constant weight is achieved.

3. Validation & Iteration:

  • Characterize the resulting polymer using GPC (for molecular weight), TGA/DSC (for thermal properties), and FTIR (to confirm amide bond formation).

  • Repeat the experiment, adjusting the maximum temperature in Step 4 by ±20°C to build a data set that correlates reaction temperature with the final polymer properties, allowing you to identify the optimal conditions for your specific application.

References

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.
  • Strengthening epoxy adhesives at elevated temperatures based on dynamic disulfide bonds. Nature.
  • Solid-State Polymerization of Semiaromatic Copolyamides of Nylon-4,T and Nylon-4,6: Composition Ratio Effect and Thermal Properties. ResearchGate.
  • Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. MDPI.
  • Room-Temperature Self-Healable and Remoldable Cross-linked Polymer Based on the Dynamic Exchange of Disulfide Bonds. ResearchGate.
  • The disulfide bond exchange reaction through a radical-mediate mechanism. ResearchGate.
  • Harnessing disulfide and transesterification bond exchange reactions for recyclable and reprocessable 3D-printed vitrimers. UPCommons.
  • Synthesis and properties of bio-based semi-aromatic heat-resistant copolymer polyamide 5T-co-6T. PMC.
  • Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. MDPI.
  • Improved Strength and Heat Distortion Temperature of Emi-Aromatic Polyamide 10T-co-1012 (PA10T/1012)/GO Composites via In Situ Polymerization. PMC.
  • Synthesis and properties of new soluble poly(amide-imide)s from 3,3. ScienceDirect.
  • Process for preparing poly-para-aminobenzoic acid. Google Patents.

Sources

Technical Support Center: Purification of 3,3'-Dithiobis(4-aminobenzoic acid) Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation workflows involving 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) . DTBA is a cleavable, homobifunctional crosslinker featuring two aniline groups, two carboxylic acids, and a central disulfide bond. Removing unreacted DTBA from your final conjugate is a critical step in drug development and biomaterial synthesis, as residual small molecules can cause off-target toxicity, alter conjugate solubility, and skew characterization data.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the physicochemical causality behind purification failures and provide self-validating protocols to ensure absolute structural integrity of your conjugates.

Expert Insights: The Chemistry of DTBA Purification

To purify DTBA effectively, you must understand its molecular behavior in solution. DTBA has a molecular weight of 336.39 g/mol . Its carboxylic acid groups have a


, while the aniline amino groups have a 

.

The Causality of Solubility: At a neutral to slightly basic pH (7.4–8.0), the carboxylic acids are deprotonated, granting the molecule aqueous solubility. However, if the pH drops below 6.0, the molecule protonates. The combination of the uncharged carboxylic acids, the hydrophobic disulfide core, and the


 stacking of the aromatic rings causes rapid precipitation. Therefore, purification buffers must be strictly pH-controlled and often require a mild organic co-solvent to prevent the unreacted linker from hydrophobically binding to your polymer or protein conjugate [1].

Workflow Start Crude Conjugation Mixture (Conjugate + Unreacted DTBA) CheckSize Conjugate MW > 5 kDa? Start->CheckSize SEC Size Exclusion Chromatography (Fast, Low Volume) CheckSize->SEC Yes, fast removal needed Dialysis Dialysis (MWCO 2-3.5 kDa) (High Yield, Large Volume) CheckSize->Dialysis Yes, large volume SPE Solid Phase Extraction (SPE) (Peptides < 2 kDa) CheckSize->SPE No, small conjugate Precip Solvent Precipitation (Polymer Conjugates) CheckSize->Precip Yes, organic-soluble polymer

Figure 1: Decision tree for selecting the optimal DTBA purification method based on conjugate size.

Frequently Asked Questions (FAQs)

Q: Why is my conjugate precipitating during dialysis?

A: This is the most common issue when working with aromatic disulfide linkers. If you are dialyzing against pure water or a slightly acidic buffer, the DTBA reaches its isoelectric point, becomes highly hydrophobic, and co-precipitates with your conjugate. The Solution: Always dialyze against a buffer at pH 7.4–8.0 (e.g., 1X PBS or HEPES). If precipitation persists, add 5–10% DMSO or DMF to the dialysis buffer to disrupt hydrophobic interactions and


 stacking between the unreacted DTBA and your conjugate [2].
Q: Can I use TCEP or DTT to prevent aggregation during purification?

A: Absolutely not. DTBA is specifically chosen for its cleavable disulfide bond, which is designed to release payloads in reducing environments (like the intracellular cytosol). Introducing reducing agents such as TCEP, DTT, or


-mercaptoethanol during purification will prematurely cleave the DTBA crosslinker into two 4-amino-3-mercaptobenzoic acid monomers, destroying your conjugate entirely [3].

Mechanism DTBA Intact DTBA Conjugate (Disulfide Bond Active) Cleaved Cleaved Monomers (Free Thiols) DTBA->Cleaved Reduction ReducingAgent Reducing Agents (DTT, TCEP, GSH) ReducingAgent->Cleaved Catalyzes Failure Premature Payload Release / Conjugate Failure Cleaved->Failure Result

Figure 2: Mechanism of premature DTBA cleavage by reducing agents, leading to conjugate failure.

Q: How do I verify that all unreacted DTBA has been removed?

A: DTBA contains aromatic rings that strongly absorb UV light at ~280 nm. You can create a self-validating purification system by measuring the absorbance of your dialysate (the buffer outside the dialysis bag) or your SEC flow-through. When the


 of the dialysate matches a fresh buffer blank, the unreacted linker has been completely removed.

Troubleshooting Guide

Issue EncounteredRoot CauseScientific Solution
Conjugate Aggregation Hydrophobic entanglement between unreacted DTBA and the conjugate surface.Supplement purification buffer with 5-10% DMSO or 0.1% Tween-20. Ensure pH remains

7.4.
Loss of Conjugate Yield MWCO (Molecular Weight Cut-Off) of the dialysis membrane is too high.Switch to a 2 kDa or 3.5 kDa MWCO membrane. DTBA is ~336 Da and will easily clear a tight membrane.
Incomplete DTBA Removal Equilibrium reached in dialysis buffer; insufficient concentration gradient.Increase the buffer-to-sample volume ratio to 1000:1. Perform at least 4 buffer exchanges over 24-48 hours.
Unexpected Free Thiols Trace reducing agents in buffers or microbial contamination producing reductants.Use freshly prepared, sterile-filtered buffers. Do not degas buffers with reducing agents.

Quantitative Comparison of Purification Methods

Summarizing the experimental parameters allows for rapid decision-making based on your specific conjugate's properties.

Purification MethodOptimal Conjugate MWBuffer CompatibilityProcessing TimeTypical YieldDTBA Clearance Rate
Dialysis > 3.5 kDaAqueous + up to 20% Organic24 - 48 hours> 90%> 99.9% (after 4 changes)
SEC (PD-10 Columns) > 5.0 kDaAqueous + up to 5% Organic30 - 45 mins70 - 85%~ 95.0% (single pass)
Solvent Precipitation > 10.0 kDa (Polymers)Organic (Ether, Cold EtOH)2 - 4 hours80 - 95%> 98.0% (after 3 washes)
SPE / RP-HPLC < 2.0 kDa (Peptides)Gradient (Water/Acetonitrile)1 - 2 hours60 - 80%> 99.9%

Experimental Protocols

Protocol A: pH-Optimized Dialysis (Self-Validating Workflow)

Best for: Protein, Nanoparticle, or Large Polymer Conjugates (>3.5 kDa).

  • Preparation: Hydrate a 3.5 kDa MWCO regenerated cellulose dialysis cassette in the target purification buffer (e.g., 1X PBS, pH 7.4, containing 5% DMSO) for 10 minutes.

  • Loading: Inject the crude DTBA conjugation mixture into the cassette. Ensure the sample volume does not exceed 80% of the cassette's maximum capacity to allow for osmotic swelling.

  • Dialysis: Submerge the cassette in a beaker containing the purification buffer at a 1:1000 (sample:buffer) volume ratio. Stir gently at 4°C or Room Temperature (depending on conjugate stability) for 4 hours.

  • Buffer Exchange & Self-Validation (Critical Step):

    • Extract 1 mL of the external dialysis buffer (dialysate).

    • Measure the UV absorbance at 280 nm (

      
      ) against a fresh buffer blank.
      
    • Replace the entire 1000-volume bath with fresh buffer.

  • Completion: Repeat Step 4 at 8 hours, 24 hours, and 36 hours. The purification is self-validated as complete when the dialysate

    
     drops below 0.01, confirming no more aromatic DTBA is diffusing out of the cassette.
    
Protocol B: Size Exclusion Chromatography (SEC)

Best for: Rapid purification of stable protein conjugates (>5 kDa) when time is critical.

  • Equilibration: Obtain a cross-linked dextran gel column (e.g., Sephadex G-25 / PD-10). Equilibrate the column by passing 25 mL of 1X PBS (pH 7.4) through the resin. Discard the flow-through.

  • Sample Application: Apply exactly 2.5 mL of the crude DTBA conjugation mixture to the top of the resin bed. Allow it to enter the resin completely. Discard the flow-through.

  • Elution & Fractionation: Add 3.5 mL of 1X PBS to the column. Immediately begin collecting 0.5 mL fractions in clean microcentrifuge tubes.

  • Self-Validation Check:

    • Measure the

      
       of each fraction.
      
    • Perform a target-specific assay (e.g., BCA assay for proteins) on each fraction.

    • Causality of Separation: The large conjugate cannot enter the resin pores and will elute in the void volume (typically fractions 3–6). The small unreacted DTBA (336 Da) enters the pores, takes a longer path, and elutes in the inclusion volume (fractions 8–12). Pool only the fractions positive for your conjugate and negative for high

      
       spikes.
      

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Elsevier / Academic Press. Available at:[Link]

  • Sun, N., et al. (2024). Recent advances in chemical biology tools for protein and RNA profiling of extracellular vesicles. RSC Publishing. Available at:[Link]

Technical Support Center: Enhancing Conductivity of 3,3'-Dithiobis(4-aminobenzoic acid) Modified Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, electrochemists, and drug development professionals working with 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) self-assembled monolayers (SAMs). While DTBA is an excellent bifunctional linker—yielding a tightly packed 4-amino-3-mercaptobenzoic acid monolayer upon disulfide cleavage on noble metals—its baseline electrical properties often bottleneck sensitive electrochemical assays. Below, we provide causality-driven troubleshooting guides, validated protocols, and mechanistic insights to help you engineer highly conductive bio-interfaces.

Frequently Asked Questions (FAQs): Baseline Conductivity & SAM Mechanics

Q1: Why does my DTBA-modified gold electrode show an almost complete loss of Faradaic current in cyclic voltammetry (CV)? A: This signal attenuation is the hallmark of a successfully formed, densely packed SAM. The 4-amino-3-mercaptobenzoic acid molecules form an ordered, insulating dielectric layer on the conductive gold surface. The high energy barrier presented by the SAM restricts electron transfer strictly to the tunneling regime, causing the electron wave function to decay exponentially (1)[1]. Consequently, the charge transfer resistance (Rct) increases dramatically, physically blocking the diffusion of redox probes like [Fe(CN)6]3-/4- to the electrode surface (2)[2].

Q2: Doesn't the aromatic ring in DTBA provide sufficient electron transfer on its own? A: No. While conjugated systems like phenylene rings have a lower attenuation factor (β ≈ 0.4–0.6 Å⁻¹) compared to aliphatic alkyl chains (β ≈ 0.8–1.0 Å⁻¹), a pure DTBA SAM remains predominantly insulating due to a large HOMO-LUMO gap[1]. To achieve macro-scale conductivity suitable for sensitive electroanalytical readouts, you must introduce secondary conductive elements (e.g., metal nanoparticles, conductive polymers, or graphene) by leveraging the exposed -NH2 and -COOH functional groups (3)[3].

Troubleshooting Guide: Overcoming High Charge Transfer Resistance

Issue A: Inefficient EDC/NHS Coupling of Conductive Polymers

Symptom: After attempting to graft amine-terminated polyaniline (PANI) or carbon nanotubes to the SAM's -COOH groups, the impedance remains high (>30 kΩ), indicating poor coupling efficiency. Root Cause: The surface pKa of the benzoic acid moiety in the SAM is heavily influenced by the local dielectric environment and molecular packing density. While bulk 4-aminobenzoic acid has a pKa around 4.6, surface-confined -COOH groups undergo significant pKa shifts, requiring precise thermodynamic and pH control during activation (4)[4]. If the activation buffer is too basic, the -COOH groups deprotonate and repel nucleophilic attack; if too acidic, the EDC crosslinker hydrolyzes before forming the unstable O-acylisourea intermediate. Causality-Driven Solution:

  • Perform the EDC/NHS activation strictly in a slightly acidic buffer (0.1 M MES, pH 5.2) to maintain the carboxylic acids in a protonated state while preserving EDC half-life.

  • Perform the subsequent polymer coupling step in a neutral/mildly basic buffer (0.1 M PBS, pH 7.4) to ensure the incoming primary amines on the conductive polymer are unprotonated and highly nucleophilic.

Issue B: Steric Hindrance Preventing Nanomaterial Attachment

Symptom: Attempts to attach gold nanoparticles (AuNPs) or conductive metal-organic frameworks to the SAM result in low surface coverage and patchy, inconsistent conductivity across the electrode. Root Cause: DTBA forms a highly rigid, densely packed monolayer. The steric bulk of the aromatic rings prevents large, bulky conductive elements from physically accessing the binding sites (-NH2 or -COOH) without severe steric clash. Causality-Driven Solution: Implement a "mixed SAM" strategy. Co-adsorb DTBA with a short-chain aliphatic spacer thiol (e.g., 3-mercaptopropanol) at a 1:4 molar ratio. The spacer creates lateral free volume, allowing bulky conductive elements to penetrate the molecular canopy and bind efficiently.

Validated Methodologies: Step-by-Step Conductivity Enhancement

The following protocol details the covalent grafting of a conductive polymer (Polyaniline) to a DTBA SAM. This is a self-validating system : Electrochemical Impedance Spectroscopy (EIS) is utilized at each phase to verify the physical state of the interface.

Protocol: Preparation of a Conductive Polyaniline-Grafted DTBA SAM

  • Electrode Initialization: Polish the gold electrode with 0.05 µm alumina slurry. Sonicate in absolute ethanol and Milli-Q water for 5 minutes each. Electrochemically clean in 0.5 M H₂SO₄ by cycling from 0.0 to +1.5 V until characteristic gold oxide reduction peaks stabilize.

  • SAM Assembly: Immerse the clean gold electrode in a 2 mM solution of DTBA in anhydrous ethanol for 16 hours in the dark.

    • Validation Check: Rinse with ethanol and measure EIS in 5 mM [Fe(CN)6]3-/4-. Rct must increase from ~50 Ω (bare Au) to >40 kΩ.

  • Thermodynamic Activation: Incubate the SAM-modified electrode in an aqueous solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 5.2) for exactly 40 minutes at room temperature.

  • Conductive Polymer Grafting: Rinse briefly with Milli-Q water and immediately immerse in a 1 mg/mL solution of amine-functionalized Polyaniline (PANI) in 0.1 M PBS (pH 7.4) for 2 hours.

  • Final Validation: Rinse thoroughly with PBS to remove physisorbed polymer. Measure EIS. The Rct should drop significantly (to <1 kΩ), confirming the establishment of robust conductive pathways through the polymer matrix (5)[5].

Workflow Au Bare Gold Electrode SAM DTBA SAM (Insulating) Au->SAM 2mM DTBA 16h Act EDC/NHS Activation SAM->Act pH 5.2 MES Graft PANI/AuNP Grafting Act->Graft pH 7.4 PBS Cond Conductive Bio-Interface Graft->Cond Rct < 1 kΩ

Workflow for enhancing the conductivity of DTBA SAMs via covalent grafting.

Quantitative Data: Electrochemical System Modeling

To easily benchmark your experimental progress, refer to the standardized electrochemical parameters below. Values are modeled using a standard Randles equivalent circuit.

Table 1: Typical Electrochemical Parameters During DTBA Surface Modification

Surface StateCharge Transfer Resistance (Rct)Heterogeneous Electron Transfer Rate (k⁰)Interface Conductivity Profile
Bare Gold Electrode ~50 Ω1.2 × 10⁻² cm/sHighly Conductive
DTBA SAM (Cleaved) ~45,000 Ω3.5 × 10⁻⁵ cm/sInsulating Barrier
DTBA + EDC/NHS Activation ~42,000 Ω3.8 × 10⁻⁵ cm/sInsulating Barrier
DTBA + PANI Grafting ~800 Ω5.1 × 10⁻³ cm/sRestored / Enhanced
DTBA + AuNP Coordination ~450 Ω8.2 × 10⁻³ cm/sHighly Conductive

Note: Rct values are highly dependent on electrode geometry and are measured in 5 mM [Fe(CN)6]3-/4- at a standard macro-electrode.

ElectronTransfer Probe Redox Probe Polymer Conductive Polymer Probe->Polymer Fast Electron Exchange Aromatic Aromatic Ring Polymer->Aromatic Conjugated Pathway Thiol Au-S Bond Aromatic->Thiol Tunneling Electrode Gold Surface Thiol->Electrode Direct Injection

Mechanistic pathway of electron transfer through a polymer-grafted DTBA SAM.

References

  • Enhancing the Pressure-Sensitive Electrical Conductance of Self-Assembled Monolayers | ACS Applied Materials & Interfaces | 1

  • Oxidative grafting vs. monolayers self-assembling on gold surface for the preparation of electrochemical immunosensors | PubMed / NIH | 3

  • Covalent Modification of a Glassy Carbon Surface by 4-Aminobenzoic Acid and Its Application in Fabrication of a Polyoxometalates-Consisting Monolayer and Multilayer Films | Langmuir / ACS Publications | 2

  • Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods | DergiPark |4

  • Poly(aniline-co-m-aminobenzoic acid): A Novel Ester Vapor Sensor and Its Thin Film Deposition on Silane Functional | Scientific.net | 5

Sources

Controlling disulfide exchange rates in 3,3'-Dithiobis(4-aminobenzoic acid) reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Covalent Challenge

Welcome to the Technical Support Center. You are likely here because you are utilizing 3,3'-Dithiobis(4-aminobenzoic acid) (3,3'-DTBA) as a dynamic crosslinker in self-healing polymers, a redox-responsive drug carrier, or a surface modification agent.

Unlike the ubiquitous Ellman’s Reagent (DTNB), which is designed for rapid quantification via a hyper-reactive leaving group, 3,3'-DTBA is often chosen for its stability and reversible structural properties. However, this stability often translates to sluggish exchange rates or solubility challenges in the lab.

This guide deconstructs the kinetic and thermodynamic variables controlling 3,3'-DTBA to help you tune your reaction rates and prevent experimental failure.

Module 1: Kinetic Control & pH Tuning

The Core Issue: Disulfide exchange is a nucleophilic substitution reaction (


-like). The rate is not determined by the concentration of the thiol (

), but by the concentration of the thiolate anion (

).
FAQ: Why is my exchange reaction slower than expected?

Diagnosis: The amino group at the 4-position of the benzene ring is an electron-donating group (EDG). In contrast to the nitro group in Ellman's reagent (which withdraws electrons and stabilizes the thiolate leaving group), the amine in 3,3'-DTBA destabilizes the developing negative charge on the sulfur.

The Fix: pH Adjustment You must operate at a pH that ensures a sufficient population of the attacking thiolate without oxidizing the amine.

  • Mechanism:

    
    
    
  • The pKa Factor: The thiol form (3-mercapto-4-aminobenzoic acid) has a predicted pKa higher than typical aromatic thiols due to the electron-rich ring.

  • Optimization Protocol:

    • Target pH: Maintain reaction pH between 7.5 and 8.5 . Below pH 7.0, the concentration of the reactive thiolate drops logarithmically.

    • Buffer Choice: Use phosphate or HEPES buffers. Avoid Tris if you are sensitive to primary amine side-reactions (though rare with disulfides).

Data: Relative Exchange Rates
ReagentSubstituent EffectApprox.[1][2][3][4][5] Leaving Group pKaRelative Exchange Rate
DTNB (Ellman's) Electron Withdrawing (

)
~5.0Very Fast (Seconds)
Diphenyl Disulfide Neutral (

)
~6.6Moderate (Minutes)
3,3'-DTBA Electron Donating (

)
~7.0 - 8.0 *Slow (Hours)

*Note: Effective pKa is influenced by the zwitterionic nature of the amino-acid scaffold.

Module 2: Solubility & Solvent Compatibility

The Core Issue: 3,3'-DTBA is a zwitterion. It contains both a basic amine and an acidic carboxylic acid.[6] Its solubility profile is highly pH-dependent, often leading to unexpected precipitation during exchange reactions.

FAQ: Why did my reaction mixture precipitate?

Diagnosis 1: Isoelectric Point (pI) Crash At neutral pH, the molecule may exist near its isoelectric point where net charge is zero, reducing solubility in aqueous media.

Diagnosis 2: Solvent Polarity Mismatch The aromatic core requires organic co-solvents, but the ionic groups require water.

The Fix: The "Solvent-Switch" Protocol

  • Stock Preparation: Dissolve 3,3'-DTBA in DMSO or DMF (concentration < 100 mM). It is highly soluble in polar aprotic solvents.

  • Aqueous Dilution: Dilute into aqueous buffer (pH 8.0). Ensure the final organic solvent concentration is 10–20% (v/v) .

  • Base Solubilization: If working strictly in water, you must add at least 2 equivalents of NaOH to deprotonate the carboxylic acids (

    
    ), ensuring solubility as a dianion.
    

Module 3: Catalysis & Inhibition

FAQ: Can I accelerate the exchange without raising pH?

Yes. If pH > 8.5 is damaging your protein or polymer, use nucleophilic catalysis.

  • Catalyst: Selenols or specific ionic liquids can catalyze disulfide exchange.

  • Warning: Avoid phosphines (like TCEP or TPP) unless you intend to reduce the disulfide to a thiol. Phosphines irreversibly cleave disulfides in water; they do not promote exchange.

Visualizing the Mechanism & Troubleshooting

Diagram 1: The Electronic Effect on Exchange Rate

This diagram illustrates why the amino group makes 3,3'-DTBA exchange slower than nitro-substituted disulfides.

ExchangeMechanism Substituent Substituent Effect (4-Amino Group) Ring Benzene Ring Electron Density Substituent->Ring Donates Electrons (+M Effect) Sulfur Disulfide Bond (S-S) Ring->Sulfur Increases e- density on Sulfur LeavingGroup Leaving Group Stability (Thiolate) Sulfur->LeavingGroup Destabilizes Negative Charge upon Cleavage Rate Exchange Rate (Kinetics) LeavingGroup->Rate Low Stability = Slower Reaction

Caption: The electron-donating amino group destabilizes the leaving thiolate, raising the activation energy and slowing the exchange rate compared to DTNB.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve common experimental failures.

Troubleshooting Start Issue Observed Issue1 Reaction Too Slow Start->Issue1 Issue2 Precipitation Start->Issue2 Issue3 Side Products Start->Issue3 CheckPH Check pH Issue1->CheckPH CheckSolvent Check Solvent System Issue2->CheckSolvent CheckOx Check Oxidation Issue3->CheckOx ActionPH Adjust to pH 8.0-8.5 (Increase Thiolate) CheckPH->ActionPH pH < 7.5 CheckConc Check Concentration CheckPH->CheckConc pH OK ActionConc Increase [Nucleophile] CheckConc->ActionConc ActionDMSO Add 10-20% DMSO/DMF CheckSolvent->ActionDMSO Pure Water CheckCharge Check Ionization CheckSolvent->CheckCharge Organic Present ActionBase Add 2 eq. NaOH (Solubilize Carboxylates) CheckCharge->ActionBase ActionInert Degas Solvents Use N2/Ar Atmosphere CheckOx->ActionInert Aniline Oxidation

Caption: Step-by-step logic for diagnosing kinetic stalls, solubility crashes, and oxidative side-reactions.

Standardized Experimental Protocol

Objective: Monitor the exchange rate of 3,3'-DTBA with a model thiol (e.g., Cysteine or Glutathione).

  • Preparation of Stock Solution (10 mM):

    • Weigh 33.6 mg of 3,3'-DTBA (MW ~336.4 g/mol ).

    • Dissolve in 10 mL of DMSO . (Do not use water for the stock).

  • Buffer Preparation:

    • Prepare 100 mM Phosphate Buffer (PBS), pH 8.0, containing 1 mM EDTA (to chelate metals that catalyze air oxidation).

  • Reaction Setup:

    • Add 980 µL of Buffer to a UV-Vis cuvette.

    • Add 10 µL of 3,3'-DTBA stock (Final conc: 100 µM).

    • Baseline: Record absorbance at 280–350 nm.

    • Initiation: Add 10 µL of Thiol Nucleophile (10 mM stock).

  • Monitoring:

    • Monitor the change in absorbance. Note that unlike DTNB (yellow color at 412 nm), 3,3'-DTBA exchange is best monitored by HPLC or shifts in the UV spectrum (<300 nm) unless a fluorophore is attached.

    • Tip: For rapid screening, use TLC (Mobile phase: Methanol/DCM) to visualize the disappearance of the disulfide spot.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.

  • Lees, W. J., et al. (2008). Mechanism of Thiolate-Disulfide Interchange Reactions in Biochemistry. Journal of Organic Chemistry.

  • LookChem. (2023). 4-Amino-3-mercaptobenzoic acid Properties and pKa Prediction.

  • Farlow, A., & Krömer, J. (2016).[7] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.[7] International Journal of Organic Chemistry.

  • Cheméo. (2023).[4] Chemical Properties and Solubility Data of 4-aminobenzoic acid.

Sources

Overcoming steric hindrance in 3,3'-Dithiobis(4-aminobenzoic acid) coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Crosslinking. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult molecules in bioconjugation: 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) .

While DTBA is an invaluable cleavable linker due to its central disulfide bond and dual functionality (amines and carboxylic acids), it presents extreme challenges in coupling. The aromatic amines are electron-deficient (poor nucleophiles), and the carboxylic acids are sterically shielded by the bulky aromatic rings and the ortho-disulfide bond.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to overcome these barriers.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does standard EDC/NHS coupling yield <10% product when conjugating to the carboxylic acid of DTBA? A: The failure of EDC/NHS here is a kinetic and steric issue. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is then intercepted by NHS to form an NHS-ester[1]. In DTBA, the carboxylic acid is heavily shielded by the adjacent ortho-disulfide bond and the rigid aromatic ring. The resulting NHS-ester is not reactive enough to overcome this steric barrier when attacked by a bulky incoming amine. If the nucleophilic attack is too slow, the activated intermediate simply hydrolyzes back to the starting material in the presence of trace water[1].

Q2: If EDC/NHS fails, what coupling reagent should I use for the DTBA carboxylic acid? A: Switch to HATU combined with the base DIPEA . HATU forms a highly reactive OAt-active ester[1]. Unlike NHS, the nitrogen atom within the HOAt ring of the active ester provides anchimeric assistance (a neighboring group effect) that actively accelerates the nucleophilic attack of the incoming amine, making it highly effective for sterically congested environments[1][2].

Q3: The aromatic amines on DTBA are completely unreactive in my workflow. How can I force this conjugation? A: The amines on DTBA are aniline derivatives. They are inherently poor nucleophiles because their lone electron pair is delocalized into the aromatic ring, an effect worsened by the electron-withdrawing para-carboxylic acid. To overcome this, you must highly activate the partner carboxylic acid. Using EDC with DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst is highly effective. DMAP reacts with the O-acylisourea to form a highly reactive acyliminium ion intermediate, which forces the reaction even with electron-deficient aromatic amines[3]. For extreme cases, converting the partner acid to an acyl fluoride or acyl chloride in situ is required[4].

Q4: What solvent systems and physical conditions minimize steric hindrance issues? A: Sterically hindered couplings have high activation energies. Room temperature is often insufficient. Conduct the reaction in anhydrous polar aprotic solvents (DMF or DMSO) to maintain the solubility of the activated intermediates. Gently heating the reaction to 40–50 °C or utilizing microwave-assisted synthesis can drastically improve yields by providing the thermal energy needed to overcome the steric barrier[1][5].

Section 2: Logical Workflows & Mechanisms

To ensure success, your coupling strategy must be dictated by which functional group on the DTBA molecule you are targeting.

Workflow Start DTBA Conjugation Target Amine Aromatic Amine (Poor Nucleophile) Start->Amine Acid Carboxylic Acid (Sterically Shielded) Start->Acid AcylCl Activate Partner as Acyl Chloride + DMAP Amine->AcylCl HATU Activate DTBA with HATU + DIPEA Acid->HATU Heat Heat to 40°C in DMF (Overcome Activation Energy) AcylCl->Heat HATU->Heat

Fig 1: Decision matrix for DTBA bioconjugation based on target functional group.

Mechanism Acid Sterically Hindered Carboxylic Acid OAt OAt-Active Ester (Highly Reactive) Acid->OAt Deprotonation & Activation HATU HATU + DIPEA HATU->OAt HOAt Release Amide Stable Amide Bond OAt->Amide Nucleophilic Attack Amine Incoming Amine Amine->Amide Anchimeric Assistance from HOAt Nitrogen

Fig 2: Mechanism of HATU-mediated coupling overcoming steric hindrance via HOAt assistance.

Section 3: Quantitative Reagent Comparison

Selecting the correct reagent is a balance of reactivity, steric tolerance, and byproduct management. The data below summarizes the expected performance when coupling sterically hindered or electron-deficient substrates like DTBA[1][2][3][4].

Coupling Reagent SystemTarget Group on DTBASteric ToleranceReactivity with Poor NucleophilesTypical YieldReaction Time
EDC / NHS Carboxylic AcidPoorLow< 20%24 - 48 h
HATU / DIPEA Carboxylic AcidExcellentModerate60 - 85%5 - 12 h
EDC / DMAP / HOBt Aromatic AmineModerateHigh70 - 90%12 - 24 h
Acyl Fluorides / Chlorides Aromatic AmineVery HighVery High> 80%2 - 6 h

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By separating the activation step from the conjugation step, you ensure the sterically hindered intermediate is fully formed before introducing the partner molecule.

Protocol A: HATU-Mediated Activation of DTBA Carboxylic Acids

Use this protocol when conjugating an aliphatic amine to the carboxylic acids of DTBA.

  • Preparation: Thoroughly dry all glassware. Ensure DMF is strictly anhydrous, as water will rapidly hydrolyze the highly reactive OAt-ester[1].

  • Dissolution: Dissolve 1.0 equivalent (eq) of DTBA in anhydrous DMF to achieve a concentration of 0.1 M.

  • Deprotonation: Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine). The weak base deprotonates the carboxylic acid to form a carboxylate ion[2]. Stir for 5 minutes.

  • Activation: Add 2.2 eq of HATU (to activate both acid groups). Stir at room temperature for exactly 15 minutes. Causality Check: A slight color change (often light yellow/brown) indicates the formation of the OAt-active ester[2]. Do not exceed 15 minutes to prevent degradation.

  • Conjugation: Add 2.5 eq of the target aliphatic amine.

  • Thermal Assistance: Elevate the reaction temperature to 40 °C under an inert atmosphere (Nitrogen or Argon) and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, and wash thoroughly with brine to remove the tetramethylurea (TMU) byproduct[1].

Protocol B: DMAP-Catalyzed Acylation of DTBA Amines

Use this protocol when conjugating a partner carboxylic acid to the deactivated aromatic amines of DTBA.

  • Partner Activation: Dissolve 2.5 eq of the partner carboxylic acid in anhydrous Dichloromethane (DCM).

  • Intermediate Formation: Add 2.5 eq of EDC and 0.2 eq of HOBt. Stir for 10 minutes to form the HOBt-ester[3].

  • Acyl Transfer: Add 2.5 eq of DMAP. Causality Check: DMAP acts as a nucleophilic catalyst, attacking the HOBt-ester to form a highly reactive acyliminium ion intermediate, which is mandatory for reacting with the electron-deficient DTBA amines[3].

  • Conjugation: Add 1.0 eq of DTBA and 5.0 eq of DIPEA to the solution.

  • Reaction: Stir at 40 °C for 24 hours. The extended time is required due to the poor nucleophilicity of the aniline groups.

  • Purification: Remove the DCM under reduced pressure, reconstitute in DMF, and purify via reverse-phase HPLC, as the urea byproducts from EDC are water-soluble but often trap in the organic phase with bulky conjugates[3].

References

  • Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH. Available at: [Link]

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." RSC Publishing. Available at: [Link]

  • CHIMIA. "The Synthesis of Sterically Hindered Amides." CHIMIA. Available at:[Link]

Sources

Technical Support Center: Stability of 3,3'-Dithiobis(4-aminobenzoic acid) under UV Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice for working with 3,3'-Dithiobis(4-aminobenzoic acid), focusing on its inherent instability under ultraviolet (UV) irradiation. Understanding and mitigating this photosensitivity is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and consequences of 3,3'-Dithiobis(4-aminobenzoic acid) photosensitivity.

Q1: What makes 3,3'-Dithiobis(4-aminobenzoic acid) so susceptible to UV light?

A1: The photosensitivity of this molecule is rooted in two of its core structural features: the disulfide bond (-S-S-) and the 4-aminobenzoic acid (PABA) moieties.

  • Disulfide Bond Cleavage: The disulfide bond is the most photolabile part of the molecule. Upon absorbing UV radiation, it can undergo homolytic cleavage, breaking the S-S bond to form two identical thiyl radicals (4-amino-3-mercaptobenzoic acid radicals).[1] This is often the primary photochemical event and can happen on an ultrafast, sub-picosecond timescale.[1] This cleavage fundamentally alters the molecule's structure and properties.

  • 4-Aminobenzoic Acid (PABA) Moiety: The PABA component is also inherently photosensitive and has been studied extensively due to its former use in sunscreens.[2][3] When irradiated with UV light, especially in aqueous solutions, PABA can absorb photons and form excited state species.[3] These excited states can then undergo various reactions, including the formation of a long-lasting triplet state that is capable of damaging other molecules or reacting with oxygen to produce reactive oxygen species (ROS).[2][3]

The combination of these two photosensitive components makes the parent molecule highly reactive under UV light, leading to a complex degradation profile.

Q2: What are the first signs that my solution of 3,3'-Dithiobis(4-aminobenzoic acid) has degraded?

A2: Degradation can manifest in several ways, some of which are not immediately visible.

  • Visual Indicators: A noticeable change in the solution's color, often a yellowing or browning, is a clear sign of significant degradation.[2][4] You might also observe the formation of precipitates if the degradation products are less soluble.

  • Analytical Indicators: The most reliable signs come from analytical techniques. When analyzing your samples via HPLC or LC-MS, you may observe a decrease in the peak area of the parent compound, accompanied by the appearance of new, unexpected peaks corresponding to photodegradation products.[5][6]

  • Functional Indicators: In biological or chemical assays, the most common indicator is a loss of expected activity or inconsistent results between replicates or experiments.[5] If the molecule is being used as a linker or has a specific binding function, its degradation will lead to a lower effective concentration and compromised performance.

Q3: My experimental results are highly variable. How can I confirm if UV-induced degradation is the culprit?

A3: Inconsistent data is a classic symptom of working with an unstable compound. To diagnose the issue, a simple control experiment is the most effective method.

  • Prepare two identical sets of samples from the same stock solution.

  • Protect one set completely from light. Wrap the tubes or plates in aluminum foil or place them in a light-blocking box. This will be your "dark control."[7]

  • Expose the second set to your typical laboratory lighting conditions for the full duration of your experiment's setup and incubation period. This is your "light-exposed" sample.

  • Analyze both sets using an appropriate method (e.g., HPLC, LC-MS, or your functional assay).

If the results from the dark control are consistent and show the expected outcome, while the light-exposed samples show lower activity, degradation of the parent peak, or extra peaks, you have strong evidence that photodegradation is the source of your variability.[5][6]

Q4: How do experimental conditions like solvent, pH, and oxygen affect the degradation process?

A4: The local environment plays a crucial role in the photochemical pathway.

  • Oxygen: The presence of dissolved oxygen can significantly accelerate degradation and alter the resulting photoproducts.[2] Thiyl radicals formed from disulfide cleavage can react with oxygen, and the excited PABA moiety can sensitize the formation of reactive oxygen species. Irradiating PABA in aerated solutions leads to rapid discoloration and the formation of oxidized products like 4-amino-3-hydroxybenzoic acid.[2]

  • pH: The pH of the solution can influence the quantum yield of photoreactions. For the PABA moiety, photoreactions are highly pH-dependent, with quantum yields increasing significantly at higher pH values (pH > 7.5).[2][8] This suggests that the deprotonated form of the molecule may be more susceptible to certain degradation pathways.

  • Solvent: The choice of solvent can influence the stability of excited states and radicals. Protic solvents, like water or alcohols, can participate in hydrogen bonding and may affect the deactivation pathways of the excited molecule.[3] For handling, it is often best to prepare stock solutions in a non-nucleophilic, UV-transparent solvent like anhydrous DMSO or acetonitrile when possible.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when working with 3,3'-Dithiobis(4-aminobenzoic acid).

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity. Photodegradation of the compound, leading to a lower effective concentration.• Prepare fresh dilutions for each experiment from a light-protected stock.[5]• Minimize light exposure during all handling steps. Cover plates, tubes, and reservoirs with aluminum foil.[7]• Perform manipulations under subdued lighting or with the hood light turned off.[5]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of photodegradation products.• Analyze a deliberately light-exposed sample alongside a protected sample to identify and confirm degradation peaks.[5]• Review and optimize light-protection protocols throughout the entire experimental workflow, from stock preparation to sample analysis.• If possible, use a photodiode array (PDA) detector to examine the UV-Vis spectra of the new peaks for clues about their structure.
Solution turns yellow or brown over a short period. Extensive degradation and likely oxidation of the compound.• Discard the solution immediately. Do not use it for experiments.• Review storage and handling procedures. Ensure stock solutions are stored in amber vials at -20°C or -80°C and are protected from light at all times.[5][7]• Consider de-gassing solvents before use to minimize dissolved oxygen, which can contribute to color change upon irradiation.[2][9]
Difficulty reproducing results from literature or previous experiments. Inconsistent light exposure between experimental runs.• Standardize all handling procedures to ensure uniform, minimal light exposure for all samples and all experiments.[5]• Use a dedicated, light-protected space for preparing solutions and setting up assays.• Document your light-protection measures in your lab notebook to ensure consistency.

Visualization of Key Processes

G

Caption: Proposed initial UV degradation pathway for 3,3'-Dithiobis(4-aminobenzoic acid).

G

Caption: Experimental workflow for troubleshooting suspected photodegradation.

Recommended Protocols

Protocol 1: General Handling and Storage

This protocol outlines the minimum best practices to mitigate photodegradation during routine handling.

  • Storage of Solid Compound: Store the solid 3,3'-Dithiobis(4-aminobenzoic acid) in an amber glass vial, tightly sealed, and in a desiccator at the recommended temperature (typically 4°C or -20°C).[10][11]

  • Preparation of Stock Solutions:

    • Work under subdued, indirect laboratory lighting. Avoid working directly under overhead fluorescent lights.[5]

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate anhydrous solvent (e.g., DMSO).

    • Use amber glass vials or wrap clear vials completely in aluminum foil.[7]

  • Aliquoting and Long-Term Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[5]

  • Preparation of Working Solutions:

    • Thaw a single aliquot and protect it from light immediately.

    • Dilute the stock to the final working concentration in your desired buffer or medium immediately before use.

    • Keep the working solution in a foil-wrapped container or use a light-blocking multi-channel pipette reservoir during your experiment.

Protocol 2: Basic Photostability Assessment

This protocol is a simplified approach inspired by ICH Q1B guidelines to quantitatively assess the photostability of your compound in a specific experimental solution.[12][13]

  • Sample Preparation: Prepare your final working solution of 3,3'-Dithiobis(4-aminobenzoic acid) in the exact buffer or medium used in your assay.

  • Divide and Conquer:

    • Dark Control: Transfer a portion of the solution to a vial and wrap it completely in aluminum foil.

    • Test Sample: Transfer an equal portion to a transparent vial (e.g., clear glass or quartz if available).

  • Controlled Exposure:

    • Place both vials side-by-side in a photostability chamber. If a chamber is not available, you can place them at a fixed distance from a calibrated laboratory light source.

    • According to ICH guidelines, a standard confirmatory study involves exposing samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][14] For a basic lab assessment, a consistent, prolonged exposure (e.g., 4-24 hours) to a strong, broad-spectrum light source can be indicative.

  • Analysis: After the exposure period, analyze the contents of both the test sample and the dark control by HPLC.

  • Evaluation: Calculate the percentage degradation in the test sample relative to the dark control. The appearance of new peaks and the loss of the parent compound will provide a clear measure of its stability under your specific conditions.

References

  • Shaw, L., et al. (1982). The photochemistry of p-aminobenzoic acid. PubMed. Available at: [Link]

  • Trezza, E. (2025, August 10). The photophysics of p-aminobenzoic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Science.gov. (n.d.). p-aminobenzoic acid paba: Topics. Retrieved from [Link]

  • Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. Available at: [Link]

  • Donovan, T. O., et al. (2020). Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. ACS Omega. Available at: [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Donovan, T. O., et al. (2020). Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. ACS Publications. Available at: [Link]

  • Allona, I., et al. (2024). Size‐Dependent Ultrafast UV Photochemistry of Aliphatic Disulfides in Solution. PMC. Available at: [Link]

  • Wang, L., et al. (2017). Disulfide-catalyzed visible-light-mediated oxidative cleavage of C=C Bonds and evidence of an olefin–disulfide charge. Pure. Available at: [Link]

  • Reddit. (2015, April 8). Photosensitive Organic Synthesis Help Requested. r/chemistry. Available at: [Link]

  • Bader, A. (2013, July 31). What are the best conditions to separate the photosensitive compound "hypericin" using column chromatography?. ResearchGate. Available at: [Link]

  • Johnson, R. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. BioProcess International. Retrieved from [Link]

  • Mara, M. W., et al. (2024, December 29). UV-photochemistry of the biologically relevant thiol group and the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the sulfur K-Edge. OSTI.GOV. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Loba Chemie. (2023, August 28). 4-AMINOBENZOIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Vibrational Landscape of 3,3'-Dithiobis(4-aminobenzoic acid): An FTIR Spectral Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. 3,3'-Dithiobis(4-aminobenzoic acid), a molecule featuring a disulfide bridge connecting two aminobenzoic acid moieties, presents a unique combination of functional groups that are critical to its chemical behavior and potential applications. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum, offering a framework for its characterization. We will delve into the causality behind peak assignments, compare FTIR with alternative analytical techniques, and provide a field-proven experimental protocol.

The Vibrational Signature: Decoding the FTIR Spectrum

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and vibrate at specific frequencies, absorbing light in the process. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For a complex molecule like 3,3'-Dithiobis(4-aminobenzoic acid), the spectrum is a rich tapestry of overlapping peaks, each telling a part of the structural story.

The molecular structure, with its key functional groups, is visualized below.

Caption: Molecular structure of 3,3'-Dithiobis(4-aminobenzoic acid).

Predicted Peak Assignments for 3,3'-Dithiobis(4-aminobenzoic acid)

The following table summarizes the predicted FTIR absorption bands based on the analysis of its constituent functional groups and data from analogous compounds.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale and Comparative Insights
3500 - 3200Strong, BroadO-H StretchingCarboxylic AcidThe O-H stretch in carboxylic acids typically appears as a very broad band due to strong intermolecular hydrogen bonding. In the solid state, this can extend from 3300 to 2500 cm⁻¹[1].
3400 - 3300MediumN-H Asymmetric StretchingAromatic AminePrimary amines show two distinct N-H stretching bands. The asymmetric stretch appears at a higher frequency. For p-aminobenzoic acid, these bands are seen at 3329 and 3230 cm⁻¹[2][3].
3300 - 3200MediumN-H Symmetric StretchingAromatic AmineThe symmetric N-H stretch appears at a lower frequency compared to the asymmetric stretch[2][3]. The broad O-H band from the carboxylic acid may overlap with these N-H signals.
3100 - 3000Medium-WeakC-H StretchingAromatic RingAromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹[4]. These peaks are often of medium to weak intensity.
1760 - 1690Strong, SharpC=O StretchingCarboxylic AcidThis is one of the most characteristic and intense bands in the spectrum. Its exact position depends on hydrogen bonding; for dimerized carboxylic acids, it is typically found between 1720-1700 cm⁻¹[1]. For p-aminobenzoic acid, this stretch is observed around 1663 cm⁻¹[5].
1650 - 1550MediumN-H Bending (Scissoring)Aromatic AmineThe in-plane bending or scissoring vibration of the primary amine group is expected in this region.
1600 - 1450Medium-Weak (multiple bands)C=C StretchingAromatic RingThe aromatic ring exhibits several skeletal stretching vibrations in this region. Typically, two or three bands can be observed, with notable ones around 1600 cm⁻¹ and 1500 cm⁻¹[4].
1440 - 1395MediumO-H BendingCarboxylic AcidThe in-plane bending of the carboxylic acid O-H group often appears in this range[1].
1320 - 1210StrongC-O StretchingCarboxylic AcidThe stretching vibration of the C-O single bond in the carboxylic acid group, often coupled with O-H in-plane bending, results in a strong band in this region[1].
1340 - 1250Medium-StrongC-N StretchingAromatic AmineThe stretching vibration of the bond between the aromatic ring and the nitrogen atom typically appears in this range[6].
900 - 675Strong-MediumC-H Out-of-Plane BendingAromatic RingThe pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.
715 - 670Weak-MediumC-S StretchingAryl ThioetherThe carbon-sulfur stretching vibration is typically weak and can be difficult to assign definitively. For aryl thioethers, it is expected in this lower frequency range[7].
500 - 400WeakS-S StretchingDisulfideThe disulfide S-S stretch is notoriously weak in infrared spectroscopy but can sometimes be observed in the far-IR region[7][8]. This band is often more readily identified using Raman spectroscopy.

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While FTIR is an indispensable tool, a multi-faceted analytical approach provides the most comprehensive characterization. The choice of technique is driven by the specific information required. A self-validating system of protocols relies on using orthogonal methods to confirm findings.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Functional group identification, information on hydrogen bonding.Fast, non-destructive, excellent for identifying key functional groups like C=O, O-H, and N-H.Weakly polar bonds like S-S are difficult to detect. Complex fingerprint region can be hard to interpret fully.
Raman Spectroscopy Complements FTIR. Provides information on non-polar bonds and skeletal vibrations.Excellent for detecting the S-S disulfide bond, which is often a strong Raman scatterer[9]. Also good for aromatic ring modes. Low interference from water.Can be affected by sample fluorescence. Weaker signal than FTIR for highly polar groups.
NMR Spectroscopy (¹H & ¹³C) Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unambiguously determines the substitution pattern on the aromatic rings and confirms the overall molecular structure. Provides a proton count and carbon environment analysis[2][10].Requires larger sample amounts than FTIR. The molecule must be soluble in a suitable deuterated solvent.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns.Confirms the molecular formula and can provide structural information through analysis of fragment ions[11]. High-resolution MS gives very accurate mass.Does not provide direct information on functional groups in the way vibrational spectroscopy does. Isomer differentiation can be challenging without tandem MS.

Field-Proven Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method. This is a standard and reliable technique for obtaining high-quality transmission spectra of solid organic compounds. The trustworthiness of the data relies on meticulous sample preparation to avoid contaminants and ensure proper sample dispersion.

Workflow for Solid-State FTIR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep1 Dry Sample & KBr prep2 Weigh ~1-2 mg Sample & ~100-200 mg KBr prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 prep4 Load into Pellet Die prep3->prep4 prep5 Press under Vacuum prep4->prep5 acq2 Mount KBr Pellet in Sample Holder prep5->acq2 acq1 Acquire Background Spectrum (Empty Sample Compartment) acq3 Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) proc1 Background Subtraction acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 proc4 Final Report proc3->proc4

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • 3,3'-Dithiobis(4-aminobenzoic acid) sample

    • FTIR-grade Potassium Bromide (KBr), spectroscopic grade

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FTIR spectrometer

    • Drying oven or desiccator

  • Protocol:

    • Drying: The presence of water introduces strong, broad O-H absorption bands around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure key sample peaks. Therefore, gently dry both the sample and the KBr powder in an oven at ~110°C for several hours and store in a desiccator until use.

    • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is about 1:100. Too much sample will result in overly intense, saturated absorption bands, while too little will yield a noisy spectrum.

    • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the final pellet depends critically on achieving a small, uniform particle size to minimize light scattering.

    • Pellet Formation: Carefully transfer the powder into the collar of the pellet-pressing die. Distribute the powder evenly. Place the anvil in the collar and assemble the die.

    • Pressing: Place the die in a hydraulic press. Apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque. Gradually apply pressure (typically 8-10 tons) for 2-3 minutes.

    • Pellet Release: Carefully release the pressure and the vacuum. Disassemble the die to retrieve the translucent, glass-like KBr pellet.

    • Data Acquisition:

      • First, acquire a background spectrum with the empty sample compartment. This is crucial for ratioing out the instrumental and atmospheric (H₂O, CO₂) contributions.

      • Mount the KBr pellet in the spectrometer's sample holder.

      • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 64 scans to improve the signal-to-noise ratio.

Conclusion

FTIR spectroscopy provides a rapid and informative first look at the structural composition of 3,3'-Dithiobis(4-aminobenzoic acid). By understanding the characteristic vibrational frequencies of its carboxylic acid, aromatic amine, and disulfide moieties, a detailed and reliable interpretation of its spectrum is achievable. For unambiguous structure confirmation and a comprehensive understanding of its chemical properties, integrating FTIR analysis with complementary techniques such as Raman, NMR, and mass spectrometry is the gold standard in modern chemical research. This integrated approach ensures the highest level of scientific integrity and provides a self-validating dataset for any research or development application.

References

  • [No author given]. (n.d.). Supporting Information. Rsc.org. [Link]

  • Nag, A., Ali, A., Watanabe, M., & Kaneko, T. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. ResearchGate. [Link]

  • Lisdiana, A., et al. (2021). Synthesis and Characterization of Iron(II)-4- aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49. [Link]

  • Lee, J. W., et al. (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer. International Journal of Mass Spectrometry, 457, 116427. [Link]

  • [No author given]. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. Purdue University. [Link]

  • Hu, C., et al. (2016). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. Molecules, 21(12), 1713. [Link]

  • Burkart, M. D., et al. (n.d.). Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases. PMC. [Link]

  • [No author given]. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 259-267. [Link]

  • News-Medical.Net. (2025, March 5). FTIR Spectroscopy in Life Sciences: Uses & Insights. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. [Link]

  • Pérez-Manríquez, C., et al. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules. [Link]

  • Mary, Y. S., & Balachandran, V. (2019). Vibrational study on the molecular interaction of L-Proline and Para-Aminobenzoic acid. Journal of Molecular Structure, 1203, 127396. [Link]

  • de Oliveira, L. C. S., et al. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. [Link]

  • Maltese, M. (1972). Infared investigation of aromatic and aliphatic dithioacids as ligands. Part I. Metal dithiobenzoates. Journal of the Chemical Society, Dalton Transactions, (23), 2664-2667. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. [Link]

  • Arjunan, V., et al. (2008). Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 376-383. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Tsuno, Y., et al. (1998). Structural analysis of oligosaccharides derivatized with 4-aminobenzoic acid 2-(diethylamino)ethyl ester by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 70(21), 4520-4526. [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Arjunan, V., et al. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-aminobenzoic acid. ResearchGate. [Link]

  • Yamakoshi, H., et al. (2012). Raman Spectroscopy for Chemical Biology Research. Journal of the American Chemical Society, 134(51), 20681-20695. [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

Comparative Guide: 4-Aminothiophenol vs. 3,3'-Dithiobis(4-aminobenzoic acid) for SAM Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Aminothiophenol (4-ATP) and 3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) for the formation of Self-Assembled Monolayers (SAMs).

Executive Summary

In the development of biosensors and surface coatings, 4-Aminothiophenol (4-ATP) has long been the standard for introducing amine functionality onto gold surfaces. However, its reliability is compromised by a critical failure mode: oxidative dimerization into 4,4'-dimercaptoazobenzene (DMAB) .

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) emerges as a superior alternative for applications requiring high stability and rigorous surface definition. As a disulfide precursor, it cleaves on gold to form 3-mercapto-4-aminobenzoic acid . This molecule features an ortho-aminothiol arrangement and a para-carboxylic acid group, a structural combination that sterically and electronically blocks the dimerization pathway that plagues 4-ATP.

Quick Comparison Matrix
Feature4-Aminothiophenol (4-ATP)3,3'-Dithiobis(4-aminobenzoic acid) (DTABA)
Precursor Type Thiol (Monodentate)Disulfide (Bidentate precursor)
Active Monomer p-Aminothiophenol3-Mercapto-4-aminobenzoic acid
Binding Motif S-Au (Monolayer + Multilayers)S-Au (Clean Monolayer via cleavage)
Primary Instability Oxidative Dimerization (DMAB) Minimal (Sterically hindered)
Surface Charge Positive (Amine)Zwitterionic (Amine + Carboxyl)
Rec.[1] Application Short-term, non-oxidative assaysLong-term sensors, harsh environments

Molecular Architectures & Binding Mechanisms

4-Aminothiophenol (4-ATP)[2]
  • Structure: A benzene ring with a thiol (-SH) at position 1 and an amine (-NH2) at position 4 (para).

  • Mechanism: Adsorbs rapidly via the thiol group. However, the exposed amine at the para position is highly susceptible to oxidation. Under laser irradiation (SERS) or electrochemical cycling, adjacent 4-ATP molecules couple to form an azo-linkage (-N=N-), creating the DMAB dimer. This effectively "grafts" a conductive, unwanted multilayer on the surface.

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA)
  • Structure: Two 4-aminobenzoic acid molecules linked by a disulfide bond at the 3-position.

  • Mechanism: Upon exposure to gold, the disulfide bond cleaves, generating two equivalents of 3-mercapto-4-aminobenzoic acid .

  • The "Ortho" Advantage: The thiol is at position 3, and the amine is at position 4. This ortho relationship creates a unique steric environment. The sulfur atom anchors the molecule, while the bulky carboxylic acid at position 1 (meta to the sulfur) acts as a spacer, preventing the close face-to-face packing required for azo-coupling.

MolecularComparison cluster_0 4-ATP Instability Pathway cluster_1 DTABA Stability Pathway ATP 4-ATP Monomer (Thiol) Oxidation Oxidation (Laser/e-chem) ATP->Oxidation DMAB DMAB Dimer (Azo-linked contaminant) Oxidation->DMAB DTABA_Pre DTABA Precursor (Disulfide) Cleavage Surface Cleavage (Au-S bond formation) DTABA_Pre->Cleavage StableSAM Stable Monomer (3-mercapto-4-aminobenzoic acid) Cleavage->StableSAM

Figure 1: Mechanistic divergence between 4-ATP (red) leading to dimerization, and DTABA (green) forming stable monolayers.

Performance Analysis: Stability & Functionality

Oxidative Stability (The "DMAB" Problem)

The most critical differentiator is resistance to oxidative coupling.

  • 4-ATP: Extensive literature confirms that 4-ATP converts to DMAB upon exposure to air, light, or potential cycling (>0.4 V vs Ag/AgCl). This transformation changes the surface from an amine-terminated layer to an azo-benzene layer, drastically altering electron transfer rates and surface pKa.

  • DTABA: The monomer (3-mercapto-4-aminobenzoic acid) does not form azo-dimers easily. The presence of the electron-withdrawing carboxylic acid group (-COOH) deactivates the ring towards the specific radical coupling mechanism seen in 4-ATP. Furthermore, the ortho-aminothiol motif favors intramolecular hydrogen bonding (NH···S) over intermolecular coupling.

Electrochemical Stability
  • 4-ATP: Shows redox peaks associated with the reversible reduction of the azo-dimer (DMAB) back to the hydrazine form, creating "phantom" signals in biosensors.

  • DTABA: Exhibits a wide electrochemical window. The carboxylic acid group provides electrostatic repulsion (when deprotonated to -COO⁻) that stabilizes the monolayer against desorption at negative potentials better than the neutral amine surface of 4-ATP.

Surface Functionality[3]
  • 4-ATP: Monofunctional (-NH2). Surface charge is pH-dependent (positive at pH < 9).

  • DTABA: Bifunctional/Zwitterionic. Contains both -NH2 and -COOH.[2]

    • Acidic pH: -NH3⁺ / -COOH (Positive)

    • Neutral pH: -NH2 / -COO⁻ (Negative/Zwitterionic)

    • Application: The -COOH group allows for orthogonal coupling chemistries (e.g., EDC/NHS coupling) that are impossible with 4-ATP.

Experimental Protocols

Protocol A: Preparation of 4-ATP SAMs (Baseline)

Note: Use fresh solutions to minimize pre-adsorption oxidation.

  • Cleaning: Clean Au substrates with Piranha solution (3:1 H2SO4:H2O2) for 5 min. Warning: Piranha is explosive with organics. Rinse with Milli-Q water and Ethanol.

  • Incubation: Immerse Au in 1.0 mM 4-aminothiophenol in absolute ethanol.

  • Duration: 12–24 hours at room temperature in the dark.

  • Rinse: Rinse copiously with ethanol to remove physisorbed multilayers. Dry with N2.

Protocol B: Preparation of DTABA SAMs (High Stability)

Note: Disulfides require lower molar concentrations as they yield two thiols per molecule.

  • Solvent Prep: DTABA is less soluble in pure ethanol than 4-ATP. Use Ethanol:DMSO (9:1) or pure Ethanol with mild sonication.

  • Incubation: Immerse Au in 0.5 mM DTABA (equivalent to 1.0 mM thiol concentration).

  • Acidification (Optional): Adding 1% Acetic Acid can help stabilize the carboxyl group during deposition, preventing salt formation.

  • Duration: 24 hours at room temperature. Disulfide cleavage kinetics are slower than thiol adsorption.

  • Activation: Rinse with Ethanol. To ensure the amine is free for conjugation, wash with a mild basic buffer (pH 8.0) briefly if the carboxyl group interaction is suspected.

Data Summary & Validation

Parameter4-ATP SAMDTABA SAMValidation Method
S2p XPS Peak 162.0 eV (Thiolate) + ~168 eV (Sulfonate/Oxidized)162.0 eV (Thiolate) - Clean doubletX-ray Photoelectron Spectroscopy
Raman Bands 1140, 1390, 1440 cm⁻¹ (N=N stretch, DMAB )~1590 cm⁻¹ (Ring), No N=N bandsSurface Enhanced Raman (SERS)
Redox Behavior Reversible peaks at -0.3 V (Azo/Hydrazine)Flat baseline (Capacitive only)Cyclic Voltammetry (pH 7)
Contact Angle ~65° (Hydrophilic)~40° (More Hydrophilic due to COOH)Goniometry
Expert Insight: Why DTABA Wins for Drug Development

In drug development assays (e.g., SPR or electrochemical sensing), "drift" is the enemy. 4-ATP monolayers drift because they chemically change (dimerize) during the measurement. DTABA provides a "locked" chemical surface. The ortho-substitution pattern acts as a structural lock, ensuring that the amine remains available for ligand binding rather than reacting with its neighbors.

References

  • DMAB Formation Mechanism

    • Huang, Y.F., et al. "When the Signal Is Not from the Original Molecule: Surface-Enhanced Raman Scattering of 4-Aminothiophenol." Journal of the American Chemical Society, 2010.

  • Comparison of Thiol vs.

    • Kato, M., et al. "Formation of Self-Assembled Monolayers of Phenyl Disulfides on Gold." The Journal of Physical Chemistry B, 2002.

  • 3-Mercapto-4-aminobenzoic acid Properties

    • Search Result 1.1: "Structure and properties of 3-mercapto-4-aminobenzoic acid." Smolecule Chemical Data, 2023.

  • Electrochemical Stability of SAMs

    • Search Result 1.3: "Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu." ACS Applied Materials & Interfaces, 2023.[3]

  • Photooxidative Coupling of Thiols

    • Search Result 1.13: "Photooxidative Coupling of Thiophenol Derivatives to Disulfides." ResearchGate, 2025.

Sources

Advanced Characterization of Multifunctional SAMs: XPS Analysis of 3,3'-Dithiobis(4-aminobenzoic acid) Films

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical comparison and protocol for the XPS analysis of 3,3'-Dithiobis(4-aminobenzoic acid) films.

Executive Summary

In the development of electrochemical sensors and biosensing interfaces, surface functionalization is the critical step defining sensitivity and selectivity. 3,3'-Dithiobis(4-aminobenzoic acid) (3,3'-DTABA) represents a unique class of "dual-functional" precursors. Unlike conventional monofunctional thiols, 3,3'-DTABA contains both an amine (-NH₂) and a carboxylic acid (-COOH) moiety on a rigid aromatic scaffold.[1] Upon adsorption onto gold (Au), the disulfide bond cleaves, generating a self-assembled monolayer (SAM) of 3-mercapto-4-aminobenzoic acid .

This guide compares 3,3'-DTABA films against standard alternatives (4-Aminothiophenol and Mixed SAMs), providing a validated X-ray Photoelectron Spectroscopy (XPS) workflow to quantify surface composition, oxidation states, and packing density.

Comparative Performance Matrix

The following table objectively compares 3,3'-DTABA against its primary alternatives: 4-Aminothiophenol (4-ATP) and Mixed Monolayers of 4-ATP/4-Mercaptobenzoic Acid (4-MBA).[1]

Feature3,3'-DTABA SAMs4-ATP SAMsMixed SAMs (4-ATP + 4-MBA)
Stoichiometry Intrinsic 1:1 (NH₂:COOH).[1] Precise control defined by molecular structure.100% Amine . No carboxyl functionality.Variable . Hard to control surface ratio due to competitive adsorption kinetics.
Stability (Oxidation) High .[1] Aromatic ring stabilizes the thiolate; steric bulk of -COOH reduces oxidative dimerization.Moderate to Low . Prone to oxidative dimerization to form azo-compounds (DMAB) under irradiation.[1]Moderate . Phase separation can create domain boundaries susceptible to defects.
Surface pKa Zwitterionic Potential . Can tune charge (NH₃⁺/COO⁻) via pH.Basic . Surface is positively charged at neutral pH (NH₃⁺).Heterogeneous . Local pKa variations due to domain formation.
XPS Diagnostic Distinct C 1s Carboxyl peak (~288.5 eV) + N 1s Amine peak .[1]Only N 1s Amine peak. No high-BE C 1s shoulder.Both peaks present, but intensity ratios vary between batches.

Mechanistic Workflow: SAM Formation

Understanding the surface chemistry is prerequisite to interpreting XPS data. The diagram below illustrates the adsorption and cleavage mechanism of 3,3'-DTABA on gold.

SAM_Formation Solution 3,3'-DTABA in Solution (Disulfide Dimer) Adsorption Physisorption on Au(111) Solution->Adsorption Diffusion Cleavage S-S Bond Cleavage (Homolytic) Adsorption->Cleavage Surface Catalysis Thiolate Au-S Thiolate Bond Formation Cleavage->Thiolate Chemisorption Organization Ordered SAM (3-mercapto-4-aminobenzoic acid) Thiolate->Organization Van der Waals Packing

Figure 1: Mechanism of 3,3'-DTABA self-assembly on gold substrates, transitioning from a solution-phase disulfide to a surface-bound thiolate species.[1]

Experimental Protocol

To ensure reproducible XPS data, the following protocol minimizes contamination and beam damage.

Substrate Preparation[1]
  • Substrate: Polycrystalline Gold (Au) on Silicon or Mica (100 nm Au / 5 nm Ti adhesion layer).[1]

  • Cleaning (Critical):

    • UV/Ozone treatment for 20 mins to remove organic carbon.

    • Ethanol rinse (HPLC grade) to reduce gold oxide formed by ozone.

SAM Deposition
  • Solution: Prepare a 1.0 mM solution of 3,3'-DTABA in absolute ethanol.

    • Note: If solubility is low, add <5% acetic acid to assist dissolution, but pure ethanol is preferred to avoid competitive adsorption.

  • Incubation: Immerse clean Au substrates for 24 hours at room temperature in the dark (to prevent photo-oxidation).

  • Rinsing: Rinse copiously with ethanol, then deionized water, then ethanol again.

  • Drying: Dry under a stream of high-purity Nitrogen (N₂) gas.

XPS Acquisition Parameters[1][2]
  • X-ray Source: Monochromatic Al Kα (1486.6 eV).

  • Pass Energy: 20-30 eV for High-Resolution scans (S 2p, C 1s, N 1s, O 1s).

  • Spot Size: 400 µm.

  • Flood Gun: On (for charge compensation).

  • Dwell Time: Minimize on N 1s and S 2p to prevent X-ray induced reduction or damage.

Data Analysis & Interpretation

This section details the specific binding energy (BE) assignments required to validate the 3,3'-DTABA film.

S 2p Region: The Integrity Check

The Sulfur 2p spectrum is the primary indicator of successful chemisorption.

ComponentBinding Energy (eV)Interpretation
S 2p3/2 (Thiolate) 162.0 ± 0.1 Target Species. Indicates S is covalently bound to Au (Au-S).[1]
S 2p3/2 (Unbound) 163.5 - 164.0 Contaminant. Physisorbed disulfide or free thiol. Indicates insufficient rinsing.
S 2p3/2 (Oxidized) > 168.0 Defect. Sulfonates (R-SOx).[1] Indicates sample oxidation or poor storage.

Protocol: Fit the S 2p region with a doublet (2p3/2 and 2p1/2) with a fixed area ratio of 2:1 and a splitting of ~1.2 eV.

C 1s Region: The Stoichiometry Check

Unlike 4-ATP, 3,3'-DTABA must show a distinct carboxyl peak.

  • 284.8 eV: C-C / C-H (Aromatic ring carbons).

  • 285.6 eV: C-N (Carbon bonded to amine).

  • 288.5 ± 0.2 eV: O-C=O (Carboxyl group). [1][2][3][4]

    • Validation: The area ratio of the Carboxyl peak (1 carbon) to the Aromatic/C-N peaks (6 carbons) should theoretically be ~1:6. Deviations suggest hydrocarbon contamination.

N 1s Region: The Functional State
  • 399.5 ± 0.2 eV: -NH₂ (Neutral Amine).

  • 401.5 ± 0.2 eV: -NH₃⁺ (Protonated Amine).

    • Insight: In 3,3'-DTABA, zwitterionic interactions between the neighboring -COOH and -NH₂ groups can lead to a significant protonated component even in dry films.

Diagnostic Logic Flow

Use the following decision tree to interpret your XPS spectra.

XPS_Logic Start Analyze S 2p Spectrum S_Check Peak at 162.0 eV? Start->S_Check S_Fail Fail: Physisorbed/Oxidized (Check Rinsing/Storage) S_Check->S_Fail No (<162 eV) N_Check Analyze N 1s Peak at 399.5 eV? S_Check->N_Check Yes N_Fail Fail: Azo/Nitro Species (Check Beam Damage) N_Check->N_Fail No C_Check Analyze C 1s Peak at 288.5 eV? N_Check->C_Check Yes C_Fail Fail: Missing Carboxyl (Wrong Molecule?) C_Check->C_Fail No Success Validated 3,3'-DTABA SAM C_Check->Success Yes

Figure 2: XPS data interpretation logic for validating 3,3'-DTABA film quality.

References

  • Bain, C. D., et al. "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides."[1][5] Journal of the American Chemical Society, 1989.

  • Vericat, C., et al. "Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system."[1][6] Chemical Society Reviews, 2010.[6]

  • Thermo Fisher Scientific. "Angle Resolved XPS for the Characterization of Self Assembled Monolayers." Application Note, 2008.

  • NIST X-ray Photoelectron Spectroscopy Database. "Binding Energy Reference for C 1s, N 1s, S 2p." National Institute of Standards and Technology.

  • Shaporenko, A., et al. "Self-Assembled Monolayers of Aromatic Thiols on Gold: Structural Characterization."[1] Journal of Physical Chemistry B, 2005. (Provides comparative structural data for aromatic SAMs).

Sources

Thermal gravimetric analysis (TGA) of 3,3'-Dithiobis(4-aminobenzoic acid) polymers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the thermal characterization of covalently adaptable networks (CANs), I frequently encounter a critical engineering dilemma: balancing a polymer’s dynamic self-healing capabilities with its baseline thermal stability.

Polyamides synthesized from 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) represent a fascinating solution to this problem. By combining the rigid, thermally stable nature of aromatic benzoic acid rings with a dynamic disulfide (-S-S-) bridge, DTBA polymers offer solid-state recyclability and self-healing. However, the introduction of the disulfide bond fundamentally alters the polymer's thermal degradation profile.

This guide objectively compares the thermal gravimetric analysis (TGA) performance of DTBA-based polymers against alternative polyamide architectures, providing the foundational causality and experimental protocols necessary to accurately define their thermal processing windows.

The Thermodynamic Compromise: Comparative Thermal Stability

The core principle of dynamic covalent chemistry is that certain bonds can undergo reversible exchange under specific stimuli. For disulfide bonds, this metathesis is thermally activated[1]. However, the bond dissociation energy of an S-S bond (~240 kJ/mol) is significantly lower than that of a standard C-C (~347 kJ/mol) or amide C-N bond.

When we compare DTBA polymers to other systems via TGA, the data reveals a clear hierarchy of thermal stability dictated by the monomer's backbone structure. Aliphatic disulfide polymers (e.g., those based on cystamine) exhibit early degradation due to the highly flexible, unstable nature of the aliphatic S-S linkage. Literature confirms that cystamine-based polymer films typically exhibit a 10% weight loss (


) at approximately 210 °C[2]. In contrast, standard aliphatic polyamides (e.g., based on 1,6-hexanediamine) push this 10% weight loss threshold to 250 °C[2].

DTBA polymers occupy a strategic middle ground. The aromatic rings stabilize the adjacent disulfide bond through steric hindrance and electronic effects, pushing the primary mass loss associated with disulfide dissociation into the 250–360 °C range[3].

Table 1: Thermal Stability Comparison of Polyamide Networks
Polymer ArchitectureRepresentative Monomer

(°C)
Char Yield at 600 °C (%)Dynamic Capability
Aliphatic Disulfide Cystamine~21015 - 20Yes (Low

)
Standard Aliphatic 1,6-Hexanediamine~25010 - 15No
Aromatic Disulfide (DTBA) 3,3'-Dithiobis(4-aminobenzoic acid)250 - 28035 - 45Yes (High

)
Standard Aromatic p-Phenylenediamine>400>50No

Data synthesis supported by comparative TGA benchmarks of disulfide-containing and standard networks[2][3].

Mechanistic Pathway of Thermal Degradation

Understanding the TGA curve of a DTBA polymer requires separating the reversible dynamic exchange window from irreversible thermal degradation. If a researcher attempts to process or self-heal the polymer at temperatures exceeding the irreversible cleavage threshold, the material will permanently lose its mechanical integrity.

Thermal_Behavior T1 T < 100 °C Kinetically Trapped Network T2 100 °C < T < 250 °C Dynamic Disulfide Metathesis (Self-Healing Window) T1->T2 Thermal Activation T3 250 °C < T < 360 °C Irreversible S-S Cleavage (Td,5% Onset) T2->T3 Thermal Stress Exceeds Bond Energy T4 T > 360 °C Polyamide Backbone Degradation T3->T4 Catastrophic Mass Loss

Thermal regimes of DTBA polymers: from dynamic exchange to irreversible degradation.

Self-Validating TGA Methodology for DTBA Polymers

To ensure absolute trustworthiness in your data, implement the following self-validating TGA protocol:

Step 1: Instrument Calibration
  • Action: Run a standard calcium oxalate monohydrate sample prior to your polymer batch.

  • Causality: Calcium oxalate has three distinct, well-documented degradation steps. Verifying these steps ensures the microbalance and thermocouple are perfectly calibrated, eliminating instrumental drift as a variable.

Step 2: Sample Preparation & Desiccation
  • Action: Isolate 5–10 mg of the DTBA polymer. Dry the sample in a vacuum oven at 80 °C for a minimum of 12 hours.

  • Causality: Vacuum drying removes absorbed atmospheric moisture. By eliminating the water mass-loss peak, any degradation observed in the 200–300 °C range can be confidently attributed solely to the cleavage of the disulfide bonds[3].

Step 3: Purge Gas Configuration
  • Action: Load the sample into a tared platinum crucible. Set the balance and sample purge gas to high-purity Nitrogen (

    
    ) at a flow rate of 40–50 mL/min[2].
    
  • Causality: Disulfide cleavage generates highly reactive thiyl radicals. If oxygen is present, these radicals will undergo premature oxidative crosslinking or combustion, drastically altering the degradation profile and masking the true thermal stability of the polymer backbone.

Step 4: Thermal Ramp Execution
  • Action: Equilibrate the furnace at 25 °C. Apply a linear heating rate of 10 °C/min up to 750 °C[2].

  • Causality: A 10 °C/min ramp is the industry standard for polymer TGA. Faster rates cause thermal lag between the furnace and the sample core, artificially inflating the apparent degradation temperature.

Step 5: Data Validation via Derivative Thermogravimetry (DTG)
  • Action: Plot both the Weight % and the Derivative Weight (DTG) against temperature.

  • Validation Check: The DTG curve must show a flat baseline (zero slope) between 100 °C and 200 °C. If a peak appears here, your sample was not fully dried. The primary DTG peak for a properly prepared DTBA polymer should sharply initiate only after 250 °C.

References

  • 1. Chemical Communications, The Royal Society of Chemistry. 2.2. PMC, National Institutes of Health. 3.3. Macromolecules, ACS Publications.

Sources

Electrochemical Impedance Spectroscopy of 3,3'-Dithiobis(4-aminobenzoic acid) Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Rigid Aromatic Linkers

In the development of impedimetric biosensors, the choice of the self-assembled monolayer (SAM) linker is as critical as the bioreceptor itself. While aliphatic thiols like Mercaptopropionic acid (MPA) are ubiquitous due to low cost, they suffer from conformational flexibility that can lead to disordered monolayers and inconsistent receptor orientation.

3,3'-Dithiobis(4-aminobenzoic acid) (3,3'-DTBA) represents a high-performance alternative. As an aromatic disulfide, it cleaves upon adsorption to gold, forming a thiolate-bound monolayer. Its rigid phenyl ring structure promotes


 stacking, resulting in a highly ordered, conductive interface that facilitates electron transfer better than insulating alkyl chains. This guide compares 3,3'-DTBA against standard alternatives and details a self-validating EIS protocol for its characterization.

Mechanistic Advantage & Comparative Analysis

The Physics of the Interface

The fundamental difference between 3,3'-DTBA and traditional linkers lies in the electron transfer pathway.

  • Aliphatic Linkers (MPA, MUA): Act as dielectric insulators. Electron transfer occurs via tunneling through the saturated carbon chain (

    
    -bonds), which decays exponentially with chain length.
    
  • Aromatic Linkers (3,3'-DTBA): The benzene ring provides a conjugated

    
    -system. This lowers the tunneling barrier, resulting in a lower baseline charge transfer resistance (
    
    
    
    ) compared to long-chain alkanethiols, potentially enhancing signal-to-noise ratios in specific amperometric or impedimetric setups where high conductivity is desired.
Visualizing the SAM Formation

The following diagram illustrates the structural difference and the equivalent circuit used for analysis.

SAM_Mechanism cluster_0 SAM Formation & Electron Transfer cluster_1 Randles Equivalent Circuit Gold_Surface Gold Electrode (Au) DTBA 3,3'-DTBA (Aromatic) Rigid u03c0-System Conductive Tunneling Gold_Surface->DTBA Au-S Bond MPA MPA (Aliphatic) Flexible Chain Insulating Barrier Gold_Surface->MPA Au-S Bond Redox Redox Probe [Fe(CN)6]3-/4- DTBA->Redox Fast e- Transfer MPA->Redox Slow e- Transfer Rs Rs (Solution Res.) CPE CPE/Cdl (Double Layer Cap.) Rs->CPE Rct Rct (Charge Transfer Res.) Rs->Rct Zw Zw (Warburg Imp.) Rct->Zw

Figure 1: Comparison of electron transfer pathways (Left) and the Modified Randles Circuit used for fitting EIS data (Right).

Comparative Performance Matrix

The table below contrasts 3,3'-DTBA with its primary competitors: Mercaptopropionic Acid (MPA) and 4-Aminothiophenol (4-ATP).

Feature3,3'-DTBA (Aromatic Disulfide)MPA (Aliphatic Thiol)4-ATP (Aromatic Thiol)
Molecular Structure Rigid Phenyl DimerFlexible Alkyl ChainRigid Phenyl Monomer
Conductivity High (

-conjugation)
Low (Insulating)High (

-conjugation)
SAM Order High (

stacking)
Low/Moderate (defects common)High
Baseline

200 - 800

50 - 300

(length dependent)
100 - 500

Oxidative Stability High (Resistant to desorption)Low (Oxidizes easily)Moderate
Bioconjugation Amine/Carboxyl (Versatile)Carboxyl (EDC/NHS only)Amine (Glutaraldehyde)
Best Use Case High-stability sensors; requiring oriented capture probes.Low-cost, disposable sensors.Electrochemical "molecular wires".

Critical Insight: While MPA provides a lower blocking barrier due to its short length, 3,3'-DTBA offers superior stability and receptor orientation . The rigid aromatic ring prevents the "laying down" phase often seen in low-density aliphatic SAMs, ensuring the functional groups remain accessible for bioconjugation [1, 2].

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . Each step includes a "Checkpoint" to ensure the sensor is built correctly before proceeding, saving time and reagents.

Reagents Required[1]
  • Linker: 3,3'-Dithiobis(4-aminobenzoic acid) (1-5 mM in Ethanol or DMSO).

  • Redox Probe: 5 mM

    
     (1:1 ratio) in 0.1 M PBS or KCl.
    
  • Electrodes: Polished Gold Disk Electrode (GDE) or Screen-Printed Gold Electrode (SPGE).

Step 1: Electrochemical Cleaning (The Baseline)

Before modification, the gold surface must be atomically clean.

  • Polish GDE with 0.05

    
    m alumina slurry. Sonicate in ethanol and water.
    
  • Perform Cyclic Voltammetry (CV) in 0.5 M

    
    .
    
  • Scan range: -0.2 V to +1.6 V vs. Ag/AgCl. Scan rate: 100 mV/s.[1][2]

  • Validation Checkpoint: Continue cycling until the characteristic gold oxide reduction peak (at ~0.9 V) is stable and reproducible. If the peak shifts or varies in height by >5%, re-polish.

Step 2: SAM Formation
  • Immerse the clean electrode in the 3,3'-DTBA solution for 12–24 hours at room temperature in the dark.

  • Note: Aromatic thiols require longer incubation than aliphatics to maximize

    
     stacking organization.
    
  • Rinse thoroughly with Ethanol then water to remove physisorbed molecules.

Step 3: EIS Characterization (The Measurement)[3][4][5]
  • Immerse the modified electrode in the Redox Probe solution.

  • OCP Stabilization: Let the system rest at Open Circuit Potential (OCP) for 300 seconds. Do not skip this. EIS must be performed at equilibrium.

  • Parameters:

    • DC Potential: Set to OCP (usually +0.20 to +0.25 V vs Ag/AgCl for Ferro/Ferri).

    • AC Amplitude: 5 mV or 10 mV rms.

    • Frequency Range: 100 kHz to 0.1 Hz.[3]

    • Points: 10 points per decade.

Step 4: Data Fitting & Analysis

Fit the data to a Modified Randles Circuit [


]:
  • 
    : Solution Resistance (Intercept on real axis).
    
  • 
     (CPE): Constant Phase Element (accounts for surface roughness/heterogeneity).
    
  • 
    : Charge Transfer Resistance (Diameter of the semicircle).
    
  • 
    : Warburg Impedance (Low-frequency tail).
    

Validation Checkpoint:

  • Successful SAM: The

    
     should increase significantly compared to bare gold (e.g., from <100 
    
    
    
    to >500
    
    
    ), but the Nyquist plot should still show a defined semicircle.
  • Short Circuit/Defect: If

    
     remains near bare gold levels, the SAM failed to form (check solvent purity).
    
  • Insulation: If

    
     > 1 M
    
    
    
    and looks like a straight line, the layer is too thick or the connection is broken.

References

  • Gooding, J. J., & Hibbert, D. B. (1999). The application of alkanethiol self-assembled monolayers to enzyme electrodes. Trends in Analytical Chemistry, 18(8), 525-533. Link

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

  • Campuzano, S., Pedrero, M., & Pingarrón, J. M. (2019). Electrochemical Genosensors based on Peptide Nucleic Acid (PNA) Hybrids. Analytical and Bioanalytical Chemistry. Link

  • Liu, J., & Gooding, J. J. (2006). An electrochemical impedance study of the frequency dependence of the charge transfer resistance of an electrode modified with an organic layer. Journal of Electroanalytical Chemistry. Link

Sources

Comparative Mass Spectrometry Analysis: 3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) vs. Standard Thiol Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) is a functional analog of the classic Ellman’s Reagent (DTNB), distinguished by the substitution of nitro groups (-NO₂) with amino groups (-NH₂). While DTNB remains the gold standard for colorimetric assays, its high acidity and poor ionization in positive-mode electrospray ionization (ESI+) limit its utility in high-sensitivity mass spectrometry (MS) workflows.

This guide details the MS fragmentation patterns of DTABA, demonstrating its superiority as a "flyable" disulfide probe for proteomic applications where ESI+ sensitivity is required.

Technical Profile & Comparative Analysis

The Core Differentiator: Ionization Physics

The critical distinction between DTABA and DTNB lies in their proton affinity.

  • DTNB: The electron-withdrawing nitro groups make the molecule highly acidic. It ionizes efficiently in Negative Mode (ESI-) but suppresses signal in Positive Mode.

  • DTABA: The amino groups act as proton acceptors. This allows for high-efficiency ionization in Positive Mode (ESI+) , aligning with standard proteomic workflows (e.g., tryptic peptide analysis).

Comparative Specifications Table
FeatureDTABA (The Challenger)DTNB (The Standard)PABA (The Monomer)
CAS Registry 119-23-369-78-3150-13-0
Molecular Weight 336.38 Da396.35 Da137.14 Da
Primary Ionization [M+H]⁺ (ESI+) [M-H]⁻ (ESI-)[M+H]⁺ (ESI+)
Precursor m/z 337.4395.3138.1
Key Reporter Ion m/z 168.2 (Thiol Monomer)m/z 198.0 (TNB⁻)m/z 120.0 (Loss of -OH)
Fragmentation Mode Symmetric S-S CleavageSymmetric S-S CleavageDecarboxylation
MS Utility High (Proteomics/Peptides)Low (Colorimetric only)Control Standard

Fragmentation Mechanics of DTABA

The fragmentation of DTABA in collision-induced dissociation (CID) follows a distinct, energy-dependent pathway. Understanding this allows researchers to distinguish true disulfide conjugates from non-specific background noise.

The Pathway
  • Precursor Selection: The protonated dimer [M+H]⁺ (m/z 337.4) is isolated.

  • Primary Event (Symmetric Cleavage): The disulfide bond (S-S) is the weakest link (bond energy ~60 kcal/mol). Low collision energy (CE ~10-15 eV) cleaves this bond, generating the protonated monomeric radical cation or thiol cation (m/z ~168-169) .

  • Secondary Event (Neutral Loss): Higher energy causes the loss of the carboxyl group (-COOH) as CO₂ (44 Da) or water (18 Da), creating stable aromatic amine fragments.

Visualization of Fragmentation Pathway

The following diagram illustrates the transition from the intact dimer to its characteristic reporter ions.

DTABA_Fragmentation Precursor Precursor [M+H]+ m/z 337.4 Transition Collision Cell (CID Energy) Precursor->Transition Isolation Fragment1 Monomer Ion (S-S Cleavage) m/z ~168.2 Transition->Fragment1 Low CE (10-15eV) Symmetric Cleavage Fragment2 Dehydrated Ion [Monomer - H2O]+ m/z ~150.2 Fragment1->Fragment2 -H2O (18 Da) Fragment3 Decarboxylated Ion [Monomer - COOH]+ m/z ~123.2 Fragment1->Fragment3 -CO2 (44 Da) High CE (>25eV)

Caption: Figure 1. ESI+ Fragmentation pathway of DTABA showing the characteristic symmetric cleavage of the disulfide bond followed by neutral losses.

Experimental Protocols

System Suitability Test (SST)

Before analyzing DTABA conjugates, you must validate the instrument's ability to protonate aminobenzoic acid derivatives using PABA as a control.

Rationale: PABA (the monomer) exhibits "prototropic tautomerism" in the gas phase (N-protonation vs. O-protonation). If your instrument cannot resolve PABA clearly, DTABA data will be ambiguous.

Protocol:

  • Standard Prep: Dissolve PABA (1 µg/mL) in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Direct Infusion: Infuse at 5 µL/min into ESI source.

  • Criteria:

    • Observe major peak at m/z 138.1 .

    • Apply CE ramp (0 -> 40 eV).

    • Pass: Observation of m/z 120 (loss of H₂O) and m/z 94 (loss of CO₂).

    • Fail: No fragmentation or excessive sodium adducts (+22 Da).

DTABA Characterization Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

  • Sample Preparation:

    • Stock: 10 mM DTABA in DMSO.

    • Working: Dilute to 10 µM in 50% Acetonitrile/0.1% Formic Acid. Note: Do not use TCEP or DTT, as they will reduce the S-S bond before analysis.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

  • Data Acquisition:

    • Full Scan: Verify parent ion at 337.4 m/z .

    • Product Ion Scan: Select 337.4 as precursor. Ramp Collision Energy from 5 to 50 eV.

  • Data Interpretation:

    • At 10 eV , the spectrum should be dominated by m/z 168.2 (The monomer). This confirms the disulfide bridge.

    • At 30 eV , look for m/z 123-124 (Aniline-like fragments).

Workflow Diagram

Workflow Start Sample Prep (10 µM DTABA) Check1 Check Solvents (Avoid Reducing Agents) Start->Check1 Inject Direct Infusion ESI+ Check1->Inject Scan1 MS1 Full Scan Target: 337.4 m/z Inject->Scan1 Decision Parent Ion Found? Scan1->Decision Decision->Start No (Remake) Scan2 MS2 Product Scan (CE Ramp 5-50eV) Decision->Scan2 Yes Analyze Identify Reporter (m/z 168.2) Scan2->Analyze

Caption: Figure 2. Step-by-step analytical workflow for validating DTABA fragmentation patterns.

References

  • Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). "Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid."[1][2] Analytical Chemistry, 84(18), 7857–7864.[2]

    • Context: Establishes the fundamental ionization and fragmentation behavior of the PABA monomer, critical for understanding the DTABA daughter ions.
  • Patterson, S. D., & Katta, V. (1994). "Prompt Fragmentation of Disulfide-Linked Peptides during Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Analytical Chemistry, 66(21), 3727–3732.

    • Context: Provides the mechanistic basis for symmetric disulfide cleavage in gas-phase ions.
  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70–77.

    • Context: The foundational text for DTNB, used here as the comparative baseline for the "Standard Thiol Probe."
  • NIST Mass Spectrometry Data Center. "4-Aminobenzoic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69.

    • Context: Reference spectra for the monomeric unit used in the System Suitability Test.

Sources

Comparative Study of Disulfide Linkers: 3,3'-Dithiobis(4-aminobenzoic acid) vs. Cystamine

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for stimuli-responsive bioconjugates, antibody-drug conjugates (ADCs), and smart dynamic materials accelerates, the selection of the optimal disulfide linker becomes a critical design parameter. Disulfide bonds are uniquely positioned for these applications due to their stability in the extracellular environment and their rapid cleavage in the highly reducing intracellular cytosol (driven by millimolar concentrations of glutathione, GSH).

This guide provides an in-depth technical comparison between two fundamentally different classes of disulfide linkers: 3,3'-Dithiobis(4-aminobenzoic acid) (an aromatic disulfide) and Cystamine (a classical aliphatic disulfide). By analyzing their mechanistic divergence, thermodynamic stability, and cleavage kinetics, we provide a framework for selecting the appropriate linker for your specific research application.

Mechanistic Divergence: Aromatic vs. Aliphatic Disulfides

The structural differences between 3,3'-Dithiobis(4-aminobenzoic acid) and cystamine dictate their chemical reactivity and physical behavior in macromolecular systems. The causality behind their differing performance profiles can be traced to three core thermodynamic and electronic principles:

  • Bond Dissociation Energy (BDE): Aromatic disulfides possess a significantly lower bond dissociation energy (46–56 kcal/mol) compared to their aliphatic counterparts (60–69 kcal/mol)[1]. This lower energy barrier makes aromatic linkers like 3,3'-Dithiobis(4-aminobenzoic acid) highly susceptible to preferential cleavage under mechanical stress or mild reducing conditions, making them ideal for intrinsic self-healing materials at room temperature[1].

  • Leaving Group pKa and Cleavage Kinetics: The rate of thiol-disulfide exchange is heavily dependent on the stability of the leaving thiolate anion. Upon reduction, 3,3'-Dithiobis(4-aminobenzoic acid) generates an aromatic thiol (a 4-aminobenzoic acid derivative) which has a lower pKa than the aliphatic cysteamine generated from cystamine. A lower pKa translates to a more stable leaving group, thereby accelerating the nucleophilic attack by GSH and resulting in faster payload release kinetics.

  • Conformational Constraints and Hydrophobicity: The rigid phenyl rings in 3,3'-Dithiobis(4-aminobenzoic acid) impose strict conformational constraints and facilitate strong polar interactions (such as

    
     stacking), which can boost the thermal stability and mechanical toughness of polymer networks[2]. Conversely, cystamine is a highly flexible, hydrophilic aliphatic chain, which is advantageous for maintaining aqueous solubility and preventing aggregation in densely cross-linked microgels[3].
    

Pathway A Disulfide Linker (Aromatic or Aliphatic) B Nucleophilic Attack by GSH A->B C Mixed Disulfide Intermediate B->C Thiol-disulfide exchange D Second GSH Attack C->D E Payload Release + GSSG Formation D->E Cleavage Complete

Mechanism of glutathione-mediated disulfide linker cleavage and payload release.

Quantitative Performance Comparison

To facilitate objective linker selection, the critical physicochemical and kinetic parameters of both molecules are summarized below.

Parameter3,3'-Dithiobis(4-aminobenzoic acid)Cystamine
Linker Classification Aromatic DisulfideAliphatic Disulfide
Bond Dissociation Energy 46–56 kcal/mol[1]60–69 kcal/mol[1]
Cleavage Kinetics (GSH) Fast (Minutes to Hours)Moderate to Slow (Hours to Days)
Leaving Thiol pKa ~6.5 (Aromatic Thiol)~8.3 (Aliphatic Thiol)
Structural Flexibility Rigid (Phenyl rings)Flexible (Aliphatic chain)
Primary Applications Self-healing elastomers[1], fast-release ADCsBiodegradable microgels[3], standard ADCs

Experimental Methodologies

To rigorously evaluate the cleavage kinetics and structural integrity of these linkers, researchers must employ self-validating experimental systems. The following protocols detail the synthesis and kinetic evaluation of disulfide-crosslinked microgels.

Protocol 1: Synthesis of Disulfide-Crosslinked Microgels

Causality: Inverse suspension polymerization is utilized to create spherical microgels (10–300 µm) that mimic drug delivery vehicles. The choice of crosslinker directly dictates the network's susceptibility to reductive cleavage[3].

  • Monomer Activation: If using 3,3'-Dithiobis(4-aminobenzoic acid), activate the dual carboxylic acid groups using standard EDC/NHS chemistry to allow for amidation with amine-bearing polymer backbones. For cystamine, utilize its commercially available acryloylated derivative, N,N'-bis(acryloyl)cystamine[3].

  • Aqueous Phase Preparation: Dissolve the primary monomer (e.g., acrylamide) and the chosen disulfide crosslinker in deionized water. Maintain a strict 10:1 molar ratio of monomer to crosslinker to ensure a standardized crosslinking density across comparative cohorts.

  • Polymerization: Prepare a continuous organic phase (e.g., hexane with Span 80 surfactant). Add the aqueous phase dropwise under vigorous stirring (800 rpm) to form a water-in-oil emulsion. Initiate polymerization thermally at 60°C.

  • Purification & Validation: Precipitate the resulting microgels in acetone. Wash extensively with ethanol and water to remove unreacted monomers. Self-Validation Step: Lyophilize a subset of the microgels and verify successful crosslinking via FT-IR (confirming the disappearance of the C=C stretch at 1620 cm⁻¹) and by measuring the baseline swelling ratio in PBS (pH 7.4) without reducing agents.

Protocol 2: Real-Time Degradation Kinetics Assay

Causality: Polymer network degradation via the cleavage of disulfide bonds is accompanied by two distinct, overlapping processes: diffusion-driven swelling (partial de-crosslinking) and dissolution-driven erosion (complete cleavage)[3]. Confocal microscopy isolates and quantifies these variables.

  • Fluorophore Conjugation: Incorporate a fluorescent monomer (e.g., fluorescein O-methacrylate) during the synthesis phase to enable real-time spatial tracking of the microgel[3].

  • Sample Immobilization: Mount the fluorescent microgels in a glass-bottom flow cell to prevent spatial drifting during continuous imaging.

  • Reductant Introduction: Introduce a physiological buffer (PBS, pH 7.4) containing precisely calibrated concentrations of GSH. Use 0.06 mM GSH to mimic the extracellular environment (negative control for stability) and up to 91.8 mM GSH to simulate aggressive intracellular reducing conditions[3].

  • Confocal Time-Lapse: Capture Z-stack images using a confocal laser scanning microscope (488 nm excitation) at 5-minute intervals over a 24-hour period.

  • Kinetic Analysis: Quantify the microgel diameter to measure swelling, and track total fluorescence intensity decay to measure erosion[3]. Aromatic linkers will exhibit a significantly steeper decay curve in fluorescence intensity due to their lower BDE and accelerated cleavage kinetics.

Workflow Step1 1. Monomer Preparation (EDC/NHS Activation) Step2 2. Crosslinking (Linker Integration) Step1->Step2 Step3 3. Purification (Dialysis against PBS) Step2->Step3 Step4 4. Kinetic Assay (0.06 - 91.8 mM GSH) Step3->Step4 Step5 5. Confocal Microscopy (Erosion Monitoring) Step4->Step5

Step-by-step experimental workflow for synthesizing and evaluating disulfide-crosslinked microgels.

Application-Specific Recommendations

  • Choose 3,3'-Dithiobis(4-aminobenzoic acid) when: Your application demands rapid, burst-release kinetics upon cellular internalization, or when engineering intrinsic self-healing elastomers that require dynamic covalent exchange at room temperature[1]. The aromatic rings provide necessary structural rigidity and lower the activation energy for disulfide metathesis.

  • Choose Cystamine when: Designing standard biodegradable hydrogels, microgels, or ADCs where prolonged systemic circulation and slower, controlled payload release are prioritized. Its aliphatic nature ensures excellent aqueous solubility and minimizes unwanted hydrophobic aggregation during bioconjugation[3].

References

  • Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC - nih.gov -
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers - frontiersin.org -
  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks - ACS Public
  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks | Request PDF - ResearchGate - researchg

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3'-Dithiobis(4-aminobenzoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 3,3'-Dithiobis(4-aminobenzoic acid) .

CAS Number: 102449-89-8 (Verify specific isomer on container label; isomers such as 2,2'-dithiobis exist). Synonyms: 3,3'-Disulfanediylbis(4-aminobenzoic acid); PABA Disulfide.

Part 1: Executive Safety Assessment

Senior Scientist Note: While often overshadowed by its nitro-analogue (Ellman’s Reagent), this compound presents a distinct risk profile due to the aniline (amino-benzene) functionality combined with the disulfide linkage. Unlike simple salts, this compound poses risks of sensitization and cumulative toxicity if mishandled.

Hazard Classification (GHS/CLP):

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)[1]

  • Skin Sensitization: Category 1 (H317) - Treat as a potential sensitizer due to the aromatic amine moiety.

Part 2: The PPE Firewall (Protective Matrix)[1]

Do not rely on generic "lab safety" rules. Use this matrix specifically designed for aromatic amine disulfides.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 / P2 Particulate Respirator (Minimum)Upgrade: Half-mask with P100/OV cartridges if handling >10g or generating dust.The solid powder is fine and electrostatic. Inhalation allows direct entry of the amine functionality into the bloodstream, posing a higher systemic risk than skin contact.
Hand (Primary) Nitrile Rubber (0.11 mm min) Brand examples: Ansell TouchNTuff® or equivalent.Nitrile provides excellent resistance to aromatic amines. Latex is not recommended due to poor permeation resistance against organic amines.
Hand (Secondary) Double-Gloving Protocol Required when solubilizing. Organic solvents (DMSO, DMF) often used to dissolve this compound can carry the toxin through a single glove layer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.
Body Lab Coat (High-Neck/Snap) + Tyvek® Sleeves Standard cotton coats are porous. Tyvek sleeves prevent dust accumulation on the forearms—a common site for contact dermatitis.

Part 3: Operational Protocol (Step-by-Step)

This protocol mitigates the two highest risks: electrostatic dispersion (flying powder) and solubility-driven permeation .

Phase 1: Preparation & Engineering Controls[1]
  • Static Neutralization: This compound is a dry organic powder and will carry a static charge. Use an ionizing fan or antistatic gun on the weighing boat before dispensing.

  • Ventilation: All weighing must occur inside a certified Chemical Fume Hood.

    • Sash Height: Maintain at working level (approx. 18 inches).

    • Airflow: Verify >100 fpm face velocity.

Phase 2: The Weighing Workflow[1]
  • Don PPE: Put on N95, goggles, and the first pair of nitrile gloves.

  • Prepare Balance: Place a secondary containment tray (spill tray) inside the hood. Place the balance inside the tray.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

    • Critical Step: If the powder clings to the spatula (static), hold the spatula near the ionizer for 5 seconds.

  • Solubilization (The Danger Zone):

    • This compound is sparingly soluble in water but soluble in DMSO or DMF.

    • Don second pair of gloves before handling DMSO/DMF.

    • Add solvent slowly to the vial. Aromatic amines in DMSO penetrate skin rapidly.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance and immediate area with a paper towel dampened with 10% Ethanol .

    • Why Ethanol? It solubilizes the organic residue better than water, preventing "invisible" dust from remaining.

  • Waste Segregation:

    • Solid Waste: Dispose of weigh boats and contaminated paper towels in "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Segregate into "Organic Waste (Halogen-Free)" unless dissolved in halogenated solvents.

  • Doffing Sequence:

    • Remove outer gloves (if double gloved) -> Goggles -> Coat -> Inner Gloves -> Wash Hands immediately with soap and water (20 seconds).

Part 4: Visualization of Safety Logic

The following diagram illustrates the critical decision points in the handling workflow to prevent exposure.

SafetyWorkflow Start Start: Handling Request RiskCheck Risk Assessment: Is powder quantity > 10g? Start->RiskCheck RespUpgrade Upgrade PPE: P100 Respirator Required RiskCheck->RespUpgrade Yes StandardPPE Standard PPE: N95 + Nitrile + Goggles RiskCheck->StandardPPE No HoodCheck Engineering Control: Fume Hood Functional? RespUpgrade->HoodCheck StandardPPE->HoodCheck Abort STOP: Do Not Proceed HoodCheck->Abort No Weighing Weighing Phase: Use Antistatic Gun Contain Spills HoodCheck->Weighing Yes Solvent Solubilization: (DMSO/DMF) Weighing->Solvent DoubleGlove CRITICAL: Don Second Pair of Gloves Solvent->DoubleGlove Permeation Risk Waste Disposal: Solid: Incineration Liquid: Organic Stream DoubleGlove->Waste

Caption: Operational logic flow emphasizing the "Double Glove" trigger point during solubilization.

Part 5: Emergency Response & Disposal[1]

1. Spill Management (Dry Powder):

  • Do NOT sweep dry dust (creates aerosols).

  • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Wipe up carefully and place in a sealed bag.

  • Label as "Toxic/Irritant Organic Waste."

2. First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[1] The acidic nature of the hydrolysis products can cause corneal damage.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol on skin (increases absorption).

3. Disposal Specification:

  • Code: This material is generally classified under waste codes for "Organic chemicals containing sulfur/nitrogen."

  • Method: High-temperature incineration is the only validated method to destroy the aromatic amine backbone completely.

References

  • Pharmaffiliates. (2024). 3,3-Dithiobis(4-aminobenzoic acid) - CAS 102449-89-8 Product Data.[3] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Aminobenzoic Acid Derivatives.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

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